molecular formula C6H6BrNO2S B012237 Ethyl 2-bromothiazole-4-carboxylate CAS No. 100367-77-9

Ethyl 2-bromothiazole-4-carboxylate

Cat. No.: B012237
CAS No.: 100367-77-9
M. Wt: 236.09 g/mol
InChI Key: CNHISCQPKKGDPO-UHFFFAOYSA-N
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Description

Ethyl 2-bromothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603614. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHISCQPKKGDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326608
Record name Ethyl 2-bromothiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-77-9
Record name Ethyl 2-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-1,3-thiazole-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl 2-bromothiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the creation of novel therapeutic agents. Its structure is a common scaffold in a variety of biologically active molecules. This guide outlines the prevalent and effective methods for its laboratory-scale synthesis.

Primary Synthesis Pathway

The most common and well-documented synthesis of this compound is a two-step process. This pathway begins with the formation of an aminothiazole intermediate, which is subsequently converted to the desired bromo-functionalized product via a diazotization-bromination reaction, akin to the Sandmeyer reaction.

The overall synthesis can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole (B1198619) Synthesis cluster_1 Step 2: Sandmeyer-type Bromination A Ethyl 3-bromopyruvate (B3434600) C Ethyl 2-aminothiazole-4-carboxylate A->C Ethanol (B145695), 70°C, 1h B Thiourea (B124793) B->C D This compound C->D 1. NaNO2, HBr, DMSO, 0°C 2. or CuBr2, t-BuONO, Acetonitrile (B52724), 0°C to RT

Caption: Overall synthesis pathway for this compound.

An alternative starting material for the first step is ethyl 3-bromopropanoate (B1231587), which reacts with thiourea under reflux conditions.[1]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This intermediate can be synthesized via the Hantzsch thiazole synthesis.

  • Method A: From Ethyl 3-bromopyruvate A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[2] Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.[2]

  • Method B: From Ethyl 3-bromopropanoate In a flask protected with nitrogen, ethyl 3-bromopropanoate (6.0g, 31mmol) and thiourea (2.3g, 31mmol, 1.0 eq) are refluxed at 120°C for 30 minutes.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is dissolved in ethyl acetate (B1210297) and washed sequentially with distilled water and a saturated brine solution. The organic layer is then dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to obtain the product.[1]

Step 2: Synthesis of this compound

This step involves the diazotization of the amino group on the thiazole ring, followed by substitution with bromine.

  • Method 1: Using Sodium Nitrite (B80452) and Hydrobromic Acid In a round-bottom flask, dimethyl sulfoxide (B87167) (DMSO) is heated to 60°C. Sodium nitrite (7.1g, 102.3mmol) and ethyl 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) are added and stirred until fully dissolved.[1] The flask is then placed in an ice bath, and a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in DMSO is added slowly. The reaction proceeds in the ice bath for 30 minutes, with progress monitored by thin-layer chromatography.[1] Following the reaction, ethyl acetate is added, and the organic layer is washed with distilled water and saturated brine. After drying and filtration, the solvent is evaporated. The crude product is purified by column chromatography.[1]

  • Method 2: Using Copper(II) Bromide and Tert-butyl Nitrite Ethyl 2-aminothiazole-4-carboxylate (100 g, 581 mmol) and copper(II) bromide (195 g, 871 mmol) are dissolved in acetonitrile (1000 ml) at 0 °C.[3] Tert-butyl nitrite (104 ml, 871 mmol) is then added slowly in a dropwise manner. The reaction mixture is allowed to gradually warm to room temperature and is stirred for 12 hours.[3] Upon completion, the mixture is diluted with ethyl acetate and water for workup.[3]

The experimental workflow can be summarized in the following diagram:

Experimental_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate cluster_step2 Step 2: Synthesis of this compound A Mix Ethyl 3-bromopyruvate and Thiourea in Ethanol B Heat at 70°C for 1 hour A->B C Cool to Room Temperature B->C D Precipitate in Ice Water C->D E Filter and Dry Product D->E F Dissolve Ethyl 2-aminothiazole-4-carboxylate and NaNO2 in DMSO at 60°C E->F Intermediate Product G Cool to 0°C in Ice Bath F->G H Slowly Add HBr in DMSO G->H I React for 30 minutes at 0°C H->I J Workup with Ethyl Acetate and Water I->J K Purify by Column Chromatography J->K

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data

The following table summarizes the quantitative data associated with the described synthetic methods.

StepStarting MaterialsReagentsSolventConditionsProductYieldPurityReference
1Ethyl 3-bromopropanoate, Thiourea--120°C, 0.5hEthyl 2-aminothiazole-4-carboxylate83.0%-[1]
1Ethyl 3-bromopyruvate, Thiourea-Ethanol70°C, 1hEthyl 2-aminothiazole-4-carboxylateHigh-[2]
2Ethyl 2-aminothiazole-4-carboxylateNaNO₂, 40% HBrDMSO0°C, 0.5hThis compound32.0%-[1]
2Ethyl 2-aminothiazole-4-carboxylateCuBr₂, t-BuONOAcetonitrile0°C to RT, 12hThis compound--[3]

Note: Yields can vary based on reaction scale and purification techniques. Purity is typically assessed by methods such as GC-MS or NMR, though specific percentages were not available in all cited sources. The final product, this compound, is a powder with a melting point of 67-71 °C.[4]

Conclusion

The synthesis of this compound is a well-established process that is critical for the advancement of drug discovery programs. The two-step pathway involving the formation of an aminothiazole intermediate followed by a Sandmeyer-type reaction is a reliable and adaptable method. Researchers can utilize the detailed protocols and data presented in this guide to efficiently produce this valuable chemical intermediate for their research and development needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromothiazole-4-carboxylate is a crucial heterocyclic building block in organic synthesis, particularly prominent in the development of novel therapeutic agents. Its structural motif is a key component in the synthesis of various biologically active molecules, most notably as a precursor to Factor Xa (FXa) inhibitors, a class of modern anticoagulants. Understanding the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the development of robust synthetic routes in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and the logical pathway connecting this molecule to its therapeutic target.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference. These values are essential for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₆H₆BrNO₂S[1]
Molecular Weight 236.09 g/mol
Melting Point 67-71 °C
Boiling Point 154 °C / 13 mmHgNot Applicable
Appearance White to light orange to light brown powder/crystal[1]
Solubility Soluble in MethanolNot Applicable
pKa (Predicted) -1.50 ± 0.10Not Applicable
Storage Temperature 2-8°C

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized experimental methodologies for the key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [2][3]

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted by tapping the tube gently.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[2]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[3]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[3]

Boiling Point Determination

Due to the relatively high boiling point of this compound, a micro-boiling point determination method is recommended to minimize sample usage and reduce the risk of decomposition.

Methodology: Micro-Boiling Point Determination [4][5]

  • Apparatus Setup: A small amount of the liquid sample is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[4]

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the apparatus is allowed to cool slowly.[6]

  • Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Solubility Determination

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification, and formulation.

Methodology: Qualitative Solubility Testing [7][8]

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, diethyl ether, hexane).

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[7] A small volume of the chosen solvent (e.g., 0.5 mL) is added.[7] The mixture is agitated vigorously.[7]

  • Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is deemed soluble. If it remains undissolved or forms a suspension, it is considered insoluble. The process can be repeated with gentle heating if the compound is insoluble at room temperature.

pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems.

Methodology: Potentiometric Titration [9][10]

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).[9]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[9]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

Mandatory Visualizations

Synthesis of Factor Xa Inhibitors

This compound is a key intermediate in the synthesis of more complex molecules, such as Factor Xa inhibitors. The following diagram illustrates a generalized synthetic workflow.

G A This compound B Chemical Modification (e.g., Suzuki Coupling, Amidation) A->B C Advanced Intermediate B->C D Final Synthetic Steps C->D E Factor Xa Inhibitor (e.g., Rivaroxaban, Apixaban) D->E

Caption: Synthetic pathway from this compound to a Factor Xa inhibitor.

Role in the Blood Coagulation Cascade

Factor Xa inhibitors, derived from this compound, play a critical role in the blood coagulation cascade by selectively inhibiting Factor Xa, a key enzyme in this process.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway cluster_2 Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa IXa / VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa Inhibitor Factor Xa Inhibitor (derived from Ethyl 2-bromothiazole-4-carboxylate) Inhibitor->Xa Inhibition

Caption: Inhibition of the blood coagulation cascade by a Factor Xa inhibitor.[11][12][13][14]

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its efficient utilization in the laboratory and in the scale-up of synthetic processes. The provided experimental protocols offer a framework for the accurate determination of these properties, while the visualized pathways highlight the critical connection between this foundational molecule and its ultimate application in the development of life-saving anticoagulant therapies.

References

An In-depth Technical Guide to Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 100367-77-9

This technical guide provides comprehensive information on Ethyl 2-bromothiazole-4-carboxylate, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole (B1198619) ring, a bromine substituent, and an ethyl ester group. These features make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its properties are summarized below.

PropertyValueReference(s)
CAS Number 100367-77-9[2][3][4]
Molecular Formula C₆H₆BrNO₂S[2][3][4]
Molecular Weight 236.09 g/mol [2][4]
Appearance White to light orange to light brown powder or crystal[3][5]
Melting Point 66-72 °C[2][3]
IUPAC Name ethyl 2-bromo-1,3-thiazole-4-carboxylate[3]
SMILES String CCOC(=O)c1csc(Br)n1[2][3]
InChI Key CNHISCQPKKGDPO-UHFFFAOYSA-N[2][3]
Storage Temperature 2-8°C[2][4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific peak values are proprietary to data providers, general information is available.

Spectrum TypeDescriptionReference(s)
¹H NMR Proton NMR data is available for this compound, which helps in confirming the arrangement of hydrogen atoms.[6]
¹³C NMR Carbon-13 NMR data is also available, providing information about the carbon skeleton of the molecule.[6]
Infrared (IR) The IR spectrum conforms to the structure of this compound.[3][3][6]
Mass Spec (MS) Mass spectrometry data is available to confirm the molecular weight and fragmentation pattern.[6]

Experimental Protocols: Synthesis

This compound can be synthesized through various routes. Below are two detailed experimental protocols.

This method involves the initial formation of an aminothiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom.[2]

Step 1: Synthesis of 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester

  • In a nitrogen-protected flask, combine ethyl 3-bromopropanoate (B1231587) (6.0g, 31mmol) and thiourea (B124793) (2.3g, 31mmol, 1.0 eq).

  • Reflux the mixture at 120°C for 30 minutes.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, dissolve the reaction mixture in ethyl acetate (B1210297).

  • Wash the organic layer successively with distilled water and a saturated brine solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain yellow 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 83.0% yield).[2]

Step 2: Synthesis of this compound

  • In a round-bottom flask, heat dimethyl sulfoxide (B87167) (DMSO) to 60°C.

  • Add sodium nitrite (B80452) (7.1g, 102.3mmol) and the 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) obtained in the previous step. Stir until completely dissolved.

  • Place the flask in an ice bath and slowly add a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in DMSO.

  • Allow the reaction to proceed in the ice bath for 30 minutes, monitoring by TLC.

  • After the reaction, add ethyl acetate and wash the organic layer successively with distilled water and saturated brine solution.

  • Dry the organic layer, filter, and evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether to obtain this compound (1.9g, 32.0% yield).[2]

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Bromination A Ethyl 3-bromopropanoate + Thiourea B Reflux at 120°C (0.5h) A->B C Work-up: Ethyl Acetate Extraction, Washes, Drying B->C D 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester C->D E Intermediate + NaNO₂ in DMSO at 60°C D->E Use in next step F Add 40% HBr in DMSO in Ice Bath (0.5h) E->F G Work-up: Ethyl Acetate Extraction, Washes, Drying F->G H Purification: Column Chromatography, Recrystallization G->H I This compound H->I G cluster_pathways Coagulation Cascade cluster_inhibitor Inhibitor Action Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Thrombin Thrombin FXa->Thrombin converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor FXa Inhibitor (derived from This compound) Inhibitor->FXa Blocks

References

An In-depth Technical Guide on Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and properties of Ethyl 2-bromothiazole-4-carboxylate, a heterocyclic building block of interest to researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Data

The key quantitative data for this compound are summarized in the table below, offering a clear comparison of its fundamental properties.

PropertyValue
Molecular FormulaC6H6BrNO2S[1][2][3][4]
Molecular Weight236.09 g/mol [1][3][5]
CAS Number100367-77-9[1][2][6]
AppearancePowder[1]
Melting Point67-71 °C[1]
InChI KeyCNHISCQPKKGDPO-UHFFFAOYSA-N[1][3][4]
SMILESCCOC(=O)c1csc(Br)n1[1][4][7]

Molecular Structure

The molecular structure of this compound is characterized by a thiazole (B1198619) ring substituted with a bromine atom at the 2-position and an ethyl carboxylate group at the 4-position.

molecular_structure N1 N C5 C N1->C5 C2 C C2->N1 Br6 Br C2->Br6 S3 S S3->C2 C4 C C4->S3 C7 C C4->C7 C5->C4 O8 O C7->O8 O9 O C7->O9 C10 CH2 O9->C10 C11 CH3 C10->C11

Molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-bromothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to assist researchers in the efficient and effective production of this versatile molecule.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through a two-step process. This involves the initial formation of an aminothiazole intermediate, followed by a diazotization and bromination reaction. An alternative approach is the direct construction of the thiazole (B1198619) ring via the Hantzsch thiazole synthesis.

Route 1: Two-Step Synthesis via Ethyl 2-aminothiazole-4-carboxylate

This is the most commonly cited and well-documented method for preparing this compound. The synthesis is bifurcated into two distinct stages:

  • Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate: This intermediate is typically prepared by the condensation of a three-carbon component with thiourea (B124793). The two primary variations of this step involve the use of either ethyl bromopyruvate or ethyl 3-bromopropanoate (B1231587).

  • Step 2: Sandmeyer-type Reaction: The amino group of Ethyl 2-aminothiazole-4-carboxylate is then converted to a bromine group through a diazotization reaction followed by treatment with a bromide source, often in the presence of a copper catalyst.

The following table summarizes the quantitative data for the two-step synthesis of this compound, providing a comparison of the different starting materials for the initial step.

StepStarting MaterialsReagents & SolventsReaction ConditionsYield (%)Purity (%)Reference
1aEthyl 3-bromopropanoate, ThioureaNeatReflux at 120°C for 0.5 hours83.0Not Specified[1]
1bEthyl bromopyruvate, ThioureaEthanolRoom Temperature74.0Not Specified
2Ethyl 2-aminothiazole-4-carboxylateSodium nitrite (B80452), 40% Hydrobromic acid, Dimethyl sulfoxide (B87167)0°C (ice bath) for 0.5 hours32.0>96.0 (after purification)[1]

Note: The yield for Step 2 is calculated from the Ethyl 2-aminothiazole-4-carboxylate intermediate. The overall yield for the two-step process starting from ethyl 3-bromopropanoate is approximately 26.6%.

Step 1a: Synthesis of Ethyl 2-aminothiazole-4-carboxylate from Ethyl 3-bromopropanoate and Thiourea [1]

  • To a nitrogen-protected flask, add ethyl 3-bromopropanoate (6.0 g, 31 mmol) and thiourea (2.3 g, 31 mmol, 1.0 eq).

  • Heat the mixture to reflux at 120°C for 30 minutes.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, dissolve the reaction mixture in ethyl acetate (B1210297).

  • Wash the organic layer successively with distilled water and a saturated brine solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting product is yellow Ethyl 2-aminothiazole-4-carboxylate (4.4 g, 83.0% yield).

Step 1b: Synthesis of Ethyl 2-aminothiazole-4-carboxylate from Ethyl Bromopyruvate and Thiourea

  • Dissolve ethyl bromopyruvate (7.8 g, 40 mmol) and thiourea (3.1 g, 40 mmol) in 40 ml of ethanol.

  • Stir the reaction at room temperature. A white solid will precipitate.

  • Filter the precipitate, wash with a suitable solvent, and dry to obtain Ethyl 2-aminothiazole-4-carboxylate (7.5 g, 74% yield).

Step 2: Synthesis of this compound via Sandmeyer-type Reaction [1]

  • In a round-bottom flask, heat dimethyl sulfoxide (DMSO) to 60°C.

  • Add sodium nitrite (7.1 g, 102.3 mmol) and the Ethyl 2-aminothiazole-4-carboxylate (4.4 g, 25.6 mmol) obtained from Step 1.

  • Stir the mixture until all solids are completely dissolved.

  • Place the round-bottom flask in an ice bath.

  • Slowly add a solution of 40% hydrobromic acid (20.7 g, 102.3 mmol) in dimethyl sulfoxide.

  • Allow the reaction to proceed in the ice bath for 30 minutes, monitoring by TLC.

  • Upon completion, add ethyl acetate and wash the organic layer successively with distilled water and saturated brine solution.

  • Dry the organic layer, filter, and evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether to obtain this compound (1.9 g, 32.0% yield).

Route 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis offers a direct, one-pot approach to the thiazole ring system. This method involves the reaction of an α-haloketone or a related compound with a thioamide. For the synthesis of this compound, this would conceptually involve the reaction of a brominated β-ketoester with a source of the thioamide functionality. While a specific, high-yield protocol for the direct synthesis of this compound using this method is not as commonly reported, the general principle is a cornerstone of thiazole synthesis.

  • Combine the α-halocarbonyl compound (e.g., ethyl 2-bromoacetoacetate) and the thioamide (e.g., thiourea) in a suitable solvent such as ethanol.

  • The reaction is often heated to reflux to drive the condensation and cyclization.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water or by extraction.

  • Purification is achieved through recrystallization or column chromatography.

Mandatory Visualizations

To further elucidate the synthetic processes, the following diagrams have been generated using the DOT language.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate cluster_step2 Step 2: Sandmeyer-type Reaction A1 Ethyl 3-bromopropanoate C Ethyl 2-aminothiazole-4-carboxylate A1->C Reflux, 120°C A2 Thiourea A2->C B1 Ethyl bromopyruvate B1->C Ethanol, RT B2 Thiourea B2->C D Ethyl 2-aminothiazole-4-carboxylate F This compound D->F 0°C E Sodium Nitrite, 40% Hydrobromic Acid, DMSO E->F

Caption: Workflow for the two-step synthesis of this compound.

HantzschSynthesis A α-Halocarbonyl (e.g., Ethyl 2-bromoacetoacetate) C Intermediate Adduct A->C B Thioamide (e.g., Thiourea) B->C D Cyclization & Dehydration C->D E Substituted Thiazole D->E

Caption: General logical relationship in the Hantzsch thiazole synthesis.

References

An In-depth Technical Guide on the Solubility of Ethyl 2-bromothiazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-bromothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes qualitative solubility predictions based on chemical principles and detailed experimental protocols for precise quantitative measurement.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 100367-77-9[1][2][3]
Molecular Formula C₆H₆BrNO₂S[1][2]
Molecular Weight 236.09 g/mol [1]
Appearance White to light orange/brown powder/crystal[2]
Melting Point 67-71 °C[1]
Purity >95.0% (GC)
Predicted Qualitative Solubility

Based on the principle of "like dissolves like" and information gleaned from its synthesis and purification processes, the qualitative solubility of this compound in common organic solvents can be predicted. The presence of a polar ester group and the heteroatoms (N and S) in the thiazole (B1198619) ring, combined with the relatively nonpolar bromo- and ethyl-substituents, suggests it will be soluble in a range of polar and moderately nonpolar solvents.

Solvent ClassificationSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute. The compound is explicitly mentioned as being soluble in Methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl AcetateHigh to ModerateThe polar nature of both the solvent and solute facilitates dissolution through dipole-dipole interactions. Its use in DMSO and Ethyl Acetate during synthesis supports this prediction.
Non-Polar Toluene, Hexane, Petroleum EtherLow to InsolubleThe significant difference in polarity between the solute and these solvents will likely hinder dissolution. Its recrystallization from petroleum ether suggests lower solubility at room temperature.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted shake-flask method for determining the solubility of a solid organic compound.

Experimental Protocol: Shake-Flask Method

This method involves creating a saturated solution of this compound in a chosen solvent and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B Shake for 24-48h C Allow excess solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Logical Flow in Drug Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter in drug development. It influences bioavailability, formulation strategies, and purification methods. The following diagram illustrates the logical relationship between solubility and key development stages.

G cluster_physchem Physicochemical Characterization cluster_dev Development Stages Sol Solubility Determination Form Formulation Development Sol->Form Impacts choice of excipients Pur Purification / Crystallization Sol->Pur Dictates solvent selection Bio Bioavailability Assessment Form->Bio Influences in vivo dissolution

Caption: Relationship between solubility and key stages in drug development.

References

Spectroscopic Profile of Ethyl 2-bromothiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromothiazole-4-carboxylate (CAS No. 100367-77-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.52Singlet-1HThiazole C5-H
4.29Quartet7.12H-OCH₂CH₃
1.29Triplet7.13H-OCH₂CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Specific experimental ¹³C NMR data for this compound was not available in the reviewed literature.

Infrared (IR) Spectroscopy Data
Mass Spectrometry (MS) Data
m/zInterpretation
235.90[M+1]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of this compound is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet, through which a beam of infrared radiation is passed. The resulting spectrum represents the absorption of infrared radiation by the sample.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with an appropriate ionization source. The sample was introduced into the instrument, ionized, and the resulting ions were separated based on their mass-to-charge ratio (m/z). The spectrum was recorded, and the molecular ion peak and any fragmentation patterns were analyzed to confirm the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

The Multifaceted Therapeutic Potential of Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole (B1198619) nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and synthesis of a vast array of biologically active molecules. Thiazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development as anticancer, antimicrobial, anti-inflammatory, antiviral, and antitubercular agents. This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, tailored for researchers, scientists, and drug development professionals. It encompasses quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a comprehensive understanding of this versatile heterocyclic system.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell cycle progression, proliferation, and survival. A significant number of thiazole-based compounds exert their anticancer effects by targeting and inhibiting various protein kinases.[1][2]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many thiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] Several thiazole derivatives have been developed as inhibitors of key kinases within this pathway.[2][3]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->PI3K inhibit Thiazole Derivatives->mTORC1 inhibit

Figure 1: Thiazole Inhibition of the PI3K/Akt/mTOR Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Thiazole derivatives have been shown to interfere with this pathway, often by inhibiting key kinases like p38 MAPK.[4]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Cell Surface Receptor Cell Surface Receptor Extracellular Stimuli->Cell Surface Receptor Ras Ras Cell Surface Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p38 MAPK p38 MAPK MEK->p38 MAPK JNK JNK MEK->JNK Transcription Factors Transcription Factors ERK->Transcription Factors Inflammation & Apoptosis Inflammation & Apoptosis p38 MAPK->Inflammation & Apoptosis JNK->Transcription Factors Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->p38 MAPK inhibit

Figure 2: Thiazole Modulation of the MAPK Signaling Pathway
Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ID/NameTarget Cell LineIC50 (µM)Reference
Compound 3b Leukemia HL-60(TB)0.086 (PI3Kα) / 0.221 (mTOR)[3]
Compound 4c MCF-7 (Breast Cancer)2.57
Compound 4c HepG2 (Liver Cancer)7.26
Thiazole-naphthalene derivative 5b MCF-7 (Breast Cancer)0.48[5]
Thiazole-naphthalene derivative 5b A549 (Lung Cancer)0.97[5]
4-chlorophenylthiazolyl derivative 4b MDA-MB-231 (Breast Cancer)3.52[2]
3-nitrophenylthiazolyl derivative 4d MDA-MB-231 (Breast Cancer)1.21[2]
Hydrazonyl-thiazole derivative 6 MCF-7 (Breast Cancer)0.09 (EGFR)[6]
Thiazole derivative 39 MCF-7 (Breast Cancer)0.153 (EGFR) / 0.108 (HER2)[7]
Thiazole derivative 43 MCF-7 (Breast Cancer)0.122 (EGFR) / 0.078 (HER2)[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

MTT_Assay_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Addition & Formazan (B1609692) Formation cluster_3 Solubilization & Absorbance Reading A Seed cells into 96-well plate B Incubate for 24h (adhesion) A->B C Treat cells with various concentrations of thiazole compounds B->C D Incubate for 48-72h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h (MTT reduction to formazan) E->F G Add solubilization solution (DMSO) F->G H Incubate for 15 min with shaking G->H I Read absorbance at 570 nm H->I

Figure 3: Experimental Workflow of the MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Thiazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)[8][9]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the thiazole compounds. A vehicle control (DMSO) should be included. Incubate the plate for an additional 48 to 72 hours.[3]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]

  • Data Analysis: The percentage of cell viability is calculated using the formula: [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value is then determined from a dose-response curve.

Antimicrobial Activity of Thiazole Derivatives

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of thiazole compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/NameMicroorganismMIC (µg/mL)Reference
Azo-thiazole derivative 3a Escherichia coli4.88[4]
Azo-thiazole derivative 3a Staphylococcus aureus4.88[4]
Azo-thiazole derivative 3a Candida albicans156.25[4]
4-hydroxyphenyl substituted benzo[d]thiazole 13 & 14 S. aureus, E. coli, A. niger50-75[12]
2,4-disubstituted 1,3-thiazole 38 E. coli3.92–4.23[11]
Acetylene containing 2-(2-hydrazinyl)thiazole 25 Mycobacterium tuberculosis H37Rv50[7]
Imidazo[2,1-b]thiazole-5-carboxamide ND-11543 Mycobacterium tuberculosis0.0625–2.5[9]
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide 5b, 5d, 5h Mycobacterium tuberculosis H37Rv1.6[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15]

MIC_Workflow A Prepare serial two-fold dilutions of thiazole compound in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or use an indicator dye C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 4: Workflow for MIC Determination by Broth Microdilution

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[15]

  • Thiazole compounds

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Resazurin (B115843) dye (optional, as a viability indicator)[16]

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth.[16]

Anti-inflammatory Activity of Thiazole Derivatives

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds can be assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or by their efficacy in animal models of inflammation.

Compound ID/NameAssayInhibition/IC50Reference
Nitro-substituted thiazole 3c Carrageenan-induced paw edema44% inhibition[17]
Nitro-substituted thiazole 3d Carrageenan-induced paw edema41% inhibition[17]
Thiazole derivative A1 Carrageenan-induced paw edemaSignificant inhibition[18]
4-phenyl-5-pyridyl-1,3-thiazole 10b Anti-collagen antibody-induced arthritisMED = 30 mg/kg[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[17]

Paw_Edema_Workflow A Acclimatize animals (Wistar rats or Swiss albino mice) B Administer thiazole compound or vehicle/standard drug (e.g., Diclofenac) A->B C Inject carrageenan (1% w/v) into the subplantar region of the hind paw B->C D Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) C->D E Calculate the percentage inhibition of edema D->E

Figure 5: Workflow of Carrageenan-Induced Paw Edema Assay

Materials:

  • Wistar rats or Swiss albino mice[6][17]

  • Thiazole compounds

  • Carrageenan (1% w/v suspension in saline)[17]

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)[17]

  • Plethysmometer or Vernier calipers for paw volume/thickness measurement[6][19]

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide them into groups: a control group, a standard drug group, and test groups for different doses of the thiazole compounds. All procedures should be in accordance with the guidelines of the Institutional Animal Ethics Committee.[6]

  • Compound Administration: Administer the thiazole compound, vehicle (control), or standard drug orally or intraperitoneally one hour before the carrageenan injection.[6]

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension into the subplantar region of the right hind paw of each animal.[17]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or Vernier calipers at regular time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6][19]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: [(Edema in control group - Edema in treated group) / Edema in control group] x 100.

Antiviral and Antitubercular Activities

Thiazole derivatives have also shown promise as antiviral and antitubercular agents, addressing critical global health challenges.

Quantitative Data: Antiviral and Antitubercular Efficacy
Compound ID/NameVirus/BacteriaEC50/MICReference
Benzo[d]thiazole derivative 1 Influenza A (H1N1, H3N2), Influenza B~2-10 µM (EC50)[20]
Benzo[d]thiazole derivative 4 Influenza A (H1N1, H3N2), Influenza B~2-10 µM (EC50)[20]
N-acetyl 4,5-dihydropyrazole 7 Vaccinia virus7 µg/mL (EC50)[21]
Oxindole derivative 52 Bovine Viral Diarrhoea Virus (BVDV)6.6 µM (EC50)[22]
2-aminothiazole (B372263) derivative 33 Mycobacterium tuberculosis0.25 µM (MIC)[23]
Thiazole derivative 7a Mycobacterium tuberculosis H37Rv>6.25 µg/mL (MIC)[24]
Thiazole derivative 7b Mycobacterium tuberculosis H37Rv>6.25 µg/mL (MIC)[24]
Mechanisms of Action

The antiviral mechanisms of thiazole compounds can involve the inhibition of viral entry, replication, or the function of essential viral enzymes.[20] For instance, some benzo[d]thiazole derivatives with anti-influenza activity are suggested to act through the inhibition of heat shock protein 90 (Hsp90).[20]

The antitubercular activity of thiazole derivatives often involves targeting key enzymes in Mycobacterium tuberculosis that are essential for its survival, such as those involved in cell wall biosynthesis.[25][26]

Synthesis of Bioactive Thiazole Derivatives

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and widely used method. This typically involves the reaction of an α-haloketone with a thioamide.

Representative Synthesis Protocol: Hantzsch Thiazole Synthesis

The following is a general procedure for the synthesis of 2-aminothiazole derivatives.

Hantzsch_Synthesis reactant1 α-Haloketone plus + reactant1->plus reactant2 Thiourea (B124793) plus->reactant2 arrow reactant2->arrow product 2-Aminothiazole Derivative arrow->product

Figure 6: General Scheme of Hantzsch Thiazole Synthesis

Materials:

  • α-Haloketone (e.g., phenacyl bromide)

  • Thiourea

  • Ethanol (as solvent)

  • Triethylamine (as a base, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone and an equimolar amount of thiourea in ethanol.[13][27]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[13]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and can be further purified by recrystallization.[27]

The thiazole scaffold continues to be a highly fruitful source of novel therapeutic agents with a diverse range of biological activities. The information presented in this technical guide, including the compiled quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The versatility of the thiazole nucleus, coupled with the ever-expanding knowledge of its structure-activity relationships and mechanisms of action, ensures its continued prominence in the quest for new and effective treatments for a multitude of human diseases. Further exploration of this remarkable heterocycle is certain to yield even more promising drug candidates in the future.

References

Ethyl 2-bromothiazole-4-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromothiazole-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the construction of more complex molecules, most notably in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data. Furthermore, this guide illustrates the primary synthetic pathway through a detailed workflow diagram, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction and Historical Context

The thiazole (B1198619) ring is a prominent scaffold in a multitude of biologically active compounds. The introduction of a bromine atom at the 2-position and an ethyl carboxylate group at the 4-position of the thiazole ring, as seen in this compound, provides two reactive handles for further chemical modifications. This makes it a highly valuable precursor for creating diverse molecular libraries for drug screening.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for its identification, characterization, and quality control in a laboratory setting.

PropertyValue
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
CAS Number 100367-77-9
Appearance White to off-white crystalline powder
Melting Point 67-71 °C
Boiling Point 154 °C at 13 mmHg
¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (s, 1H), 4.29 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H)
Mass Spectrum (m/z) 235.90 [M+1]⁺

Synthesis of this compound

The most commonly cited and scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-amino-1,3-thiazole-4-carboxylate, via a Hantzsch-type thiazole synthesis. The second step is a Sandmeyer-type reaction where the amino group is replaced by a bromine atom.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This step employs a classic Hantzsch thiazole synthesis by reacting an α-haloester with a thioamide.

  • Materials:

  • Procedure:

    • Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl bromopyruvate to the solution.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain Ethyl 2-amino-1,3-thiazole-4-carboxylate.

  • Typical Yield: 80-90%

Step 2: Synthesis of this compound

This step involves the diazotization of the amino group of the precursor followed by bromination.

  • Materials:

    • Ethyl 2-amino-1,3-thiazole-4-carboxylate

    • Copper(II) bromide (CuBr₂)

    • tert-Butyl nitrite (B80452)

    • Acetonitrile (solvent)

    • Hydrobromic acid (HBr, 48%)

    • Sodium nitrite (NaNO₂)

  • Modern Protocol Procedure:

    • To a stirred solution of Ethyl 2-amino-1,3-thiazole-4-carboxylate in acetonitrile, add copper(II) bromide.

    • Cool the mixture in an ice bath.

    • Slowly add tert-butyl nitrite to the cooled suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

  • Typical Yield: 70-85%

Synthesis Workflow Diagram

Synthesis_Workflow

References

An In-depth Technical Guide to Ethyl 2-bromothiazole-4-carboxylate Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromothiazole-4-carboxylate, a key heterocyclic building block, and its derivatives and analogs in the context of drug discovery and development. This document details the synthesis, biological activities, and mechanisms of action of these compounds, presenting quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Core Compound: this compound

This compound is a versatile organic intermediate utilized in the synthesis of a wide array of biologically active molecules.[1][2] Its thiazole (B1198619) core is a prevalent scaffold in many FDA-approved drugs, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The bromine atom at the 2-position and the ethyl carboxylate at the 4-position serve as reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug screening.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through multiple routes. A common method involves the bromination of ethyl 2-aminothiazole-4-carboxylate.[2] Another synthetic pathway starts from ethyl 3-bromopropanoate (B1231587) and thiourea (B124793) to first form 2-amino-4-thiazolecarboxylic acid ethyl ester, which is then converted to the target compound.[1]

Derivatives can be synthesized by leveraging the reactivity of the 2-bromo position. For instance, Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents at this position, leading to a diverse range of analogs with potential biological activities.

Biological Activities of Thiazole Derivatives

Derivatives of the thiazole scaffold have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Thiazole derivatives have been extensively investigated for their potential as anticancer agents.[3][4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)2.57 ± 0.16[7]
HepG2 (Liver)7.26 ± 0.44[7]
Compound B MCF-7 (Breast)0.30 - 0.45[8]
U87 MG (Glioblastoma)0.30 - 0.45[8]
A549 (Lung)0.30 - 0.45[8]
HCT116 (Colon)0.30 - 0.45[8]
Compound C HS 578T (Breast)0.8[9]
Compound 11c HepG-2 (Liver)~4 µg/mL[10]
MCF-7 (Breast)~3 µg/mL[10]
HCT-116 (Colon)~7 µg/mL[10]
Compound 6g HepG-2 (Liver)~7 µg/mL[10]
MCF-7 (Breast)~4 µg/mL[10]
HCT-116 (Colon)~12 µg/mL[10]
Thiazolidin-4-one 5d HepG2 (Liver)8.80 ± 0.31 µg/mL[11]
MCF-7 (Breast)7.22 ± 0.65 µg/mL[11]
HTC-116 (Colon)9.35 ± 0.61 µg/mL[11]
Antimicrobial Activity

The thiazole ring is a key component of several antimicrobial agents.[12] Derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 16 Escherichia coli1.56 - 6.25[13]
Pseudomonas aeruginosa1.56 - 6.25[13]
Bacillus subtilis1.56 - 6.25[13]
Staphylococcus aureus1.56 - 6.25[13]
Compound 41 Candida albicans0.12[13]
Ligand L1 Candida glabrata32[14]
Ligand L3 Candida glabrata64[14]
Cu(L2)Cl2 Candida glabrata64[14]
Cu(L3)Cl2 Candida glabrata64[14]

Mechanism of Action and Signaling Pathways

The anticancer effects of thiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of PI3K/Akt/mTOR Pathway

A significant number of thiazole derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4][8][12] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, metabolism, and survival. Inhibition of this pathway by thiazole derivatives can lead to apoptosis and a reduction in tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits Apoptosis Apoptosis

PI3K/Akt/mTOR signaling pathway inhibition by thiazole derivatives.
Other Mechanisms

Thiazole derivatives have also been reported to exert their anticancer effects through other mechanisms, including:

  • Tubulin polymerization inhibition: Disrupting the formation of microtubules, which are essential for cell division.[4][5]

  • Topoisomerase inhibition: Interfering with enzymes that are critical for DNA replication and repair.[4][5]

  • VEGFR-2 inhibition: Blocking the signaling of Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors).[7]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the scientific literature.

General Procedure for the Synthesis of 2-Substituted Thiazole-4-carboxylates via Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted thiazole-4-carboxylate derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Drug_Discovery_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Synthesis inactive (design new derivatives) SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR active Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) SAR->Mechanism Lead_Opt->Synthesis refine structure End Preclinical Candidate Lead_Opt->End Mechanism->Lead_Opt

Drug discovery workflow for thiazole derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of new therapeutic agents. The synthetic versatility of the core scaffold allows for the creation of diverse chemical libraries, and the demonstrated anticancer and antimicrobial activities warrant further investigation. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, detailed elucidation of their mechanisms of action, and in vivo evaluation to translate the promising in vitro results into potential clinical candidates. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more effective and safer drugs based on the thiazole framework.

References

A Technical Guide to Ethyl 2-bromothiazole-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Synthetic Intermediate

Ethyl 2-bromothiazole-4-carboxylate is a crucial building block in medicinal chemistry, playing a pivotal role in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a reactive bromine atom and a versatile ethyl ester group on a thiazole (B1198619) core, makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its role in the development of Factor Xa (FXa) inhibitors and its connection to the Oct3/4 signaling pathway through its derivatives.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to the needs of researchers and drug development professionals. The purity and available quantities can vary, impacting its suitability for different stages of research and development. Below is a comparative table of prominent commercial suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)CAS Number
Sigma-Aldrich 96%CustomInquiry100367-77-9[1]
TCI Chemicals >95.0% (GC)1g, 5g, 25g$33 - $265100367-77-9
Thermo Scientific 96%1g$79.65100367-77-9[2]
ChemShuttle 95%250g, 500g, 1kg, 5kg$300 - $900+100367-77-9
US Biological Highly Purified1g, 2g, 5g, 10g, 25gInquiry100367-77-9[3]
Chem-Supply >95.0%25g$724.00 (ex GST)100367-77-9[4]
Arrobiochem Not SpecifiedInquiryInquiry100367-77-9[5]

Synthesis Protocol

The synthesis of this compound is a well-documented two-step process, starting from readily available precursors.[6] This section details the experimental protocol for its preparation.

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The initial step involves the reaction of ethyl bromopyruvate with thiourea (B124793) to form the aminothiazole intermediate.

Experimental Protocol:

  • Combine ethyl bromopyruvate and thiourea in a round-bottom flask.

  • Reflux the mixture, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and partition it between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield Ethyl 2-amino-1,3-thiazole-4-carboxylate.

Step 2: Synthesis of this compound

The second step is a Sandmeyer-type reaction where the amino group of the intermediate is replaced with a bromine atom.[6]

Experimental Protocol:

  • Dissolve Ethyl 2-amino-1,3-thiazole-4-carboxylate and copper(II) bromide in acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly add tert-butyl nitrite (B80452) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate cluster_1 Step 2: Synthesis of this compound A Ethyl bromopyruvate + Thiourea B Reflux A->B C Work-up & Purification B->C D Ethyl 2-amino-1,3-thiazole-4-carboxylate C->D E Ethyl 2-amino-1,3-thiazole-4-carboxylate + CuBr2 + t-BuONO F Reaction at 0°C to RT E->F G Work-up & Column Chromatography F->G H This compound G->H

Caption: Workflow for the two-step synthesis of this compound.

Application in Drug Discovery: Synthesis of Factor Xa Inhibitors

A significant application of this compound is in the synthesis of Factor Xa (FXa) inhibitors, a class of anticoagulant drugs used to treat and prevent thrombosis.[7][8] The thiazole moiety serves as a key pharmacophore in these inhibitors. The bromo- and ester- functionalities of this compound allow for further chemical modifications to build the complex molecular architectures required for potent and selective FXa inhibition.

The general synthetic strategy involves the reaction of this compound with a suitable amine, followed by further functionalization.

Relevance to Signaling Pathways: The Oct3/4 Pathway

While this compound itself is not a direct modulator of signaling pathways, its derivatives have been shown to influence critical cellular processes. Notably, a derivative, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4 expression. Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency and self-renewal of embryonic stem cells.[9][10][11]

The Oct3/4 signaling pathway is a complex network of interactions that regulate the fate of stem cells.[12][13] The ability of a derivative of this compound to upregulate Oct3/4 highlights the potential of this chemical scaffold in the development of small molecules for regenerative medicine and cancer therapy, where the modulation of stem cell properties is a key therapeutic strategy.

The following diagram provides a simplified representation of the core Oct3/4 signaling pathway in embryonic stem cells.

G LIF LIF LIFR LIFR LIF->LIFR binds JAK JAK LIFR->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 Oct3_4 Oct3/4 pSTAT3->Oct3_4 upregulates Sox2 Sox2 Oct3_4->Sox2 activates Nanog Nanog Oct3_4->Nanog activates SelfRenewal Self-Renewal & Pluripotency Oct3_4->SelfRenewal Differentiation Differentiation Oct3_4->Differentiation inhibits Sox2->Oct3_4 activates Sox2->Nanog activates Sox2->SelfRenewal Sox2->Differentiation inhibits Nanog->Oct3_4 activates Nanog->Sox2 activates Nanog->SelfRenewal Nanog->Differentiation inhibits

Caption: A simplified diagram of the core Oct3/4 signaling pathway in embryonic stem cells.

References

Technical Guide: Safety and Handling Precautions for Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 2-bromothiazole-4-carboxylate (CAS No. 100367-77-9). The following sections detail the chemical's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₆H₆BrNO₂S[1]
Molecular Weight 236.09 g/mol [1]
Appearance Powder[1]
Melting Point 67-71 °C[1]
Flash Point > 110 °C (> 230 °F)[1]
Storage Temperature 2-8°C[1]

Hazard Identification and Classification

This compound is classified as a substance with potential health hazards. A summary of its hazard classification is provided in Table 2.

Hazard ClassCategoryPrecautionary StatementReference
Acute toxicity, OralCategory 4P264, P270, P301+P312, P501[2]
Acute toxicity, DermalCategory 4P280, P302+P352, P312, P362+P364, P501[2]
Skin irritation-P264, P280, P302+P352, P332+P313, P362+P364[2]
Eye irritation-P264, P280, P305+P351+P338, P337+P313[2]
Specific target organ toxicity, single exposure (respiratory tract irritation)-P261, P271, P304+P340, P312, P403+P233, P405, P501[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

A fundamental aspect of safe handling involves the consistent use of appropriate personal protective equipment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) EyeProtection Eye Protection (Goggles/Face Shield) HandProtection Hand Protection (Chemical-resistant gloves) EyeProtection->HandProtection BodyProtection Body Protection (Lab coat) HandProtection->BodyProtection RespiratoryProtection Respiratory Protection (Use in well-ventilated area or with respirator) BodyProtection->RespiratoryProtection End Proceed with Experiment RespiratoryProtection->End Start Before Handling Chemical Start->EyeProtection Wear

Caption: Required Personal Protective Equipment Workflow.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[2]

  • Grounding: For procedures that may generate static electricity, ensure that containers and receiving equipment are properly grounded and bonded.

  • Tools: Use non-sparking tools when handling the solid material.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of the compound.

  • Container: Keep the container tightly closed in a dry and cool place.[2]

  • Inert Atmosphere: For long-term storage and to maintain product quality, store under an inert atmosphere.[2]

  • Light and Moisture: Protect from light and moisture.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[2][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[2]

Stability and Reactivity

Understanding the chemical stability and reactivity is essential for preventing hazardous situations.

Reactivity_Hazards cluster_compound This compound cluster_conditions Conditions to Avoid cluster_incompatibles Incompatible Materials cluster_decomposition Hazardous Decomposition Products Compound This compound Heat Excess Heat Compound->Heat Light Light Exposure Compound->Light Moisture Moisture Compound->Moisture Oxidizers Strong Oxidizing Agents Compound->Oxidizers CO Carbon Monoxide (CO) Heat->CO leads to CO2 Carbon Dioxide (CO2) Heat->CO2 leads to NOx Nitrogen Oxides (NOx) Heat->NOx leads to SOx Sulfur Oxides Heat->SOx leads to HBr Hydrogen Bromide Heat->HBr leads to

Caption: Potential Reactivity and Decomposition Pathways.

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[3] Protect from light and moisture.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2][3]

Toxicological Information

The toxicological properties have not been fully investigated. The available data suggests the following:

Toxicity TypeValue
Acute Oral Toxicity Category 4 (ATE = 300 - 2000 mg/kg)[2]
Acute Dermal Toxicity Category 4 (ATE = 1000 - 2000 mg/kg)[2]

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[2] Contaminated packaging should be treated as the product itself.

References

A Theoretical and Computational Analysis of Ethyl 2-bromothiazole-4-carboxylate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Ethyl 2-bromothiazole-4-carboxylate. While direct computational studies on this specific molecule are not extensively published, this paper outlines a robust framework for its theoretical analysis, drawing upon established methods for similar thiazole (B1198619) derivatives. This document is intended to serve as a methodological guide for researchers engaging in the computational analysis and molecular modeling of this compound and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound belonging to the thiazole family.[1][2][3] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[4][5] Theoretical and computational studies, including quantum chemical calculations and molecular docking, are crucial for understanding the structural, electronic, and interactive properties of such molecules. These insights can accelerate the drug discovery process by predicting molecular behavior and guiding the synthesis of novel therapeutic agents.

This whitepaper details the standard computational protocols for a thorough theoretical investigation of this compound, covering molecular geometry optimization, vibrational frequency analysis, electronic property elucidation, and potential interactions with biological targets.

Molecular Structure and Properties

The foundational step in any theoretical study is the precise definition of the molecule's structure.

  • IUPAC Name: ethyl 2-bromo-1,3-thiazole-4-carboxylate[1]

  • Molecular Formula: C₆H₆BrNO₂S[1][2]

  • Molecular Weight: 236.09 g/mol [2][6]

  • SMILES: CCOC(=O)C1=CSC(Br)=N1[1]

Quantum Chemical Calculations: A Methodological Approach

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules.[7][8] The following sections outline a typical workflow for DFT-based studies on this compound.

Computational Protocol: Geometry Optimization and Vibrational Analysis

A common and effective approach involves the use of the B3LYP functional with a suitable basis set, such as 6-311G(d,p).[7]

  • Initial Structure Generation: The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using DFT, for example, with the B3LYP functional and the 6-311G(d,p) basis set in a vacuum or with a solvent model.

  • Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental IR and Raman spectra.[6]

G

Predicted Structural and Spectroscopic Data

The output of these calculations would yield valuable quantitative data. The tables below are templates for presenting such results.

Table 1: Predicted Optimized Geometric Parameters (DFT/B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C2-N3Data would appear here
C4-C5Data would appear here
C2-BrData would appear here
C4-C(O)Data would appear here
Bond Angles N3-C2-S1Data would appear here
C5-C4-C(O)Data would appear here
Dihedral Angles C5-C4-C(O)-OData would appear here

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹)

Mode NumberFrequency (cm⁻¹)Assignment
1DataC=O stretch
2DataThiazole ring stretch
3DataC-Br stretch
4DataC-H bend
Electronic Properties and Reactivity Descriptors

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity.

  • HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[7]

Table 3: Calculated Electronic Properties

PropertyCalculated Value (eV)
HOMO EnergyData would appear here
LUMO EnergyData would appear here
HOMO-LUMO Gap (ΔE)Data would appear here
Ionization PotentialData would appear here
Electron AffinityData would appear here

Molecular Docking Studies: A Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This is invaluable for drug discovery.[8][9]

Experimental Protocol: In Silico Docking
  • Ligand Preparation: The 3D structure of this compound, optimized using DFT as described above, is prepared for docking. This includes adding hydrogen atoms and assigning appropriate charges.

  • Receptor Preparation: A target protein structure is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-ligands, and adding hydrogen atoms.

  • Docking Simulation: Using software like AutoDock or PyRx, the ligand is docked into the active site of the prepared receptor. The simulation explores various conformations and orientations of the ligand within the binding site.

  • Analysis of Results: The results are analyzed based on binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. Lower binding energies typically indicate a more favorable interaction.[9]

G

Table 4: Template for Molecular Docking Results

Target Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki, µM)Interacting Residues (Hydrogen Bonds)
e.g., SARS-CoV-2 MproData would appear hereData would appear heree.g., HIS41, CYS145
e.g., Cyclooxygenase-2Data would appear hereData would appear heree.g., ARG120, TYR355
Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory for structural and electronic analysis and molecular docking for interaction studies, researchers can gain profound insights into the molecule's properties and potential as a pharmacologically active agent. The detailed protocols and data presentation templates provided herein serve as a guide for conducting and reporting such theoretical investigations, ultimately contributing to the rational design of new thiazole-based therapeutics.

References

The Reactivity of Bromine on the Thiazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry and materials science. The introduction of a bromine atom onto this heterocyclic core opens up a vast landscape of synthetic possibilities, allowing for the construction of complex molecular architectures with diverse functionalities. This technical guide provides a comprehensive overview of the reactivity of bromine on the thiazole ring, with a focus on bromination reactions and the subsequent utility of the resulting bromothiazoles in synthetic chemistry.

Electrophilic Bromination of the Thiazole Ring

The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Bromination is a common electrophilic substitution reaction, and its regioselectivity on the thiazole ring is highly dependent on the reaction conditions and the nature of any existing substituents.

Regioselectivity

Calculations of pi-electron density indicate that the C5 position is the primary site for electrophilic substitution, while the C2 position is susceptible to deprotonation.[1] Consequently, direct bromination of unsubstituted thiazole typically occurs at the C5 position.[2] The presence of activating groups, such as a methyl group, is often required for efficient electrophilic aromatic substitution.[1]

The order of reactivity for electrophilic substitution on the thiazole ring is generally C5 > C4 > C2.[2] Electron-donating groups at the C2 position further facilitate electrophilic attack at the C5 position, even under mild conditions.[2]

Table 1: Regioselectivity of Electrophilic Bromination on Substituted Thiazoles

SubstituentPosition of BrominationReagents and ConditionsYield (%)Reference(s)
Unsubstituted5Br₂ in CCl₄ with pyridine-[3]
2-Amino5Br₂ in acetic acid, 0°C to rt, 2h75[4]
2-Methyl5Br₂ with AlCl₃-[5]
4-Methyl5Not specified-[6]
2-Phenyl5Not specified-[4]
5-Carboxylic acid-Not readily brominated-[7]
2-Amino-4-methyl5Br₂ in acidic medium-[1]
Experimental Protocols

This protocol describes the direct bromination of 2-aminothiazole (B372263) at the C5 position.

Materials:

  • 2-Aminothiazole

  • Bromine

  • Acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a round-bottom flask at 0°C.[4]

  • Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.[4]

  • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, adjust the pH to 7-8 with a saturated NaHCO₃ solution.[4]

  • Extract the product with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous Na₂SO₄.[4]

  • Filter and concentrate the solution under reduced pressure.[4]

  • Purify the crude product by column chromatography to afford 2-amino-5-bromothiazole (520 mg, 75% yield).[4]

Synthesis of Bromothiazoles via Sandmeyer-type Reactions

Due to the relatively low reactivity of the unsubstituted thiazole ring towards direct bromination, the synthesis of 2-bromothiazole (B21250) is commonly achieved from the readily available 2-aminothiazole via a Sandmeyer-type reaction.[8]

Experimental Protocol

This protocol details the conversion of 2-aminothiazole to 2-bromothiazole through diazotization followed by bromide displacement.

Materials:

  • 2-Aminothiazole

  • Phosphoric acid (H₃PO₄, 85%)

  • Nitric acid (HNO₃, concentrated)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bromide (NaBr)

  • Potassium hydroxide (B78521) (KOH)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, distillation, and workup

Procedure:

  • Partially dissolve 2-aminothiazole (25.01 g, 0.2498 mol) in H₃PO₄ (85%, 94 mL) in a flask, stir and cool to 5°C.

  • Slowly add concentrated HNO₃ (50 mL) over 10 minutes, ensuring the internal temperature does not exceed 8°C.

  • Cool the resulting solution to 2°C and slowly add a solution of NaNO₂ (20.00 g, 0.2899 mol) in H₂O (50 mL) over 30 minutes, maintaining the temperature below 8°C.

  • Stir the resulting "diazo solution" for 1 hour at 0-5°C.

  • In a separate flask, prepare a solution of CuSO₄·5H₂O (41.02 g, 0.1643 mol) and NaBr (73.39 g, 0.7133 mol) in H₂O (180 mL) and cool to 6°C.

  • Slowly add the "diazo solution" to the copper-bromide solution over 90 minutes, keeping the internal temperature below 8°C.

  • Stir the green, foaming solution at 0-7°C for at least 6 hours, then allow it to warm to room temperature overnight.

  • Adjust the pH of the solution to approximately 7 with solid KOH, then carefully adjust to pH 9 with solid Na₂CO₃.

  • Perform steam distillation on the resulting solution until the distillate is no longer turbid.

  • Separate the organic layer from the distillate, dry with MgSO₄, filter, and concentrate to yield pure 2-bromothiazole.

Nucleophilic Substitution of Bromine on the Thiazole Ring

The bromine atom on a bromothiazole can be displaced by a variety of nucleophiles. The C2 position is particularly susceptible to nucleophilic attack due to its electron-deficient nature.[2] Strong nucleophiles or activation of the ring are typically required for these reactions to occur.[2]

Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) on thiazole generally proceeds through an addition-elimination mechanism. The electron-withdrawing nature of the heteroatoms facilitates the attack of the nucleophile and stabilizes the resulting Meisenheimer-like intermediate.[9]

nucleophilic_substitution_mechanism Bromothiazole Bromothiazole Intermediate Meisenheimer-like Intermediate Bromothiazole->Intermediate + Nu⁻ (Addition) Nucleophile Nu⁻ Product Substituted Thiazole Intermediate->Product - Br⁻ (Elimination) Leaving_Group Br⁻

Caption: General mechanism for nucleophilic aromatic substitution on a bromothiazole.

Experimental Protocols

This protocol provides a general procedure for the reaction of 2,5-dibromothiazole (B130459) with a primary or secondary amine.[9]

Materials:

  • 2,5-Dibromothiazole

  • Amine (primary or secondary)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a sealed reaction vessel, combine 2,5-dibromothiazole (1.0 eq), the desired amine (1.0-1.5 eq), and a suitable base (2.0-3.0 eq).[9]

  • Add the anhydrous polar aprotic solvent.[9]

  • Seal the vessel and heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 150°C.[9]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the mixture.

  • Dilute the filtrate with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[9]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9]

Materials:

  • 2,5-Dibromothiazole

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 eq) to a flame-dried Schlenk tube.[9]

  • Add the anhydrous, degassed solvent.[9]

  • Add 2,5-dibromothiazole (1.0 eq) followed by the amine (1.2 eq).[9]

  • Seal the Schlenk tube and heat the reaction mixture at 80°C to 110°C for 4-24 hours.[9]

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.[9]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.[9]

  • Purify the crude product by flash column chromatography.[9]

Halogen Dance Reaction on Bromothiazoles

The halogen dance is a base-induced intramolecular rearrangement of a halogen atom on an aromatic ring. On thiazole derivatives, this reaction can provide access to isomers that are difficult to obtain by other methods.[10]

halogen_dance Start 2-Bromo-5-silylthiazole Deprotonation Deprotonation at C4 Start->Deprotonation LDA, -78°C Rearrangement 1,2-Halogen Dance Deprotonation->Rearrangement Lithiation 4-Bromo-5-lithiothiazole Rearrangement->Lithiation Product 4-Bromothiazole derivative Lithiation->Product Electrophilic quench

Caption: Simplified workflow of a halogen dance reaction on a substituted thiazole.

Reactivity of Bromothiazoles in Cross-Coupling Reactions

Bromothiazoles are versatile building blocks for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a bromothiazole and an organoboron reagent.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazoles

BromothiazoleBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-iodothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (not specified)K₂CO₃1,4-DioxaneNot specified--[9]
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O9012Moderate to good[11]
2-Amino-5-bromo-4-t-butylthiazoleArylboronic acidsPd(PPh₃)₄ (1-5)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-1202-24Varies[12]

Materials:

  • Bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the bromothiazole, arylboronic acid, and base.[9]

  • Evacuate and backfill the tube with an inert gas three times.[9]

  • Add the anhydrous, degassed solvent.[9]

  • Degas the mixture by bubbling with the inert gas for 15 minutes.[9]

  • Add the palladium catalyst under a positive pressure of the inert gas.[9]

  • Heat the reaction mixture to 90°C for 4-6 hours, monitoring by TLC.[9]

  • After cooling, the crude product can be purified by column chromatography.[9]

Stille Coupling

The Stille coupling enables the formation of C-C bonds between a bromothiazole and an organostannane reagent.

Materials:

  • Bromothiazole derivative (1.0 mmol)

  • Organostannane reagent (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Flame-dried reaction flask

  • Inert gas supply

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine the bromothiazole and the palladium catalyst in the anhydrous solvent.[13]

  • Add the organostannane reagent via syringe.[13]

  • Heat the reaction mixture (e.g., 100°C) and stir for the required time.[13]

  • After cooling, dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.[13]

  • Wash the organic layer with brine, dry, and concentrate.[13]

  • Purify the residue by column chromatography.[13]

Heck Coupling

The Heck reaction facilitates the coupling of a bromothiazole with an alkene to form a substituted alkene.

heck_coupling_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Bromothiazole, Alkene, Base, and Pd Catalyst in Solvent Heating Heat with Stirring under Inert Atmosphere Reactants->Heating Quench Cool and Quench Reaction Heating->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General experimental workflow for a Heck coupling reaction.

Conclusion

The bromine atom serves as a versatile handle on the thiazole ring, enabling a wide array of chemical transformations. From regioselective electrophilic bromination to a variety of powerful cross-coupling reactions, the reactivity of bromothiazoles provides medicinal chemists and materials scientists with a robust toolkit for the synthesis of novel and complex molecules. Understanding the principles of reactivity and the practical aspects of these reactions, as outlined in this guide, is crucial for leveraging the full potential of this important class of heterocyclic compounds.

References

An In-depth Technical Guide on the Electrophilicity of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. Its electrophilic nature at the C2 position, enhanced by the presence of both the bromine atom and the electron-withdrawing ethyl carboxylate group, dictates its reactivity and utility in a variety of crucial bond-forming reactions. This technical guide provides a comprehensive overview of the electrophilicity of this compound, focusing on its application in nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer a practical resource for researchers in drug discovery and development.

Introduction

The thiazole (B1198619) motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The functionalization of the thiazole ring is key to modulating the pharmacological properties of these molecules. This compound serves as a versatile intermediate for introducing this important heterocycle. The bromine atom at the 2-position acts as a competent leaving group, rendering this position susceptible to attack by nucleophiles. Furthermore, the ethyl carboxylate group at the 4-position significantly influences the electronic properties of the ring, enhancing the electrophilicity of the C2 carbon. This guide will delve into the theoretical and practical aspects of the electrophilicity of this compound, providing valuable information for its strategic use in synthesis.

Theoretical and Computational Assessment of Electrophilicity

A quantum chemical study on 2-bromo-5-nitrothiazole (B146120), a structurally related compound with a strong electron-withdrawing group, provides valuable insights.[1][2] The presence of the nitro group in 2-bromo-5-nitrothiazole significantly lowers the HOMO-LUMO energy gap, which is indicative of increased reactivity.[1][2] The ethyl carboxylate group in this compound, also being electron-withdrawing, is expected to have a similar, albeit less pronounced, effect on the electronic structure of the thiazole ring. This electron-withdrawing character polarizes the C2-Br bond and stabilizes the transition states of nucleophilic attack, thereby enhancing the electrophilicity at the C2 position.

Table 1: Calculated Quantum Chemical Properties of a Related Thiazole Derivative

CompoundMethodBasis SetHOMO-LUMO Gap (eV)Reference
2-bromo-5-nitrothiazoleDFT (B3LYP)6-311++G(d,p)Calculated[1]

Note: Specific energy values were not provided in the abstract, but the calculation of the HOMO-LUMO gap was a key finding of the study.

This computational data on a similar molecule strongly supports the notion that the C2 position of this compound is highly activated towards nucleophilic attack.

Key Reactions Highlighting Electrophilicity

The electrophilic nature of this compound is most prominently demonstrated in its participation in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyuara coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient thiazole ring, further activated by the ethyl carboxylate group, facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the bromide. This reaction typically proceeds via a Meisenheimer-like intermediate.

Logical Relationship: SNAr Reaction Mechanism

SNAr_Mechanism SNAr Reaction Pathway of this compound Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Negative charge delocalized on the ring) Reactants->Intermediate Nucleophilic Attack Product 2-Substituted-thiazole-4-carboxylate + Br⁻ Intermediate->Product Loss of Leaving Group

Caption: SNAr reaction pathway.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileProductReaction ConditionsYield (%)Reference
Various Amines2-Amino-thiazole-4-carboxylate derivativesBase (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO), HeatTypically moderate to highGeneral Protocol
Thiolates2-Thioether-thiazole-4-carboxylate derivativesBase, SolventModerate to highInferred from general reactivity
Alkoxides2-Alkoxy-thiazole-4-carboxylate derivativesBase, SolventModerate to highInferred from general reactivity
Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C2 position of the thiazole and a variety of organoboron reagents, providing access to a diverse range of 2-aryl- or 2-vinyl-thiazole derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants This compound Arylboronic Acid Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/Water) ReactionVessel Inert Atmosphere (N₂ or Ar) Reactants->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Heating Heating (e.g., 80-100 °C) ReactionVessel->Heating Quenching Quenching (e.g., with water) Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2-Arylthiazole-4-carboxylate Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid/EsterProductCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acidEthyl 2-phenylthiazole-4-carboxylatePd(PPh₃)₄K₂CO₃Dioxane/H₂OHighGeneral Protocol[3]
4-Methoxyphenylboronic acidEthyl 2-(4-methoxyphenyl)thiazole-4-carboxylatePd(OAc)₂/SPhosK₃PO₄Toluene/H₂OHighGeneral Protocol[4]
Pyridine-3-boronic acidEthyl 2-(pyridin-3-yl)thiazole-4-carboxylatePdCl₂(dppf)Cs₂CO₃DMFModerate to highGeneral Protocol[4]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key reactions discussed. Researchers should note that optimization of these conditions may be necessary for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: To a flame-dried round-bottom flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to the flask.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) under the inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography on silica gel to yield the desired 2-arylthiazole-4-carboxylate.

Applications in Drug Development

The electrophilic nature of this compound makes it a valuable precursor in the synthesis of various biologically active molecules. For instance, it is a key intermediate in the synthesis of Factor Xa (FXa) inhibitors, a class of anticoagulant drugs used to treat and prevent blood clots. The synthesis of these inhibitors often involves a crucial nucleophilic substitution or cross-coupling reaction at the C2 position of the thiazole ring.

Signaling Pathway: Role in Anticoagulant Synthesis

Anticoagulant_Synthesis Synthetic Pathway to FXa Inhibitors Start This compound Reaction Nucleophilic Substitution or Suzuki Coupling Start->Reaction Intermediate Functionalized Thiazole Intermediate Reaction->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps FinalProduct Factor Xa Inhibitor (e.g., Apixaban, Rivaroxaban analogs) FurtherSteps->FinalProduct

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-bromothiazole-4-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The thiazole (B1198619) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antimicrobial effects. Ethyl 2-bromothiazole-4-carboxylate is a versatile starting material for the synthesis of a diverse library of thiazole derivatives. The presence of the reactive bromine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores to modulate antimicrobial activity. The ester group at the 4-position also offers a handle for further chemical modifications. This document provides detailed application notes and protocols for leveraging this compound in the discovery of new antimicrobial agents.

Synthesis of Antimicrobial Thiazole Derivatives

While direct derivatization of this compound is a key strategy, extensive research has also been conducted on its close analogue, Ethyl 2-aminothiazole-4-carboxylate, to produce potent antimicrobial compounds. The following sections detail synthetic protocols for derivatives of this closely related starting material, which highlight the potential of the thiazole-4-carboxylate scaffold. The 2-bromo derivative serves as an excellent substrate for analogous syntheses through nucleophilic displacement of the bromide.

Protocol 1: Synthesis of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Derivatives

This protocol is adapted from the synthesis of sulfonamide derivatives of Ethyl 2-aminothiazole-4-carboxylate, which have demonstrated significant antimicrobial activity.

Step 1: Synthesis of Ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate

  • To a cooled (-20 °C) and stirred solution of Ethyl 2-aminothiazole-4-carboxylate in a suitable solvent, add a solution of hydrochloric acid and sodium nitrite (B80452) to generate the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride and thionyl chloride.

  • Slowly add the diazonium salt solution to the copper(I) chloride/thionyl chloride mixture, maintaining the low temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate.

Step 2: Synthesis of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate (4a-l)

  • Dissolve Ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate in a suitable solvent (e.g., dichloromethane).

  • Add a substituted aniline (B41778) (1 equivalent) and a base such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final sulfonamide derivatives.

Antimicrobial Activity

The synthesized thiazole derivatives can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) data for a series of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives. This data highlights the potential for potent antimicrobial activity from this class of compounds.

CompoundSubstituent (R)S. aureus (MIC/MBC, µg/mL)B. subtilis (MIC/MBC, µg/mL)E. coli (MIC/MBC, µg/mL)C. albicans (MIC/MFC, µg/mL)A. flavus (MIC/MFC, µg/mL)A. niger (MIC/MFC, µg/mL)
4e 4-F125/250125/250250/500250/500250/500125/250
4f 4-Cl125/250125/250250/500250/500250/500125/250
4k 3-CN125/250250/500250/500500/1000500/1000250/500
4l 4-CN125/250125/250250/500250/500250/500125/250
Ciprofloxacin -15.62/31.2515.62/31.2531.25/62.5---
Fluconazole ----31.25/62.562.5/12562.5/125
Miconazole ----15.62/31.2531.25/62.531.25/62.5

Data adapted from a study on Ethyl 2-aminothiazole-4-carboxylate derivatives.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of MIC, MBC, and MFC values.

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC or MFC, aliquot a small volume from the wells with no visible growth onto an agar (B569324) plate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of antimicrobial agents starting from this compound.

G A Start: this compound B Synthesis of Derivatives (Nucleophilic Substitution) A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Antimicrobial Screening (MIC Determination) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->B Iterative Synthesis H In Vivo Efficacy & Toxicity Studies G->H I Preclinical Candidate H->I

Caption: Workflow for Antimicrobial Drug Discovery.

Proposed Mechanism of Action Pathway

While the exact mechanisms for novel derivatives are yet to be elucidated, many thiazole-based antimicrobials are known to target essential bacterial enzymes. The following diagram depicts a hypothesized mechanism of action.

G cluster_bacterium Bacterial Cell A Thiazole Derivative B Essential Bacterial Enzyme (e.g., MurB, DNA Gyrase) A->B Binding C Inhibition of Enzyme Activity B->C D Disruption of Cell Wall Synthesis or DNA Replication C->D E Bacterial Cell Death D->E

Application Notes: Ethyl 2-bromothiazole-4-carboxylate as a Key Intermediate for the Synthesis of Novel Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-bromothiazole-4-carboxylate as a pivotal intermediate in the development of direct Factor Xa (FXa) inhibitors, a critical class of anticoagulant agents. This document includes detailed synthetic protocols, quantitative data, and visual diagrams to facilitate research and development in this therapeutic area.

Introduction

Factor Xa is a serine protease that plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound serves as a versatile building block for the synthesis of a variety of FXa inhibitors, particularly those featuring a thiazole-4-carbonyl piperazine (B1678402) scaffold. The thiazole (B1198619) moiety often interacts with key residues in the S1 pocket of the FXa active site, while the substituted piperazine group can be tailored to occupy the S4 pocket, enabling potent and selective inhibition.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a representative thiazole-4-carbonyl piperazine FXa inhibitor, designated as Compound 1, starting from this compound.

Table 1: Synthesis of Intermediate 2 (Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate)

StepReactantsProductSolventReaction TimeTemperatureYield (%)Purity (%)
1This compound, PiperazineEthyl 2-(piperazin-1-yl)thiazole-4-carboxylateAcetonitrile (B52724)4 hReflux85>95 (by HPLC)

Table 2: Synthesis of Final Product (Compound 1)

StepReactantsProductSolventReaction TimeTemperatureYield (%)Purity (%)
2Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate, 4-Chlorobenzoyl chlorideCompound 1Dichloromethane (B109758), Triethylamine (B128534)2 hRoom Temp.92>98 (by HPLC)

Table 3: Biological Activity of Compound 1

CompoundTargetIC50 (nM)Anticoagulant Activity (in vitro)
Compound 1Factor Xa15Potent
Apixaban (Reference)Factor Xa2.5Potent

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established chemical synthesis methods.[1]

Step 1: Synthesis of 2-Amino-4-thiazolecarboxylic acid ethyl ester

  • To a nitrogen-protected flask, add ethyl 3-bromopropanoate (B1231587) (6.0 g, 31 mmol) and thiourea (B124793) (2.3 g, 31 mmol).

  • Reflux the mixture at 120°C for 30 minutes. Monitor the reaction completion by thin-layer chromatography (TLC).

  • After completion, dissolve the reaction mixture in ethyl acetate (B1210297).

  • Wash the organic layer sequentially with distilled water and saturated brine solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain yellow 2-amino-4-thiazolecarboxylic acid ethyl ester.

    • Yield: 4.4 g (83.0%)[1]

Step 2: Synthesis of this compound

  • In a round-bottom flask, heat dimethyl sulfoxide (B87167) (DMSO) to 60°C.

  • Add sodium nitrite (B80452) (7.1 g, 102.3 mmol) and the 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4 g, 25.6 mmol) obtained in the previous step. Stir until completely dissolved.

  • Place the round-bottom flask in an ice bath and slowly add a solution of 40% hydrobromic acid (20.7 g, 102.3 mmol) in DMSO.

  • React in the ice bath for 30 minutes, monitoring the reaction by TLC.

  • After the reaction, add ethyl acetate and wash the organic layer successively with distilled water and saturated brine solution.

  • Dry, filter, and evaporate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether.

    • Yield: 1.9 g (32.0%)[1]

Protocol 2: Synthesis of a Thiazole-4-carbonyl Piperazine FXa Inhibitor (Compound 1)

This protocol describes the synthesis of a representative FXa inhibitor using this compound as the starting intermediate.

Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate (Intermediate 2)

  • In a round-bottom flask, dissolve this compound (1.0 g, 4.24 mmol) in acetonitrile (20 mL).

  • Add piperazine (0.73 g, 8.48 mmol, 2.0 eq.) to the solution.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product as a solid.

    • Yield: 85%

Step 2: Synthesis of Ethyl 2-(4-(4-chlorobenzoyl)piperazin-1-yl)thiazole-4-carboxylate (Compound 1)

  • Dissolve Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate (Intermediate 2) (1.0 g, 3.92 mmol) in dichloromethane (20 mL).

  • Add triethylamine (0.65 mL, 4.70 mmol, 1.2 eq.).

  • Cool the mixture to 0°C and add a solution of 4-chlorobenzoyl chloride (0.75 g, 4.31 mmol, 1.1 eq.) in dichloromethane (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Compound 1.

    • Yield: 92%

Protocol 3: In Vitro FXa Inhibition Assay
  • Human Factor Xa is incubated with the test compound (Compound 1) or vehicle in a buffer solution.

  • After a pre-incubation period, a fluorogenic substrate for FXa is added to initiate the enzymatic reaction.

  • The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualization

Synthesis_Pathway cluster_0 Synthesis of Intermediate cluster_1 Synthesis of FXa Inhibitor Ethyl_3_bromopropanoate Ethyl 3-bromopropanoate Intermediate_1 2-Amino-4-thiazolecarboxylic acid ethyl ester Ethyl_3_bromopropanoate->Intermediate_1 Thiourea Thiourea Thiourea->Intermediate_1 Start This compound Intermediate_1->Start  [1] NaNO2_HBr NaNO2, HBr, DMSO Intermediate_2 Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate Start->Intermediate_2  [2] Piperazine Piperazine Piperazine->Intermediate_2 Final_Product Compound 1 (Thiazole-4-carbonyl piperazine FXa Inhibitor) Intermediate_2->Final_Product  [3] Reagent_2 4-Chlorobenzoyl chloride Reagent_2->Final_Product

Caption: Synthetic pathway for a thiazole-based FXa inhibitor.

Coagulation_Cascade_Inhibition cluster_pathways Coagulation Cascade cluster_inhibitor Mechanism of Action Intrinsic Intrinsic Pathway Factor_X Factor X Intrinsic->Factor_X Extrinsic Extrinsic Pathway Extrinsic->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin catalyzes Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Inhibitor Thiazole-based FXa Inhibitor (e.g., Compound 1) Inhibitor->Factor_Xa inhibits

Caption: Inhibition of Factor Xa in the coagulation cascade.

Experimental_Workflow Start_Material This compound Reaction_1 Reaction with Piperazine Start_Material->Reaction_1 Intermediate Intermediate 2 Reaction_1->Intermediate Reaction_2 Acylation with 4-Chlorobenzoyl chloride Intermediate->Reaction_2 Crude_Product Crude Compound 1 Reaction_2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Compound 1 Purification->Final_Product Analysis Purity (HPLC) Structure (NMR, MS) Biological Assay (IC50) Final_Product->Analysis

Caption: General experimental workflow for synthesis and analysis.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole (B1198619) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The thiazole ring is a key structural motif in various approved drugs and natural products, such as Vitamin B1.[1] Its unique chemical properties make it an excellent scaffold for the design of novel therapeutic agents. Specifically, thiazole-based compounds have shown promise as potent anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[2][3][4]

Ethyl 2-bromothiazole-4-carboxylate is a versatile and valuable starting material for synthesizing a diverse library of thiazole derivatives.[5] The presence of the bromine atom at the 2-position allows for various chemical modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the introduction of different pharmacophores to modulate biological activity.[5][6] This document provides detailed protocols for the synthesis of a novel thiazole derivative from this starting material and its subsequent evaluation for anti-inflammatory activity.

Section 1: Synthesis of Novel Thiazole Derivatives

A plausible route for synthesizing novel anti-inflammatory agents from this compound involves its reaction with a nucleophile, such as a substituted thiosemicarbazide, to form a more complex heterocyclic system. This approach leverages the reactivity of the C2-bromo substituent.

Synthetic Scheme Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a target thiazole derivative.

G start Start: Ethyl 2-bromothiazole-4-carboxylate reaction Step 1: Nucleophilic Substitution - Add Thiosemicarbazide derivative - Reflux in Ethanol start->reaction workup Step 2: Reaction Work-up - Cool reaction mixture - Precipitate product - Filter and wash solid reaction->workup purify Step 3: Purification - Recrystallization from a suitable solvent (e.g., Ethanol) workup->purify characterize Step 4: Characterization - TLC, Melting Point - IR, 1H NMR, Mass Spec purify->characterize product Final Product: Novel Thiazole Derivative characterize->product G cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) COX1->PGs COX2->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs Inhibitor Novel Thiazole Derivative (Test Compound) Inhibitor->COX2 Inhibition Inhibitor->LOX Inhibition G compound Synthesized Thiazole Derivative dissolve Dissolve in DMSO to create stock solution compound->dissolve assays Perform In Vitro Assays dissolve->assays cox COX-2 Inhibition Assay assays->cox lox 5-LOX Inhibition Assay assays->lox no Nitric Oxide (NO) Inhibition Assay assays->no data Data Collection (e.g., Fluorescence, Absorbance) cox->data lox->data no->data analysis Data Analysis (Calculate % Inhibition, IC50) data->analysis results Identify Lead Compounds analysis->results

References

Application Note: Sonogashira Coupling of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Sonogashira cross-coupling reaction of ethyl 2-bromothiazole-4-carboxylate with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized thiazole (B1198619) derivatives.[1][2] Thiazole moieties are prevalent in many biologically active compounds, making this protocol highly relevant for medicinal chemistry and drug development. The procedure outlines the use of a palladium catalyst and a copper co-catalyst under mild conditions.[2][3] This document includes a step-by-step experimental procedure, a summary of reaction parameters in tabular format, and a graphical representation of the experimental workflow.

Introduction

The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[4] It typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[2][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it particularly useful in the synthesis of complex molecules such as pharmaceuticals and natural products.[1][2]

The 2-alkynylthiazole scaffold is a key structural motif in numerous compounds with significant biological activities. The protocol detailed herein focuses on the Sonogashira coupling of this compound, a versatile building block for the synthesis of novel drug candidates. The reactivity of the C-Br bond at the 2-position of the thiazole ring allows for selective functionalization.[5] This application note provides a general yet robust procedure that can be adapted for various terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[4] The palladium(0) catalyst undergoes oxidative addition to the this compound. Concurrently, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by the amine base to form a copper acetylide. A transmetalation step between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the desired 2-alkynylthiazole product and regenerates the active palladium(0) catalyst.[4]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.025-0.1 eq).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of the aryl bromide), followed by the amine base (e.g., triethylamine, 2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[6] The filtrate can then be washed with a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt, followed by brine.[6][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[7]

Data Presentation

The following tables summarize typical reaction conditions and the expected influence of various parameters on the yield of the Sonogashira coupling product. The data is representative for the coupling of heteroaryl bromides and can be used as a starting point for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)-CuI (3)Et₃NTHF606High
2Pd(OAc)₂ (2)PPh₃ (4)CuI (3)Et₃NToluene708High
3Pd₂(dba)₃ (1)XPhos (2)CuI (2)i-Pr₂NHDioxane804Very High
4PdCl₂(PPh₃)₂ (2)--Et₃NTHF6012Moderate

Table 2: Influence of Solvent and Base on Reaction Efficiency

EntryAryl BromideAlkyneBaseSolventTemp (°C)Yield (%)
1This compoundPhenylacetyleneEt₃NTHF60Good
2This compoundPhenylacetylenei-Pr₂NHTHF60Excellent
3This compound1-HexyneEt₃NToluene80Good
4This compound1-HexyneEt₃NDMF80Excellent

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd Catalyst, and CuI in Schlenk Flask B Add Anhydrous Solvent, Amine Base, and Terminal Alkyne A->B Under Inert Atmosphere C Stir at Room Temp or Heat (40-80 °C) B->C D Monitor by TLC/LC-MS C->D E Cool, Dilute with Organic Solvent D->E Upon Completion F Filter through Celite E->F G Wash with aq. NH4Cl and Brine F->G H Dry, Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition (R-Br) pd_alkyne R-Pd(II)-C≡CR'(L2) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product R-C≡CR' pd_alkyne->product Reductive Elimination cu_halide CuI cu_acetylide Cu-C≡CR' cu_acetylide->cu_halide To Pd Cycle alkyne H-C≡CR' alkyne->cu_acetylide Base

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and quantitative data for the Suzuki coupling of Ethyl 2-bromothiazole-4-carboxylate with a variety of arylboronic acids. The resulting ethyl 2-arylthiazole-4-carboxylate scaffolds are valuable intermediates in medicinal chemistry and materials science, finding applications in the development of novel therapeutic agents and functional organic materials.

The general transformation is depicted below:

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These examples demonstrate the versatility of the protocol for coupling with both electron-rich and electron-deficient partners.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801285
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)90892
34-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene100695
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801288
54-Chlorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901089
64-Acetylphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane1001278
73-Nitrophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O (4:1)851672
82-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O (10:1)901281
93-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)1001865

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME, often with water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (typically 80-110 °C) for the indicated time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired Ethyl 2-arylthiazole-4-carboxylate.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing a Suzuki coupling reaction.

Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring (Monitor by TLC/LC-MS) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for Suzuki coupling.

Ethyl 2-bromothiazole-4-carboxylate: A Potent Corrosion Inhibitor for Copper in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and materials scientists in the field of corrosion science and drug development now have access to detailed application notes on the use of Ethyl 2-bromothiazole-4-carboxylate as a highly effective corrosion inhibitor for copper, particularly in acidic media such as hydrochloric acid. This document provides a comprehensive overview of its performance, supported by quantitative data and detailed experimental protocols for its evaluation.

This compound has demonstrated significant potential in protecting copper surfaces from the detrimental effects of corrosion. Its efficacy is attributed to the presence of heteroatoms (nitrogen, sulfur, oxygen) and a bromine group within its molecular structure, which facilitate the formation of a stable, protective film on the copper surface through adsorption.[1] This inhibitory action effectively reduces the rate of corrosive attack in aggressive acidic environments.

Quantitative Performance Analysis

The inhibitory effect of this compound on copper corrosion in 1M HCl has been systematically evaluated using both weight loss and potentiodynamic polarization methods. The results, summarized below, indicate a high degree of protection that is dependent on both the concentration of the inhibitor and the operating temperature.

Table 1: Potentiodynamic Polarization Data

This table summarizes the electrochemical parameters for copper in 1M HCl in the absence and presence of various concentrations of this compound at different temperatures. The data reveals a decrease in corrosion current density (Icorr) with increasing inhibitor concentration, signifying a reduction in the corrosion rate. The inhibition efficiency (IE%) is calculated from the Icorr values.

Temperature (°C)Inhibitor Conc. (ppm)Corrosion Potential (Ecorr) (mV)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
40 Blank-250250-
100-2455080.0
200-2404084.0
300-2353088.0
400-2302590.0
50 Blank-260350-
100-2558077.1
200-2507080.0
300-2456082.9
400-2405085.7
60 Blank-270450-
100-26512073.3
200-26010077.8
300-2559080.0
400-2508082.2

Note: Data extracted from the study by Ali et al. (2024) on the corrosion of copper in 1M HCl.[1]

Table 2: Weight Loss Measurement Data

The following table presents the corrosion rate and inhibition efficiency determined by the weight loss method for copper coupons immersed in 1M HCl with and without the inhibitor at various concentrations and temperatures. These results corroborate the electrochemical findings, showing a decrease in corrosion rate and an increase in inhibition efficiency with higher concentrations of the inhibitor.

Temperature (°C)Inhibitor Conc. (ppm)Corrosion Rate (mg/cm²·h)Inhibition Efficiency (IE%)
40 Blank1.25-
1000.2580.0
2000.2084.0
3000.1588.0
4000.1290.4
50 Blank1.75-
1000.4077.1
2000.3580.0
3000.3082.9
4000.2585.7
60 Blank2.25-
1000.6073.3
2000.5077.8
3000.4580.0
4000.4082.2

Note: Data derived from the research conducted by Ali et al. (2024) in a 1M HCl medium.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided to enable replication and further research.

Weight Loss Measurements

This gravimetric method provides a direct measure of material loss due to corrosion.

  • Coupon Preparation: Copper coupons with dimensions of 2.5 cm x 1.0 cm x 0.15 cm are mechanically polished using a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and then dried.[1]

  • Initial Measurement: The initial weight of each prepared coupon is accurately recorded using an analytical balance.

  • Immersion: The coupons are then immersed in a 1M HCl solution, both with and without various concentrations (100-400 ppm) of this compound, for a specified period at controlled temperatures (40, 50, and 60 °C).[1]

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculations:

    • The corrosion rate (CR) is calculated using the formula: CR = (Weight Loss) / (Surface Area × Immersion Time)

    • The inhibition efficiency (IE%) is determined by: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current and potential, providing insights into the inhibition mechanism.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a copper coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Procedure:

    • The working electrode is immersed in the test solution (1M HCl with and without the inhibitor) until a stable open circuit potential (OCP) is achieved.

    • A potentiodynamic scan is then performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a controlled scan rate.

  • Data Analysis:

    • The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]

Visualizing the Process

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis p1 Copper Coupon Polishing p2 Degreasing & Cleaning p1->p2 p3 Initial Weighing p2->p3 t1 Immersion in 1M HCl +/- Inhibitor p3->t1 t2 Temperature Control (40, 50, 60°C) t1->t2 a1 Final Weighing t2->a1 After Immersion a3 Potentiodynamic Polarization t2->a3 Electrochemical Setup a2 Calculate Corrosion Rate & IE% a1->a2 a4 Determine Ecorr, Icorr & IE% a3->a4

Caption: Experimental workflow for evaluating corrosion inhibition.

inhibition_mechanism cluster_surface Copper Surface in HCl cluster_inhibitor Inhibitor Molecule cluster_protection Protective Film Formation Cu Copper (Cu) Adsorption Adsorption of Inhibitor on Copper Surface Cu->Adsorption H_plus H+ H_plus->Cu Attack Cl_minus Cl- Cl_minus->Cu Attack Inhibitor This compound (N, S, O, Br heteroatoms) Inhibitor->Adsorption Film Formation of a Protective Barrier Film Adsorption->Film Film->H_plus Blocks Film->Cl_minus Blocks Corrosion_Reduction Reduced Corrosion Rate Film->Corrosion_Reduction

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes: Synthesis of Bioactive Thiazole Derivatives from Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-bromothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1] Its structure features a thiazole (B1198619) core, an ethyl ester at the 4-position, and a highly reactive bromine atom at the 2-position. This bromine atom serves as an excellent leaving group, making the compound a versatile precursor for a wide range of chemical modifications, particularly through cross-coupling and substitution reactions.[1] The resulting 2-substituted thiazole derivatives are known to possess a broad spectrum of biological activities, including anticancer, antibacterial (notably against Mycobacterium tuberculosis), anti-inflammatory, and antiviral properties.[2][3][4][5]

These application notes provide detailed protocols for synthesizing various derivatives from this compound, present quantitative data on their biological activities, and offer visual workflows for the experimental setups.

Part 1: Synthesis of Starting Material and Key Derivatives

The following section details the protocols for common synthetic transformations used to generate derivatives from this compound. This scaffold allows for the introduction of aryl, alkynyl, and amino moieties at the C2 position, leading to diverse chemical libraries for screening.

Logical Framework for Derivative Synthesis

The strategic position of the bromine atom on the thiazole ring enables several key synthetic pathways. The diagram below illustrates the central role of this compound as a precursor for generating major classes of derivatives through well-established palladium-catalyzed cross-coupling reactions.

G cluster_main A This compound (Starting Material) B 2-Aryl Thiazole Derivatives A->B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) C 2-Alkynyl Thiazole Derivatives A->C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) D 2-Amino Thiazole Derivatives A->D Buchwald-Hartwig Amination (R2-NH, Pd catalyst)

Figure 1: Synthetic pathways from this compound.

Protocol 1: Sonogashira Coupling for 2-Alkynyl Thiazole Derivatives

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as this compound.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under mild conditions.[6][7]

General Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) in a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.025 eq).

  • Reagent Addition: Sequentially add a base (e.g., diisopropylamine (B44863) or triethylamine, 7.0 eq) and the terminal alkyne (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 3-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-alkynylthiazole derivative.[7]

G start Start setup 1. Reaction Setup - Add this compound,  Pd catalyst, and CuI to solvent. start->setup reagents 2. Reagent Addition - Add base (e.g., DIPEA) - Add terminal alkyne. setup->reagents react 3. Reaction - Stir at room temperature - 3-12 hours under N2. reagents->react monitor 4. Monitoring - Check completion by TLC. react->monitor workup 5. Work-up & Extraction - Dilute with Et2O, filter. - Wash with NH4Cl, NaHCO3, brine. monitor->workup purify 6. Purification - Dry over Na2SO4. - Concentrate in vacuo. - Column Chromatography. workup->purify end End Product (2-Alkynyl Thiazole) purify->end

Figure 2: Workflow for Sonogashira coupling.

Protocol 2: Buchwald-Hartwig Amination for 2-Amino Thiazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[8] It is a powerful tool for synthesizing aryl amines from aryl halides and is widely used to prepare 2-amino thiazole derivatives.[9] The choice of ligand and base is critical for the success of this reaction, especially with challenging substrates.[10]

General Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 2-4 mol%).

  • Reagent Addition: Add the amine (1.2-1.5 eq) and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as toluene (B28343) or dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the 2-amino thiazole derivative.

G start Start setup 1. Reaction Setup (Inert) - Add this compound,  Pd precatalyst, and ligand. start->setup reagents 2. Reagent Addition - Add amine. - Add base (e.g., NaOtBu). setup->reagents solvent 3. Add Solvent - Anhydrous Toluene or Dioxane. reagents->solvent react 4. Reaction - Seal and heat at 80-110 °C - 12-24 hours. solvent->react workup 5. Work-up & Extraction - Cool, dilute with EtOAc. - Wash with water and brine. react->workup purify 6. Purification - Dry over Na2SO4. - Concentrate in vacuo. - Column Chromatography. workup->purify end End Product (2-Amino Thiazole) purify->end

Figure 3: Workflow for Buchwald-Hartwig amination.

Part 2: Application Data for Synthesized Derivatives

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown significant promise as therapeutic agents, particularly in the development of new anti-tubercular drugs.[2] These compounds have been investigated as potential inhibitors of enzymes within the mycobacterial FAS-II system, such as the β-ketoacyl-ACP synthase mtFabH.[2]

Anti-Tubercular Activity

The following table summarizes the in vitro activity of various 2-aminothiazole-4-carboxylate derivatives against Mycobacterium tuberculosis H₃₇Rv and the mtFabH enzyme. The data highlights how modifications at the C2 and C5 positions of the thiazole ring influence biological activity.

Table 1: Biological Activity of 2-Aminothiazole-4-carboxylate Derivatives [2]

Compound IDR² Substituent (at C2)R⁵ Substituent (at C5)M. tuberculosis MIC (µg/mL)mtFabH IC₅₀ (µg/mL)
2 -NH₂-Benzyl0.06>200
3 -NHCOCH₂Br-m-Cl-phenyl>2000.95
6 -NH₂-Methyl16>200
8 -NH₂-m-Cl-phenyl>200>200
9 -NH₂-Methyl (acid)0.06>200
11 -NH₂-m-Cl-phenyl (acid)32>200

Data sourced from Al-Balas Q, et al. (2009) PLOS ONE.[2] MIC: Minimum Inhibitory Concentration against M. tuberculosis H₃₇Rv. IC₅₀: Half-maximal inhibitory concentration against the mtFabH enzyme. N/A (Not Active) indicates no significant inhibition was observed at concentrations up to 200 µg/mL.

Analysis of Structure-Activity Relationship (SAR):

  • Free Amine vs. Bromoacetamide: The presence of a free amino group (-NH₂) at the C2 position appears crucial for whole-cell activity against M. tuberculosis (e.g., compounds 2 , 6 , 9 , 11 ).[2] In contrast, an electrophilic bromoacetamido group at C2 confers activity against the isolated mtFabH enzyme but eliminates whole-cell activity (compound 3 ).[2]

  • Effect of C5 Substituent: A benzyl (B1604629) group at the C5 position (compound 2 ) resulted in the most potent activity against M. tuberculosis (MIC of 0.06 µg/mL).[2]

  • Ester vs. Carboxylic Acid: The activity is also influenced by the ester or acid form at the C4 position. For instance, with a 5-methyl substituent, the carboxylic acid form (9 ) is more potent than the methyl ester (6 ). Conversely, with a 5-benzyl substituent, the ester form (2 ) is highly active while the corresponding acid is not. This suggests that cell permeability plays a significant role in the observed activity.[2]

These findings underscore the 2-aminothiazole-4-carboxylate scaffold as a valuable template for developing novel anti-tubercular agents.[2] Further optimization through the synthetic protocols described can lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action.

References

Application Notes and Protocols: Ethyl 2-bromothiazole-4-carboxylate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromothiazole-4-carboxylate is a versatile heterocyclic building block utilized in the synthesis of more complex molecules. While not typically a potent enzyme inhibitor itself, its thiazole (B1198619) core is a key pharmacophore in a multitude of enzyme inhibitors. Thiazole-containing compounds have demonstrated significant inhibitory activity against various enzyme classes, including kinases, cholinesterases, and carbonic anhydrases. This document provides a detailed protocol for a generalized enzyme inhibition assay, using a hypothetical scenario where derivatives of this compound are screened for inhibitory activity against a protein kinase.

Principle of the Assay

The protocol described here is a generic, colorimetric kinase assay. The principle is based on the quantification of ATP consumed during the phosphorylation of a substrate by a kinase. The amount of remaining ATP is inversely proportional to the kinase activity. A luminogenic ATP detection reagent is used, where the light signal generated is proportional to the ATP concentration. A decrease in signal in the presence of a test compound indicates inhibition of the kinase.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of inhibitors derived from this compound, screened against a hypothetical Protein Kinase X.

Compound IDStructure Modification on Thiazole RingIC50 (µM)
EBC-001Unmodified (Parent Compound)> 100
EBC-002Amide formation at C4-carboxylate25.3
EBC-003Suzuki coupling at C2-bromo position with phenylboronic acid10.8
EBC-004Suzuki coupling at C2-bromo position with 4-pyridylboronic acid5.2
StaurosporinePositive Control0.015

Experimental Protocols

Materials and Reagents
  • Purified Protein Kinase X

  • Kinase substrate (e.g., a generic peptide substrate)

  • This compound and its derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • DMSO (for dissolving compounds)

  • 96-well white, flat-bottom plates

  • Multichannel pipettes

  • Luminometer

Assay Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound and the positive control (Staurosporine) in DMSO.

    • Create a series of dilutions of the stock solutions in the kinase assay buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compounds or controls to the respective wells.

    • For the negative control (no inhibition), add 5 µL of assay buffer with 1% DMSO.

    • Add 10 µL of the Protein Kinase X solution (at a pre-determined optimal concentration) to all wells except the blank.

    • Add 10 µL of the kinase substrate to all wells.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to its Km for the kinase) to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Add 40 µL of the ATP detection reagent to all wells.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_no inhibitor))

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Visualizations

experimental_workflow prep 1. Prepare Reagents (Compounds, Enzyme, Substrate, ATP) plate 2. Plate Setup Add compounds, enzyme, and substrate prep->plate pre_incubate 3. Pre-incubation (15 min, RT) plate->pre_incubate initiate 4. Initiate Reaction Add ATP pre_incubate->initiate incubate 5. Kinase Reaction (60 min, 30°C) initiate->incubate detect 6. ATP Detection Add Kinase-Glo® Reagent incubate->detect measure 7. Measure Luminescence detect->measure analyze 8. Data Analysis Calculate % Inhibition and IC50 measure->analyze

Caption: General workflow for the kinase inhibition assay.

signaling_pathway receptor Growth Factor Receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Thiazole Derivative (e.g., EBC-004) inhibitor->mek

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Application Notes: Developing Fluorescent Probes with Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromothiazole-4-carboxylate is a versatile heterocyclic building block that holds significant promise in the development of novel fluorescent probes for biological imaging and sensing applications. Its thiazole (B1198619) core can be readily functionalized, allowing for the strategic attachment of fluorophores and recognition moieties. This document provides detailed application notes and protocols for the design, synthesis, and application of fluorescent probes derived from this precursor, with a focus on creating tools for cellular imaging and the detection of specific biological analytes.

The strategy primarily involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful synthetic method allows for the formation of a carbon-carbon bond between the electron-deficient thiazole ring at the 2-position (by displacing the bromine atom) and a variety of aryl or heteroaryl boronic acids or esters, which can be fluorescent themselves or further functionalized to act as fluorophores. This approach offers a modular and efficient route to a diverse library of fluorescent probes with tunable photophysical properties.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The general approach for synthesizing a 2-arylthiazole-4-carboxylate fluorescent probe from this compound is depicted in the workflow below. This reaction couples the thiazole precursor with a suitable aryl boronic acid, which constitutes the fluorescent part of the probe.

Synthesis_Workflow Precursor Ethyl 2-bromothiazole- 4-carboxylate Reaction Suzuki-Miyaura Cross-Coupling Precursor->Reaction BoronicAcid Fluorescent Aryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Ethyl 2-arylthiazole- 4-carboxylate (Fluorescent Probe) Purification->Product

Caption: General workflow for the synthesis of a fluorescent probe via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(naphthalen-2-yl)thiazole-4-carboxylate

This protocol describes the synthesis of a model fluorescent probe where a naphthalene (B1677914) moiety is introduced as the fluorophore.

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), naphthalen-2-ylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Add sodium carbonate (2.0 mmol) dissolved in water (2 mL) to the flask.

  • Add 1,4-dioxane (10 mL) to the reaction mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-(naphthalen-2-yl)thiazole-4-carboxylate.

Protocol 2: General Procedure for Cell Staining and Fluorescence Microscopy

This protocol provides a general guideline for using a synthesized 2-arylthiazole-4-carboxylate probe for cellular imaging.

Materials:

  • Synthesized fluorescent probe (e.g., Ethyl 2-(naphthalen-2-yl)thiazole-4-carboxylate)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1-10 mM).

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Staining: Dilute the stock solution of the fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells with the probe for a specified duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells and immediately proceed to imaging using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific fluorophore.

Data Presentation

The photophysical properties of the synthesized probes are crucial for their application. The following table summarizes hypothetical data for a series of probes synthesized from this compound and different fluorescent aryl boronic acids.

Probe NameFluorescent MoietyExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Ethyl 2-(phenyl)thiazole-4-carboxylatePhenyl310380700.15
Ethyl 2-(naphthalen-2-yl)thiazole-4-carboxylateNaphthyl330410800.45
Ethyl 2-(pyren-1-yl)thiazole-4-carboxylatePyrenyl345430850.70
Ethyl 2-(anthracen-9-yl)thiazole-4-carboxylateAnthracenyl365455900.62

Potential Signaling Pathway Visualization

Fluorescent probes developed from this compound can be designed to target specific cellular components or respond to changes in the cellular environment, allowing for the visualization of signaling pathways. For example, the ester group of the probe could be designed to be cleaved by specific enzymes, leading to a change in fluorescence. This "turn-on" or "turn-off" mechanism can be used to report on enzyme activity.

The following diagram illustrates a hypothetical signaling pathway where an esterase enzyme, which may be upregulated in a particular disease state, cleaves the ester moiety of the probe, causing it to become fluorescent.

Signaling_Pathway cluster_cell Cell Probe_Ext Non-fluorescent Probe (Ester) Esterase Upregulated Esterase Probe_Ext->Esterase enters & interacts with Probe_Int Fluorescent Probe (Carboxylate) Fluorescence Fluorescence Signal Probe_Int->Fluorescence emits Esterase->Probe_Int cleaves Disease_Signal Disease Signal Disease_Signal->Esterase induces

Caption: A hypothetical pathway for detecting enzyme activity using a cleavable fluorescent probe.

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of a wide array of fluorescent probes. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for introducing various fluorophores, enabling the fine-tuning of their photophysical properties. The protocols and data presented here offer a foundational guide for researchers to develop novel probes for a multitude of applications in cellular imaging, diagnostics, and drug discovery. Further modifications to the core structure can be explored to enhance cell permeability, target specific organelles, or respond to particular biological analytes, opening up new avenues for advanced bio-analytical tools.

Application Notes and Protocols: Nucleophilic Substitution on Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on Ethyl 2-bromothiazole-4-carboxylate. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. The protocols outlined below cover a range of common nucleophilic substitution and cross-coupling reactions, providing a foundation for the synthesis of diverse derivatives.

Introduction

This compound is a valuable heterocyclic compound in medicinal chemistry and drug discovery. The bromine atom at the 2-position is susceptible to displacement by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is central to its utility in constructing complex molecular architectures. This document details procedures for C-N, C-S, C-O, and C-C bond formation at the 2-position of the thiazole (B1198619) ring.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions for nucleophilic substitution on this compound. Please note that while some protocols are specific to this substrate, others are generalized procedures adapted from well-established methodologies for similar halo-heterocyclic systems due to a lack of specific literature precedent for this exact substrate with all classes of nucleophiles.

Reaction TypeNucleophile/Coupling PartnerCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
C-N Bond Formation
Buchwald-Hartwig Amination (General Protocol)Morpholine (B109124)Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene (B28343)10012-24>85 (Typical)
Ullmann-type Amination (General Protocol)AnilineCuI, L-proline, K₂CO₃DMSO90-11012-24>80 (Typical)
C-S Bond Formation
Thiolation (General Protocol)ThiophenolNaHTHF0 to RT2-4>90 (Typical)
C-O Bond Formation
Alkoxylation (General Protocol)Sodium Methoxide (B1231860)-Methanol (B129727)Reflux4-8>80 (Typical)
C-C Bond Formation
Suzuki-Miyaura Coupling4-bromo-2,4'-bithiazole derivativePd(PPh₃)₄, Na₂CO₃Dioxane/H₂O10012~64 (For a similar reaction)

Experimental Protocols

C-N Bond Formation: Buchwald-Hartwig Amination (General Protocol)

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a secondary amine, such as morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Cesium Carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Ethyl 2-morpholinothiazole-4-carboxylate.

C-S Bond Formation: Thiolation (General Protocol)

This protocol outlines a general method for the nucleophilic substitution of the bromo group with a thiol, such as thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous THF (5 mL) and Sodium Hydride (1.2 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 mmol) in anhydrous THF (2 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(phenylthio)thiazole-4-carboxylate.

C-O Bond Formation: Alkoxylation (General Protocol)

This protocol provides a general procedure for the synthesis of 2-alkoxythiazoles via nucleophilic substitution with an alkoxide, such as sodium methoxide.

Materials:

  • This compound

  • Sodium Methoxide

  • Anhydrous Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-methoxythiazole-4-carboxylate.

C-C Bond Formation: Suzuki-Miyaura Coupling

This protocol is adapted from a literature procedure for the Suzuki-Miyaura coupling of a similar substrate.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add Sodium Carbonate (2.0 mmol) to the solution.

  • Bubble an inert gas through the solution for 15 minutes to degas.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-arylthiazole derivative.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Nucleophile/Coupling Partner, Catalyst (if applicable), and Base (if applicable) in an oven-dried flask. add_solvent Add appropriate anhydrous solvent under inert atmosphere. start->add_solvent react Heat and/or stir the mixture for the specified time and temperature. add_solvent->react monitor Monitor reaction progress by TLC/LC-MS. react->monitor quench Quench the reaction. monitor->quench Upon completion extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify product Isolate pure substituted product. purify->product

Caption: Generalized workflow for nucleophilic substitution on this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Substituted Product reactant1->product reactant2 Nucleophile (Nu-H) or Coupling Partner (Ar-B(OH)2) reactant2->product catalyst Catalyst (e.g., Pd or Cu complex) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Toluene, DMSO, Dioxane) solvent->product temperature Heat temperature->product byproduct Byproducts

Caption: Logical relationship of components in a typical cross-coupling reaction.

Application Notes and Protocols: Ethyl 2-bromothiazole-4-carboxylate in the Synthesis of Thiazole-Containing Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Ethyl 2-bromothiazole-4-carboxylate as a key building block in the synthesis of thiazole-containing macrocycles. The thiazole (B1198619) motif is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] Macrocyclization of peptide- or small molecule-based scaffolds incorporating the thiazole ring can lead to compounds with enhanced biological activity, improved stability, and better permeability.[3][4]

Introduction to Thiazole-Containing Macrocycles

Thiazole rings are five-membered heterocyclic structures containing sulfur and nitrogen atoms that are prevalent in many biologically active compounds.[1][5] Their unique electronic and structural properties allow them to participate in various biological interactions. When incorporated into a macrocyclic structure, the conformational constraints can lead to higher binding affinity and selectivity for biological targets. This compound is a versatile starting material for the synthesis of such macrocycles, offering two reactive sites for chemical modification: the ethyl ester at the 4-position and the bromo-group at the 2-position.

Synthetic Strategies for Macrocyclization

The synthesis of thiazole-containing macrocycles from this compound can be approached through several strategies. A common method involves the initial functionalization of the thiazole building block, followed by its incorporation into a linear precursor, and subsequent intramolecular cyclization.

A plausible synthetic workflow is outlined below:

G A This compound B Hydrolysis A->B C 2-Bromo-thiazole-4-carboxylic acid B->C D Peptide Coupling C->D E Linear Peptide Precursor D->E F Intramolecular Macrocyclization E->F G Thiazole-Containing Macrocycle F->G H Purification and Characterization G->H

Caption: Synthetic workflow for a thiazole-containing macrocycle.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a model thiazole-containing macrocycle.

Protocol 1: Synthesis of 2-Bromo-thiazole-4-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester of the starting material.

Materials:

ReagentM.W.Amount (mg)mmolesEquivalents
This compound236.095002.121.0
Lithium hydroxide (B78521) (LiOH)23.951014.242.0
Tetrahydrofuran (THF)-10 mL--
Water (H₂O)-5 mL--
1M Hydrochloric acid (HCl)-As needed--
Ethyl acetate (B1210297)-20 mL--
Brine-10 mL--
Anhydrous sodium sulfate (B86663) (Na₂SO₄)----

Procedure:

  • Dissolve this compound in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Linear Peptide Precursor

This protocol details the coupling of 2-Bromo-thiazole-4-carboxylic acid with a dipeptide (as an example).

Materials:

ReagentM.W.Amount (mg)mmolesEquivalents
2-Bromo-thiazole-4-carboxylic acid208.032081.01.0
H-Gly-Phe-OMe·HCl258.712591.01.0
HATU380.234181.11.1
N,N-Diisopropylethylamine (DIPEA)129.24388 (0.5 mL)3.03.0
N,N-Dimethylformamide (DMF)-10 mL--

Procedure:

  • Dissolve 2-Bromo-thiazole-4-carboxylic acid, H-Gly-Phe-OMe·HCl, and HATU in DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C and add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Intramolecular Macrocyclization

This protocol describes a hypothetical intramolecular Suzuki-type cross-coupling reaction to form the macrocycle. For this, the linear precursor from Protocol 2 would need to be further modified to introduce a suitable coupling partner, for instance, by attaching a boronic ester to the N-terminus of the peptide. The following is a general procedure for such a macrocyclization.

Materials:

ReagentM.W.Amount (mg)mmolesEquivalents
Linear Precursor (with boronic ester)--1.01.0
Pd(PPh₃)₄1155.56580.050.05
Potassium carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane (B91453)/Water (4:1)-100 mL--

Procedure:

  • Dissolve the linear precursor in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the solution with nitrogen or argon for 30 minutes.

  • Add Pd(PPh₃)₄ and potassium carbonate to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-24 hours under a nitrogen atmosphere. High dilution conditions are crucial to favor intramolecular cyclization.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and extract with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude macrocycle by preparative HPLC.

Signaling Pathways and Biological Applications

Thiazole-containing macrocycles have been shown to target a variety of biological pathways implicated in disease. For example, some are known to inhibit protein-protein interactions that are crucial for cancer cell survival and proliferation. The specific biological activity is highly dependent on the overall structure of the macrocycle.

G cluster_0 Cell A Thiazole Macrocycle B Target Protein (e.g., Kinase) A->B Inhibition C Downstream Effector B->C Blocks Signal D Cellular Response (e.g., Apoptosis) C->D

Caption: Inhibition of a signaling pathway by a thiazole macrocycle.

Data Presentation

The following table summarizes expected yields and key characterization data for the synthetic intermediates and the final macrocyclic product.

CompoundStepYield (%)M.P. (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
2-Bromo-thiazole-4-carboxylic acidProtocol 185-95188-1928.45 (s, 1H), 13.5 (br s, 1H)207.9
Linear Peptide PrecursorProtocol 260-75110-1158.30 (s, 1H), 7.20-7.40 (m, 5H), ...Varies
Thiazole-Containing MacrocycleProtocol 315-30>200Conformational broadening of signals expectedVaries

Conclusion

This compound is a valuable and versatile building block for the synthesis of thiazole-containing macrocycles. The protocols outlined provide a general framework for the preparation of these complex molecules. The ability to readily functionalize both the 2- and 4-positions of the thiazole ring allows for the generation of diverse macrocyclic libraries for screening in drug discovery programs. Further optimization of reaction conditions, particularly for the macrocyclization step, is often necessary to achieve desirable yields.

References

Application Notes and Protocols for the Synthesis of Compound Libraries from Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diversification of Ethyl 2-bromothiazole-4-carboxylate, a versatile building block for the creation of compound libraries with potential therapeutic applications. The protocols focus on three robust and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the 2-position of the thiazole (B1198619) ring, enabling the exploration of structure-activity relationships (SAR).

Introduction to Thiazole Derivatives in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1][2] Thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The thiazole nucleus is present in numerous FDA-approved drugs, highlighting its importance in drug design and development.[2] this compound serves as a key starting material for the synthesis of 2,4-disubstituted thiazole libraries, offering a strategic entry point for the development of novel therapeutic agents.

Application Note 1: Synthesis of 2-Arylthiazole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. This protocol describes the coupling of this compound with various arylboronic acids.

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add Palladium(II) acetate (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Add degassed dioxane (4 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Ethyl 2-arylthiazole-4-carboxylate.

Data Presentation:

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 2-phenylthiazole-4-carboxylate85
24-Methoxyphenylboronic acidEthyl 2-(4-methoxyphenyl)thiazole-4-carboxylate92
34-Chlorophenylboronic acidEthyl 2-(4-chlorophenyl)thiazole-4-carboxylate88
43-Pyridinylboronic acidEthyl 2-(pyridin-3-yl)thiazole-4-carboxylate75

Yields are based on similar reactions reported in the literature and may require optimization for specific substrates.[6][7]

Experimental Workflow:

Suzuki_Coupling_Workflow reagents This compound + Arylboronic acid + Base (K3PO4) reaction Reaction Setup (Dioxane/Water, 100 °C, 16-24h) reagents->reaction catalyst Pd(OAc)2 + SPhos catalyst->reaction workup Work-up (EtOAc extraction, washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 2-arylthiazole-4-carboxylate purification->product

Suzuki-Miyaura Coupling Workflow

Application Note 2: Synthesis of 2-Alkynylthiazole Derivatives via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This protocol details the synthesis of Ethyl 2-alkynylthiazole-4-carboxylates.

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and Copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.[8]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 2-alkynylthiazole-4-carboxylate.

Data Presentation:

Table 2: Representative Yields for Sonogashira Coupling of this compound with Various Terminal Alkynes.

EntryTerminal AlkyneProductYield (%)
1PhenylacetyleneEthyl 2-(phenylethynyl)thiazole-4-carboxylate90
21-HeptyneEthyl 2-(hept-1-yn-1-yl)thiazole-4-carboxylate85
33-Hydroxy-3-methyl-1-butyneEthyl 2-(3-hydroxy-3-methylbut-1-yn-1-yl)thiazole-4-carboxylate88
4EthynyltrimethylsilaneEthyl 2-((trimethylsilyl)ethynyl)thiazole-4-carboxylate95

Yields are based on similar reactions reported in the literature and may require optimization for specific substrates.[8][9]

Experimental Workflow:

Sonogashira_Coupling_Workflow reagents This compound + Terminal Alkyne + Base (Et3N) reaction Reaction Setup (DMF, 100 °C, 3-6h) reagents->reaction catalyst Pd(PPh3)2Cl2 + CuI catalyst->reaction workup Work-up (EtOAc extraction, washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 2-alkynylthiazole-4-carboxylate purification->product

Sonogashira Coupling Workflow

Application Note 3: Synthesis of 2-Aminothiazole Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol describes the coupling of this compound with various primary and secondary amines.

Experimental Protocol:

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343)

Procedure:

  • In a glovebox, charge a Schlenk tube with Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[10]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired Ethyl 2-aminothiazole-4-carboxylate.

Data Presentation:

Table 3: Representative Yields for Buchwald-Hartwig Amination of this compound with Various Amines.

EntryAmineProductYield (%)
1MorpholineEthyl 2-morpholinothiazole-4-carboxylate95
2PiperidineEthyl 2-(piperidin-1-yl)thiazole-4-carboxylate92
3AnilineEthyl 2-(phenylamino)thiazole-4-carboxylate80
4BenzylamineEthyl 2-(benzylamino)thiazole-4-carboxylate85

Yields are based on similar reactions reported in the literature and may require optimization for specific substrates.[11][12]

Experimental Workflow:

Buchwald_Hartwig_Workflow reagents This compound + Amine + Base (NaOtBu) reaction Reaction Setup (Toluene, 100 °C, 12-24h) reagents->reaction catalyst Pd(OAc)2 + XPhos catalyst->reaction workup Work-up (Filtration, washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 2-aminothiazole-4-carboxylate purification->product

Buchwald-Hartwig Amination Workflow

Biological Significance and Signaling Pathways

Derivatives of 2,4-disubstituted thiazoles synthesized from this compound have shown significant potential in various therapeutic areas. Notably, certain thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[1][3] Additionally, other thiazole-based compounds have demonstrated promising activity as acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[13][14]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is frequently hyperactivated in many types of cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.[1] Thiazole derivatives have been designed to act as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[2]

Table 4: Biological Activity of Representative Thiazole Derivatives.

Compound IDTargetIC₅₀ (µM)Cell LineReference
Thiazole Derivative API3Kα0.086-[1]
Thiazole Derivative BmTOR0.221-[1]
Thiazole Derivative CAcetylcholinesterase0.028-[15]
Thiazole Derivative DAcetylcholinesterase0.103-[14]

Signaling Pathway Diagram:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway

These application notes provide a framework for the synthesis and preliminary biological evaluation of a diverse library of compounds based on the this compound scaffold. The detailed protocols and workflows are intended to guide researchers in the efficient development of novel chemical entities with potential therapeutic value.

References

Application Notes & Protocols: Functionalization of the Ester Group of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-bromothiazole-4-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1] The thiazole (B1198619) scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] The ester functional group at the 4-position of this molecule serves as a prime handle for chemical modification, allowing for the synthesis of diverse derivatives to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[6][7]

This document provides detailed application notes and experimental protocols for the primary chemical transformations of the ester group: hydrolysis, amidation, reduction, and Grignard reaction.

Hydrolysis to 2-Bromothiazole-4-carboxylic Acid

Application Note: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. The resulting 2-bromothiazole-4-carboxylic acid is a key intermediate, primarily used in the synthesis of amide libraries through coupling reactions with various amines.[6][8] This conversion is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH), followed by acidic workup to protonate the carboxylate salt. The carboxylic acid moiety serves as a critical anchor point for introducing diverse substituents, which is a common strategy in the optimization of lead compounds in drug discovery.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (B95107) (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 1.5-2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromothiazole-4-carboxylic acid as a solid.[8][9]

Amidation to N-Substituted-2-bromothiazole-4-carboxamides

Application Note: The formation of an amide bond is one of the most important reactions in medicinal chemistry. N-substituted-2-bromothiazole-4-carboxamides are synthesized to explore SAR, improve pharmacokinetic properties, and enhance target binding affinity.[6][7] This can be achieved via a two-step protocol involving hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. Standard coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are commonly employed to activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.[6][10]

Experimental Protocol: Two-Step Amide Synthesis

Part A: Synthesis of 2-Bromothiazole-4-carboxylic Acid

  • Follow the protocol for Hydrolysis as described in Section 1.

Part B: Amide Coupling

Materials:

  • 2-Bromothiazole-4-carboxylic acid (from Part A)

  • Desired primary or secondary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve 2-bromothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted-2-bromothiazole-4-carboxamide.[6]

Quantitative Data Summary: Amidation

Coupling Reagent Base Solvent Reaction Time Typical Yield Reference
EDC·HCl, HOBt DIPEA/TEA DMF 12-24 h Good to Excellent [6]

| HBTU | DIPEA | DMF | 1-2 h | Very Good |[10] |

Reduction to (2-Bromothiazol-4-yl)methanol (B151087)

Application Note: Reduction of the ester group to the primary alcohol, (2-bromothiazol-4-yl)methanol, provides another key intermediate for further diversification.[11] This alcohol can be used in ether synthesis, esterification with different carboxylic acids, or oxidation to the corresponding aldehyde. The transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent.[12] The resulting (2-bromothiazol-4-yl)methanol serves as a valuable building block for developing novel therapeutic and agrochemical agents.[11]

Experimental Protocol: Reduction of Ethyl Ester to Alcohol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary to yield (2-bromothiazol-4-yl)methanol.[11][13]

Grignard Reaction to Tertiary Alcohols

Application Note: The reaction of the ester with Grignard reagents (R-MgX) is a powerful method for forming carbon-carbon bonds. This reaction typically involves the addition of two equivalents of the Grignard reagent to the ester carbonyl.[14] The first equivalent adds to form a ketone intermediate, which is highly reactive and immediately attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup.[14][15] This allows for the introduction of two identical alkyl or aryl groups at the carbon atom that was formerly the carbonyl carbon, leading to structurally complex molecules.

Experimental Protocol: Grignard Reaction with the Ethyl Ester

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 2.5-3.0 eq) in THF or diethyl ether

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (2.5-3.0 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.[14][16][17]

Quantitative Data Summary: Functionalization Reactions

Reaction Type Reagent(s) Product Typical Yield Reference
Hydrolysis LiOH·H₂O 2-Bromothiazole-4-carboxylic acid High [6]
Amidation R-NH₂, EDC, HOBt N-R-2-bromothiazole-4-carboxamide Good to Excellent [6]
Reduction LiAlH₄ (2-Bromothiazol-4-yl)methanol High [12][18]

| Grignard | 2.5 eq R-MgBr | Tertiary Alcohol | Variable |[14][17] |

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-bromothiazole-4-carboxylate from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up - Incomplete reaction. - Product loss during aqueous washes due to some water solubility. - Degradation of the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the work-up. - Minimize the volume of water used for washing. Back-extract the aqueous layers with ethyl acetate (B1210297) to recover any dissolved product. - Ensure the work-up is performed without unnecessary delays and avoid exposure to strong acids or bases for prolonged periods.
Difficulty in Removing Starting Material (Ethyl 2-aminothiazole-4-carboxylate) by Column Chromatography - Inappropriate solvent system for chromatography. - Overloading the column with the crude product.- Use the recommended eluent system of ethyl acetate:petroleum ether (1:1), which should provide good separation.[1] - The starting amine is more polar and should have a lower Rf value than the product. - As a rule of thumb, use a silica (B1680970) gel to crude product ratio of at least 50:1 (w/w) for effective separation.
Product Oiling Out During Recrystallization - The solvent is too nonpolar for the product at room temperature. - The product is still impure, leading to freezing point depression. - Cooling the solution too quickly.- Try a slightly more polar solvent system. For example, add a small amount of ethyl acetate to the hexane (B92381) or petroleum ether. - Ensure the product is reasonably pure before attempting recrystallization. If significant impurities are present, repeat the column chromatography. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
Pure Product is an Off-White or Yellowish Solid, Not White - Trace, highly colored impurities may be present.- The pure product is typically a white to off-white solid.[2] If a colored tint persists after chromatography and recrystallization, consider treating a solution of the product in the recrystallization solvent with a small amount of activated charcoal before the hot filtration step. This can help adsorb colored impurities.
Broad or Tailing Spots on TLC - The sample is too concentrated. - The compound may be acidic or basic and interacting with the silica gel. - The TLC plate is of poor quality or has been activated improperly.- Dilute the sample before spotting it on the TLC plate. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the TLC developing solvent to improve the spot shape. - Use high-quality TLC plates and ensure they are properly activated by heating if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the crude and purified this compound?

A1: The crude product obtained after the initial reaction work-up is often a yellow to brown oil or solid. After successful purification by column chromatography and recrystallization, this compound should be a white to off-white or light yellow crystalline solid.[2][3]

Q2: What is a suitable TLC system for monitoring the purification, and what are the expected Rf values?

A2: A common and effective TLC system is a 1:1 mixture of ethyl acetate and petroleum ether.[1] In this system, the less polar product, this compound, will have a higher Rf value than the more polar starting material, Ethyl 2-aminothiazole-4-carboxylate. While exact Rf values can vary depending on the specific conditions (e.g., TLC plate brand, temperature), you should expect a clear separation between the two spots.

Q3: What are the most common impurities in the synthesis of this compound?

A3: The most common impurity is the unreacted starting material, Ethyl 2-aminothiazole-4-carboxylate. Other potential impurities can arise from side reactions of the Sandmeyer reaction, which is often used for the synthesis. These can include small amounts of the corresponding 2-hydroxythiazole derivative or other byproducts.

Q4: What is the typical yield and purity I can expect after purification?

A4: The reported yields for the synthesis and purification of this compound can vary. One source reports a yield of 32.0% after column chromatography and recrystallization.[1] Another procedure reports an 84% yield from the bromination of the corresponding aminothiazole followed by recrystallization. Commercially available this compound is typically offered at purities of 95-96% or higher.[2][4]

Experimental Protocols

Column Chromatography

This protocol is for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate (analytical grade)

  • Petroleum ether or hexane (analytical grade)

  • Glass column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel to a sufficient amount of petroleum ether to form a slurry that can be easily poured.

  • Pack the Column: Secure the column in a vertical position. Add a small plug of glass wool or cotton to the bottom of the column. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Equilibrate the Column: Run petroleum ether through the column until the silica gel is fully equilibrated.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elute the Column: Begin eluting the column with a 1:1 mixture of ethyl acetate and petroleum ether.[1]

  • Collect Fractions: Collect the eluent in fractions using test tubes or other suitable containers.

  • Monitor by TLC: Analyze the collected fractions by TLC using the same 1:1 ethyl acetate/petroleum ether solvent system. Spot the crude material, the fractions, and a reference standard of the pure product (if available).

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Recrystallization

This protocol is for the final purification of this compound after column chromatography.

Materials:

  • Partially purified this compound

  • Petroleum ether or hexane

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Dissolve the Solid: Place the solid product in an Erlenmeyer flask. Add a minimal amount of hot petroleum ether or hexane while gently heating and swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals should start to form.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold petroleum ether or hexane.

  • Dry the Product: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up (Ethyl Acetate Extraction) Reaction_Mixture->Workup Crude_Product Crude Product (Yellow-Brown Oil/Solid) Workup->Crude_Product Column_Chromatography Column Chromatography (EtOAc/Petroleum Ether 1:1) Crude_Product->Column_Chromatography Partially_Pure Partially Purified Product Column_Chromatography->Partially_Pure Recrystallization Recrystallization (Petroleum Ether or Hexane) Partially_Pure->Recrystallization Pure_Product Pure Product (White/Off-White Solid) Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Oiling_Out Product Oiling Out? Start->Oiling_Out Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Loss_In_Workup Loss in Workup? Low_Yield->Loss_In_Workup Poor_Separation Poor Separation in Column? Impure_Product->Poor_Separation Ineffective_Recrystallization Recrystallization Ineffective? Impure_Product->Ineffective_Recrystallization Solvent_Issue Solvent Too Nonpolar? Oiling_Out->Solvent_Issue Cooling_Too_Fast Cooling Too Rapid? Oiling_Out->Cooling_Too_Fast Check_TLC Check Reaction TLC Incomplete_Reaction->Check_TLC Yes Back_Extract Back-Extract Aqueous Layers Loss_In_Workup->Back_Extract Yes Optimize_Column Optimize Column Conditions (Solvent, Silica Ratio) Poor_Separation->Optimize_Column Yes Repeat_Column Repeat Column Chromatography Ineffective_Recrystallization->Repeat_Column Yes Add_Polar_Solvent Add Small Amount of More Polar Solvent Solvent_Issue->Add_Polar_Solvent Yes Slow_Cooling Allow Slow Cooling Cooling_Too_Fast->Slow_Cooling Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 2-bromothiazole-4-carboxylate, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, focusing on the common two-step method involving the formation of Ethyl 2-aminothiazole-4-carboxylate followed by a Sandmeyer-type reaction.

Issue Potential Cause Recommended Solution
Low Yield of Ethyl 2-aminothiazole-4-carboxylate (Step 1) Incomplete reaction between ethyl 3-bromopropanoate (B1231587) and thiourea (B124793).- Ensure a 1:1 molar ratio of reactants.[1] - Maintain a reflux temperature of 120°C for at least 30 minutes.[1] - Monitor the reaction to completion using Thin Layer Chromatography (TLC).[1]
Decomposition of reactants or product at high temperature.- While reflux is necessary, avoid excessively high temperatures or prolonged heating beyond what is required for reaction completion.
Low Yield of this compound (Step 2 - Sandmeyer Reaction) Decomposition of the diazonium salt intermediate.- Strictly maintain low temperatures (0-5°C) during the diazotization step (addition of sodium nitrite).[2] - Proceed to the Sandmeyer reaction step immediately after the formation of the diazonium salt.[2]
Incomplete diazotization.- Ensure a sufficient excess of sodium nitrite (B80452) and a strong acid (e.g., hydrobromic acid) are used.[1][2]
Inefficient substitution of the diazonium group.- Use a copper(I) bromide catalyst to facilitate the conversion of the diazonium salt to the final product.[3][4]
Presence of Colored Impurities in the Final Product Formation of azo compounds.- This can occur if the diazonium salt couples with the starting material or other aromatic species.[2] - Ensure slow and controlled addition of sodium nitrite to prevent localized excess.[2]
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.- This is a common side reaction in Sandmeyer reactions.[5] - Maintain a low reaction temperature to minimize this side reaction.[2]
Difficult Purification of the Final Product Presence of multiple byproducts.- Optimize reaction conditions to minimize side reactions. - Employ column chromatography (e.g., with a solvent system of ethyl acetate (B1210297) and petroleum ether) followed by recrystallization from a suitable solvent like petroleum ether or hexane (B92381) for effective purification.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two main synthetic routes. The most commonly cited is a two-step synthesis starting with the reaction of ethyl 3-bromopropanoate and thiourea to form Ethyl 2-aminothiazole-4-carboxylate, which is then converted to the final product via a Sandmeyer-type reaction.[1] An alternative is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide.[7]

Q2: My yield for the Sandmeyer reaction step is consistently low (around 30-40%). How can I improve this?

Low yields in the Sandmeyer reaction are a common issue. To improve the yield, focus on the following critical parameters:

  • Temperature Control: The diazotization step must be carried out at 0-5°C to ensure the stability of the diazonium salt.[2]

  • Reagent Stoichiometry: Use a sufficient excess of sodium nitrite and hydrobromic acid to ensure complete diazotization.[1]

  • Catalyst: The use of a copper(I) bromide catalyst is crucial for the efficient substitution of the diazonium group.[3][4]

  • Immediate Conversion: Use the diazonium salt intermediate in the subsequent Sandmeyer reaction as soon as it is formed to minimize decomposition.[2]

Q3: I observe the formation of a di-brominated byproduct. How can this be avoided?

The formation of di-brominated thiazoles can occur, particularly if using copper(II) bromide as a catalyst at elevated temperatures.[8][9] To favor the mono-brominated product, consider the following:

  • Use copper(I) bromide as the catalyst.

  • Maintain a low reaction temperature.

  • Carefully control the stoichiometry of the brominating agent.

Q4: What are the main side reactions to be aware of during the Sandmeyer reaction for this synthesis?

The primary side reactions include:

  • Formation of phenolic byproducts: The diazonium salt can react with water to form a 2-hydroxythiazole derivative.[2][5]

  • Azo coupling: The reactive diazonium salt can couple with other aromatic molecules in the reaction mixture to form colored azo compounds.[2]

  • Reduction of the diazonium group: Under certain conditions, the diazonium group can be reduced back to a hydrogen, resulting in the formation of ethyl thiazole-4-carboxylate.

Q5: Are there alternative, potentially safer, brominating agents I can use instead of hydrobromic acid and sodium nitrite?

While the classical Sandmeyer reaction is widely used, other brominating agents can be employed. N-bromosuccinimide (NBS) is a common alternative for bromination reactions.[10] However, for the Sandmeyer reaction itself, the in situ formation of nitrous acid from sodium nitrite and a strong acid is standard. For direct bromination of the thiazole ring, alternatives to elemental bromine are being explored to improve safety and reduce environmental impact.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Step 1)

ParameterConditionYieldReference
ReactantsEthyl 3-bromopropanoate, Thiourea83.0%[1]
SolventNot specified (neat reaction)[1]
Temperature120°C (reflux)[1]
Reaction Time0.5 hours[1]

Table 2: Comparison of Reaction Conditions for the Synthesis of this compound (Step 2 - Sandmeyer Reaction)

ParameterCondition 1Condition 2YieldReference
Starting MaterialEthyl 2-aminothiazole-4-carboxylateEthyl 2-aminothiazole-4-carboxylate
Bromine Source40% Hydrobromic Acid / Sodium NitriteCopper(II) Bromide / tert-butyl nitrite
SolventDimethyl sulfoxide (B87167)Acetonitrile32.0%[1][12]
Temperature0°C (ice bath)0°C to Room Temperature84%[1][6]
Reaction Time0.5 hours12 hours[1][12]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester [1]

  • In a nitrogen-protected flask, combine ethyl 3-bromopropanoate (6.0g, 31mmol) and thiourea (2.3g, 31mmol, 1.0 eq).

  • Heat the mixture to reflux at 120°C for 30 minutes.

  • Monitor the reaction for completion using thin-layer chromatography.

  • After cooling, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer successively with distilled water and a saturated brine solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain yellow 2-amino-4-thiazolecarboxylic acid ethyl ester (yield: 4.4g, 83.0%).

Step 2: Synthesis of this compound (Sandmeyer-type Reaction) [1]

  • In a round-bottom flask, heat dimethyl sulfoxide to 60°C.

  • Add sodium nitrite (7.1g, 102.3mmol) and the 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) from the previous step.

  • Stir until all solids are completely dissolved.

  • Place the round-bottom flask in an ice bath.

  • Slowly add a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in dimethyl sulfoxide.

  • Allow the reaction to proceed in the ice bath for 30 minutes, monitoring by thin-layer chromatography.

  • After the reaction is complete, add ethyl acetate and wash the organic layer successively with distilled water and a saturated brine solution.

  • Dry, filter, and evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether to obtain this compound (yield: 1.9g, 32.0%).

Visualizations

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer-type Reaction reactants1 Ethyl 3-bromopropanoate + Thiourea reflux Reflux at 120°C reactants1->reflux workup1 Aqueous Workup reflux->workup1 intermediate Ethyl 2-aminothiazole- 4-carboxylate workup1->intermediate diazotization Diazotization with NaNO2/HBr (0-5°C) intermediate->diazotization sandmeyer Addition of CuBr diazotization->sandmeyer workup2 Aqueous Workup sandmeyer->workup2 purification Column Chromatography & Recrystallization workup2->purification product Ethyl 2-bromothiazole- 4-carboxylate purification->product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Final Product cause1 Incomplete Diazotization start->cause1 cause2 Diazonium Salt Decomposition start->cause2 cause3 Side Reactions (e.g., Phenol Formation) start->cause3 cause4 Inefficient Bromination start->cause4 solution1 Increase NaNO2/HBr Stoichiometry cause1->solution1 solution2 Maintain Temperature at 0-5°C cause2->solution2 solution3 Use Diazonium Salt Immediately cause2->solution3 cause3->solution2 solution4 Ensure Presence of CuBr Catalyst cause4->solution4

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction step.

References

Technical Support Center: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-bromothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of ethyl 3-bromopyruvate (B3434600) with thiourea (B124793) to form the intermediate, Ethyl 2-aminothiazole-4-carboxylate.[1][2] The second step is a Sandmeyer-type reaction where the 2-amino group of the intermediate is replaced by a bromine atom using a nitrite (B80452) source and a bromide salt.[1]

Q2: I am getting a low yield in the first step (synthesis of Ethyl 2-aminothiazole-4-carboxylate). What are the possible reasons?

A2: Low yields in the Hantzsch thiazole synthesis can be due to several factors. Incomplete reaction is a common issue; ensure the reaction has gone to completion by monitoring with thin-layer chromatography (TLC).[1] The reaction temperature is also a critical parameter; one protocol suggests refluxing at 120°C for 0.5 hours.[1] Purity of the starting materials, ethyl 3-bromopyruvate and thiourea, is also crucial for a high-yielding reaction.

Q3: My reaction mixture turns dark brown or black during the second step (bromination). What is causing this?

A3: A dark coloration during the diazotization and bromination step often indicates decomposition of the diazonium salt intermediate.[3] This is typically caused by the reaction temperature rising above the optimal 0-5 °C range. Another potential cause is the formation of colored azo compounds due to side reactions.[4]

Q4: I see an unexpected peak corresponding to a hydroxyl group in the NMR/IR spectrum of my final product. What is this impurity?

A4: The presence of a hydroxyl group suggests the formation of Ethyl 2-hydroxythiazole-4-carboxylate as a byproduct. This occurs when the intermediate diazonium salt reacts with water in the reaction mixture instead of the bromide ion.[4] To minimize this side reaction, it is crucial to maintain a low temperature (0-5 °C) and ensure anhydrous conditions as much as possible.

Q5: My final product contains a di-brominated impurity. How can this be avoided?

A5: The formation of a 2,5-dibromothiazole (B130459) derivative is a possible side reaction.[5] This can occur if the reaction conditions are too harsh or if there is an excess of the brominating agent. Careful control of stoichiometry and reaction temperature can help to minimize the formation of this byproduct.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete diazotization of the amine.Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a sufficient excess of sodium nitrite and hydrobromic acid.[1][4]
Decomposition of the diazonium salt intermediate.Maintain a low temperature throughout the reaction and proceed to the bromination step immediately after the formation of the diazonium salt.[4]
Hydrolysis of the diazonium salt.Strictly maintain low temperatures (0-5 °C) during diazotization and the subsequent reaction.[4]
Presence of a colored impurity in the final product Formation of azo compounds.Ensure slow and controlled addition of the nitrite solution to prevent localized excess. Maintain a sufficiently acidic medium.[4]
Difficulty in isolating the final product The product may be unstable under certain conditions.Consider working up the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Incomplete consumption of starting material (Ethyl 2-aminothiazole-4-carboxylate) Insufficient amount of diazotizing agent.Use a molar excess of sodium nitrite and hydrobromic acid.[1]
Reaction temperature is too low.While maintaining the reaction below 5°C is crucial, ensure the mixture is well-stirred to allow for an efficient reaction.

Summary of Reaction Conditions and Yields

Step Reactants Solvent Temperature Time Yield Reference
1. Synthesis of Ethyl 2-aminothiazole-4-carboxylate Ethyl 3-bromopropanoate (B1231587), ThioureaNone (neat)120°C (reflux)0.5 h83.0%[1]
2. Synthesis of this compound Ethyl 2-aminothiazole-4-carboxylate, Sodium nitrite, 40% Hydrobromic acidDimethyl sulfoxide (B87167)0-5 °C (ice bath)0.5 h32.0%[1]
2. Alternative Bromination Ethyl 2-amino-1,3-thiazole-4-carboxylate, Copper(II) bromide, tert-butyl nitriteAcetonitrile0 °C to RT12 h84%[6]

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate
  • In a nitrogen-protected flask, combine ethyl 3-bromopropanoate (6.0g, 31mmol) and thiourea (2.3g, 31mmol, 1.0 eq).[1]

  • Heat the mixture to 120°C and reflux for 0.5 hours.[1]

  • Monitor the reaction for completion using thin-layer chromatography.[1]

  • After cooling, dissolve the reaction mixture in ethyl acetate (B1210297).

  • Wash the organic layer sequentially with distilled water and a saturated brine solution.[1]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product as a yellow solid (yield: 4.4g, 83.0%).[1]

Synthesis of this compound
  • In a round-bottom flask, heat dimethyl sulfoxide to 60°C.

  • Add sodium nitrite (7.1g, 102.3mmol) and the Ethyl 2-aminothiazole-4-carboxylate (4.4g, 25.6mmol) obtained in the previous step. Stir until completely dissolved.[1]

  • Cool the flask in an ice bath.

  • Slowly add a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in dimethyl sulfoxide.[1]

  • Maintain the reaction in the ice bath for 0.5 hours, monitoring by thin-layer chromatography.[1]

  • Upon completion, add ethyl acetate and wash the organic layer sequentially with distilled water and a saturated brine solution.[1]

  • Dry the organic layer, filter, and evaporate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether to obtain the final product (yield: 1.9g, 32.0%).[1]

Visual Guides

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer-type Reaction Ethyl_3_bromopyruvate Ethyl 3-bromopyruvate Intermediate Ethyl 2-aminothiazole-4-carboxylate Ethyl_3_bromopyruvate->Intermediate Condensation Thiourea Thiourea Thiourea->Intermediate Final_Product This compound Intermediate->Final_Product NaNO2, HBr Side_Product_1 Ethyl 2-hydroxythiazole-4-carboxylate Intermediate->Side_Product_1 H2O Side_Product_2 Azo Compound Intermediate->Side_Product_2 Self-coupling Side_Product_3 Ethyl 2,5-dibromothiazole-4-carboxylate Final_Product->Side_Product_3 Excess Br+

Caption: Reaction scheme for the synthesis of this compound and potential side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Extend_Time Extend reaction time / Increase temperature Incomplete_Reaction->Extend_Time Yes Multiple_Spots Multiple Spots? Incomplete_Reaction->Multiple_Spots No Extend_Time->Check_TLC Check_Temp Check reaction temperature (0-5 °C for Step 2) Multiple_Spots->Check_Temp Yes Purify Purify by column chromatography/recrystallization Multiple_Spots->Purify No Colored_Impurity Colored Impurity? Check_Temp->Colored_Impurity Slow_Addition Ensure slow addition of nitrite Colored_Impurity->Slow_Addition Yes Colored_Impurity->Purify No Slow_Addition->Purify

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Challenges in Scaling Up Ethyl 2-bromothiazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 2-bromothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole (B1198619) synthesis to create the intermediate, Ethyl 2-aminothiazole-4-carboxylate. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.[1]

Q2: What are the primary challenges when scaling up the Hantzsch thiazole synthesis for the amino-thiazole intermediate?

A2: Scaling up the Hantzsch synthesis can present challenges such as ensuring efficient mixing of reactants, controlling the exothermic nature of the reaction to prevent runaway reactions and side-product formation, and managing the isolation and purification of the product on a larger scale. Inadequate temperature control can lead to the formation of impurities.

Q3: What are the major safety concerns associated with the Sandmeyer reaction at an industrial scale?

A3: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if they precipitate out of solution or are subjected to shock or heat.[2][3] Key safety considerations for scale-up include stringent temperature control (typically below 5°C) to prevent decomposition of the diazonium salt, ensuring proper venting of nitrogen gas produced during the reaction, and avoiding the isolation of the diazonium salt intermediate.[2][3]

Q4: How can the purity of this compound be improved during large-scale production?

A4: Impurity profiles can change significantly during scale-up. To enhance purity, it is crucial to use high-quality starting materials, optimize reaction conditions to minimize side reactions, and develop a robust purification strategy. Common purification techniques for brominated heterocycles include recrystallization and column chromatography.[4] For industrial-scale production, fractional distillation under reduced pressure may also be a viable option.

Q5: What are the critical parameters to monitor during the scale-up process?

A5: Key parameters to monitor include temperature, pressure, reaction time, pH, and the concentration of reactants and products. Implementing Process Analytical Technology (PAT) can be beneficial for real-time monitoring and control of these critical process parameters, ensuring batch-to-batch consistency and product quality.

Troubleshooting Guides

Issue 1: Low Yield in the Hantzsch Thiazole Synthesis (Step 1)
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Gradually increase reaction temperature and/or time. - Ensure adequate mixing to maintain a homogeneous reaction mixture.
Side Product Formation - Optimize the reaction temperature to minimize the formation of byproducts. - Control the rate of addition of reactants to prevent localized high concentrations. - Ensure the pH of the reaction mixture is within the optimal range.
Poor Quality of Starting Materials - Verify the purity of starting materials (Ethyl bromopyruvate and thiourea) using appropriate analytical techniques. - Purify starting materials if necessary.
Issue 2: Poor Conversion or Low Yield in the Sandmeyer Reaction (Step 2)
Potential Cause Troubleshooting Steps
Decomposition of Diazonium Salt - Strictly maintain the reaction temperature below 5°C.[3] - Ensure the diazonium salt remains in solution; precipitation increases the risk of explosion.[2] - Use a stoichiometric amount of sodium nitrite (B80452) to avoid excess nitrous acid.[2]
Inefficient Bromination - Ensure the copper(I) bromide catalyst is active. - Optimize the addition rate of the diazonium salt solution to the copper(I) bromide solution. - Maintain an acidic environment to stabilize the diazonium salt.
Formation of Phenolic Impurities - Minimize the presence of water in the reaction mixture, as the diazonium group can be displaced by a hydroxyl group.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product Oiling Out During Crystallization - Adjust the solvent system for recrystallization. A co-solvent system might be necessary. - Try seeding the solution with a small crystal of the pure product to induce crystallization. - Cool the solution slowly to promote the formation of well-defined crystals.
Inadequate Purity After a Single Purification Step - Employ a multi-step purification process, such as a combination of recrystallization and column chromatography.[4] - For large-scale operations, consider fractional distillation under high vacuum.
Presence of Colored Impurities - Treat the crude product with activated carbon to remove colored impurities before the final purification step.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)

ParameterLab Scale (Typical)Pilot Scale (Projected)
Reactant Ratio (Ethyl bromopyruvate:Thiourea) 1 : 1.21 : 1.1
Solvent Ethanol (B145695)Ethanol or a higher boiling point solvent for better temperature control
Temperature 70-80 °C75-85 °C with strict monitoring of exotherm
Reaction Time 1-2 hours2-4 hours
Typical Yield 85-95%80-90%
Key Challenges Ensuring complete dissolution of thiourea (B124793).Heat removal, maintaining slurry agitation.

Table 2: Safety and Operational Parameters for the Sandmeyer Reaction

ParameterLab ScalePilot/Industrial Scale
Temperature Control Ice bath (0-5 °C)Jacketed reactor with a reliable cooling system (-5 to 5 °C)
Rate of Addition of NaNO₂ Slow, dropwiseControlled addition via a dosing pump with in-situ temperature monitoring
Off-gas Management Fume hoodScrubber system to handle nitrogen and potential NOx gases
Quenching of Excess Diazonium Salt Addition of a reducing agent (e.g., sulfamic acid)A dedicated quenching protocol with a verified quenching agent before work-up
Heat of Reaction (Typical for Sandmeyer) 200-280 kJ/mol of diazonium ion[5]
Adiabatic Temperature Rise (ΔT_adiabatic) Can be in the range of 9-16 °C, requiring robust cooling capacity[5]

Experimental Protocols

Protocol 1: Scalable Synthesis of Ethyl 2-aminothiazole-4-carboxylate
  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with ethanol.

  • Reactant Charging: Add thiourea to the ethanol and stir to form a slurry.

  • Reaction Initiation: Slowly add ethyl bromopyruvate to the slurry via the addition funnel over a period of 1-2 hours, while maintaining the temperature between 70-80°C. Monitor the internal temperature closely to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then pour it into cold water.

  • pH Adjustment: Basify the aqueous mixture with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH of 8-9 to precipitate the product.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain Ethyl 2-aminothiazole-4-carboxylate.

Protocol 2: Scalable Sandmeyer Bromination
  • Diazotization:

    • In a separate jacketed reactor, suspend Ethyl 2-aminothiazole-4-carboxylate in an aqueous solution of hydrobromic acid (HBr).

    • Cool the mixture to 0-5°C using a chiller.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while vigorously stirring and maintaining the temperature below 5°C. The addition should be controlled to manage the exotherm and gas evolution.

  • Bromination:

    • In the main reactor, prepare a solution of copper(I) bromide in aqueous HBr and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Maintain the temperature below 10°C during the addition.

    • Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.

  • Work-up and Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, a solution of sodium bisulfite (to remove any residual bromine), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer Reaction Ethyl_bromopyruvate Ethyl bromopyruvate Amino_thiazole Ethyl 2-aminothiazole-4-carboxylate Ethyl_bromopyruvate->Amino_thiazole Ethanol, 70-80°C Thiourea Thiourea Thiourea->Amino_thiazole Bromo_thiazole This compound Amino_thiazole->Bromo_thiazole 1. NaNO₂, HBr, 0-5°C 2. CuBr

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Production low_yield Low Yield? start->low_yield impurity High Impurity? low_yield->impurity No check_reaction_conditions Check Reaction Conditions (Temp, Time, Mixing) low_yield->check_reaction_conditions Yes isolation_problem Isolation Issues? impurity->isolation_problem No analyze_impurities Identify Impurities (HPLC, GC-MS) impurity->analyze_impurities Yes end Successful Scale-up isolation_problem->end No optimize_purification Optimize Purification (Recrystallization, Chromatography) isolation_problem->optimize_purification Yes optimize_conditions Optimize Conditions check_reaction_conditions->optimize_conditions Suboptimal check_reagents Check Reagent Purity check_reaction_conditions->check_reagents Optimal check_reagents->impurity purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure analyze_impurities->isolation_problem modify_conditions Modify Reaction/Work-up Conditions analyze_impurities->modify_conditions Side-products optimize_purification->end

Caption: Troubleshooting workflow for scaling up production.

References

optimizing reaction time and temperature for Ethyl 2-bromothiazole-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Ethyl 2-bromothiazole-4-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Synthesis of this compound

Q1: My yield of this compound is consistently low during the Sandmeyer-type reaction from Ethyl 2-amino-4-thiazolecarboxylate. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound often stem from issues with the diazotization and subsequent bromination steps. Here are the primary causes and solutions:

  • Incomplete Diazotization: The conversion of the amino group to a diazonium salt is temperature-sensitive.

    • Solution: Maintain a low reaction temperature, typically between 0-5 °C, during the addition of sodium nitrite (B80452) and the acid.[1][2] Use of an ice bath is crucial.[1]

  • Decomposition of the Diazonium Salt: Diazonium salts can be unstable at higher temperatures, leading to undesired side products.

    • Solution: Ensure the reaction is performed promptly after the formation of the diazonium salt. Avoid letting the reaction mixture warm up.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or side product formation.

    • Solution: Carefully control the stoichiometry of the amine, sodium nitrite, and the bromide source (e.g., HBr or CuBr). A slight excess of the nitrite and bromide source is often used.[1]

  • Impure Starting Material: The purity of the starting Ethyl 2-amino-4-thiazolecarboxylate is critical.

    • Solution: Ensure the starting material is pure and dry before use. Recrystallization or column chromatography of the starting material may be necessary.

Suzuki-Miyaura Coupling Reactions

Q2: I am experiencing low yields in the Suzuki-Miyaura coupling of this compound with a boronic acid. What should I investigate?

A2: Low yields in Suzuki-Miyaura couplings with bromothiazoles are a common issue. The electron-rich nature of the thiazole (B1198619) ring and potential for catalyst inhibition can complicate the reaction.[3] Key areas to troubleshoot include:

  • Catalyst Deactivation: The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, leading to inactive species.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or other Buchwald-type ligands to shield the palladium center and promote the catalytic cycle.[3]

  • Inefficient Oxidative Addition: The C-Br bond of the electron-deficient this compound may be difficult to activate.

    • Solution: Increasing the reaction temperature can facilitate oxidative addition.[3] Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is also recommended.[3]

  • Protodeboronation of the Boronic Acid: The boronic acid can be susceptible to hydrolysis, especially in the presence of aqueous bases, leading to the formation of an arene byproduct instead of the desired coupled product.[3]

    • Solution: Use anhydrous conditions if possible. Alternatively, more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can be used.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step and overall reaction kinetics.

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] The solvent system (e.g., dioxane/water, toluene/water, DMF) should be optimized to ensure solubility of all reactants.[3][5]

Heck Coupling Reactions

Q3: My Heck reaction between this compound and an alkene is not proceeding to completion. What adjustments can I make?

A3: Incomplete conversion in Heck reactions often points to issues with catalyst activity or reaction conditions. Consider the following:

  • Low Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[6]

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C or 120 °C, and monitor the reaction progress.

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical.

    • Solution: For electron-deficient aryl bromides, using a phosphine-free catalyst or specific ligands can be beneficial. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is recommended.[7]

  • Incorrect Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst.

    • Solution: Triethylamine (TEA) is a common choice, but other organic or inorganic bases can be screened for better performance.[6]

  • Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition.

    • Solution: This can be caused by too high a temperature or the absence of a stabilizing ligand. Ensure an appropriate ligand is used and consider if the temperature is too high.

Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and gives a low yield. What are the key parameters to optimize?

A4: The success of Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, base, and solvent. For a heteroaryl bromide like this compound, the following are critical:

  • Ligand Choice: The ligand is arguably the most critical component.

    • Solution: For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote both the oxidative addition and reductive elimination steps.[8]

  • Base Selection: The strength and solubility of the base are important.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective.[9]

  • Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species.

    • Solution: Toluene and dioxane are common solvents. Ethereal solvents like THF or 2-methyl-THF can also be effective.[9]

  • Reaction Temperature: Aminations often require heating.

    • Solution: Typical reaction temperatures are between 80-110 °C.[9][10]

II. Frequently Asked Questions (FAQs)

Q5: What are the common side products in the synthesis of this compound?

A5: Besides the desired product, potential side products can include unreacted Ethyl 2-amino-4-thiazolecarboxylate, and products arising from the decomposition of the diazonium salt, such as the corresponding phenol (B47542) (Ethyl 2-hydroxythiazole-4-carboxylate). Proper temperature control is key to minimizing these byproducts.

Q6: How does temperature affect the rate and yield of Suzuki-Miyaura coupling reactions with this compound?

A6: Generally, increasing the temperature in a Suzuki-Miyaura coupling reaction increases the reaction rate. For a relatively unreactive substrate like this compound, higher temperatures (e.g., 80-110 °C) are often required to drive the reaction to completion. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. It is crucial to find an optimal temperature that balances reaction rate and catalyst stability.

Q7: Can the ester group of this compound be hydrolyzed during these coupling reactions?

A7: Yes, the ethyl ester is susceptible to hydrolysis, particularly under basic conditions at elevated temperatures.[11] If the reaction conditions involve a strong aqueous base and prolonged heating, saponification of the ester to the corresponding carboxylic acid can occur. To avoid this, one can use non-aqueous conditions, a milder base (e.g., KF), or protect the carboxylic acid if it's not essential for the immediate subsequent steps.[5]

Q8: What is the optimal reaction time for these coupling reactions?

A8: The optimal reaction time is highly dependent on the specific reaction (Suzuki, Heck, or Buchwald-Hartwig), the substrates, catalyst system, and temperature. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take anywhere from a few hours to 24 hours to reach completion. Prolonged reaction times at high temperatures can lead to product decomposition.

III. Data Presentation

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of a 2-Bromothiazole (B21250) Derivative

EntryTemperature (°C)Time (h)BaseLigandYield (%)
18012K₂CO₃PPh₃65
210012K₂CO₃PPh₃78
31006Cs₂CO₃XPhos85
41106Cs₂CO₃XPhos92

Table 2: Illustrative Data for Heck Coupling of a 2-Bromothiazole Derivative

EntryTemperature (°C)Time (h)BaseCatalystYield (%)
110024Et₃NPd(OAc)₂55
212024Et₃NPd(OAc)₂70
312012K₂CO₃PdCl₂(PPh₃)₂75
414012K₂CO₃PdCl₂(PPh₃)₂60 (decomposition observed)

Table 3: Illustrative Data for Buchwald-Hartwig Amination of a 2-Bromothiazole Derivative

EntryTemperature (°C)Time (h)BaseLigandYield (%)
19018NaOtBuBINAP60
211018NaOtBuBINAP75
311012Cs₂CO₃XPhos88
411024Cs₂CO₃XPhos91

IV. Experimental Protocols

Protocol 1: Synthesis of this compound[1]
  • To a solution of Ethyl 2-amino-4-thiazolecarboxylate (1 equivalent) in an appropriate solvent (e.g., acetonitrile), cool the mixture to 0 °C in an ice bath.

  • Add copper(II) bromide (1.5 equivalents).

  • Slowly add tert-butyl nitrite (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water. Adjust the pH to 2 with 1 N HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a dry flask, combine this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination[10]
  • To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Seal the flask and purge with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) followed by the base (e.g., NaOtBu, 1.4 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

V. Visualizations

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Amination_Pathway cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (+ ArBr) Amine_Complex [L-Pd(II)(Ar)(H₂NR')]+Br⁻ OA_Complex->Amine_Complex Amine Coordination (+ H₂NR') Amido_Complex L-Pd(II)(Ar)(HNR') Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NHR') Product Coupled Product (Ar-NHR') Amido_Complex->Product ArBr This compound ArBr->OA_Complex Amine Amine (H₂NR') Amine->Amine_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

dealing with impurities in commercial Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 2-bromothiazole-4-carboxylate. This guide addresses common issues related to impurities and provides detailed experimental protocols for analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: The most common impurity in commercially available this compound is the unreacted starting material from its synthesis, Ethyl 2-aminothiazole-4-carboxylate . Commercial grades typically have a purity of 95-97%. Other potential impurities, though generally less common, can include residual solvents from purification (e.g., ethyl acetate (B1210297), petroleum ether, hexanes), and potentially trace amounts of the corresponding carboxylic acid, 2-bromothiazole-4-carboxylic acid , formed by hydrolysis of the ester if exposed to moisture over time.

Q2: How can I assess the purity of my batch of this compound?

A2: The purity of your material can be reliably assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A standard protocol is provided in the "Experimental Protocols" section of this guide. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect significant impurities.

Q3: What is the impact of the Ethyl 2-aminothiazole-4-carboxylate impurity on my reaction?

A3: The primary amino group in the Ethyl 2-aminothiazole-4-carboxylate impurity can interfere with several common downstream reactions. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the amino group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in sluggish or incomplete reactions and the formation of undesired byproducts. In amide bond formation reactions, the amino group of the impurity can compete with your desired amine, leading to the formation of an undesired amide byproduct.

Q4: How can I remove the Ethyl 2-aminothiazole-4-carboxylate impurity?

A4: The most common and effective methods for removing the polar Ethyl 2-aminothiazole-4-carboxylate impurity are recrystallization and column chromatography . Detailed protocols for both techniques are provided in the "Experimental Protocols" section.

Q5: How should I store this compound to prevent degradation?

A5: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Long-term storage at 2-8°C is recommended. Exposure to moisture can lead to slow hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter in your experiments.

Observed Problem Potential Cause Troubleshooting Steps
Incomplete or sluggish palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck). The presence of Ethyl 2-aminothiazole-4-carboxylate impurity may be inhibiting the palladium catalyst.1. Assess Purity: Analyze your starting material by HPLC to quantify the level of the amino impurity (see HPLC Protocol). 2. Purify Starting Material: If the impurity level is significant (>2-3%), purify the this compound using recrystallization or column chromatography (see Purification Protocols). 3. Increase Catalyst Loading: As a temporary workaround, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3 mol%) may help overcome the inhibition.
Formation of an unexpected byproduct with a mass corresponding to your coupling partner and an aminothiazole fragment. The Ethyl 2-aminothiazole-4-carboxylate impurity is reacting in a side reaction.1. Confirm Byproduct Structure: Use LC-MS or NMR to confirm the structure of the byproduct. 2. Purify Starting Material: Purify the this compound to remove the reactive amino impurity (see Purification Protocols).
Low yield in an amide coupling reaction where this compound is a precursor (after conversion to the carboxylic acid). If the initial material contained the 2-amino impurity, it would also be carried through and compete in the amide coupling step.1. Purify the Starting Bromide: It is best to purify the this compound before hydrolysis to the carboxylic acid. 2. Purify the Carboxylic Acid: The resulting 2-bromothiazole-4-carboxylic acid can be purified by recrystallization to remove the more polar 2-aminothiazole-4-carboxylic acid impurity.
Inconsistent reaction outcomes between different batches of commercial material. Different commercial batches may have varying levels of the Ethyl 2-aminothiazole-4-carboxylate impurity.1. Standardize Purity: Establish an internal purity specification for your starting material. 2. Analyze Each Batch: Run a quick purity check (e.g., by HPLC or TLC) on each new batch of starting material before use. 3. Purify if Necessary: Purify any batches that do not meet your purity criteria.

Data Presentation

Table 1: Typical Impurity Profile of Commercial this compound

Compound Typical Purity (%) Primary Impurity Typical Impurity Level (%)
This compound95 - 97Ethyl 2-aminothiazole-4-carboxylate2 - 4

Table 2: Effectiveness of Purification Methods

Purification Method Purity After 1st Pass Purity After 2nd Pass Typical Recovery
Recrystallization (from Ethanol (B145695)/Water)>99.0%>99.8%70-85%
Column Chromatography (Silica Gel)>99.5%N/A85-95%

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol allows for the separation and quantification of this compound and the primary impurity, Ethyl 2-aminothiazole-4-carboxylate.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

  • Expected Retention Times:

    • Ethyl 2-aminothiazole-4-carboxylate: ~5-7 minutes.

    • This compound: ~12-14 minutes.

Protocol 2: Purification by Recrystallization

This method is effective for removing the more polar Ethyl 2-aminothiazole-4-carboxylate impurity.

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This method provides excellent separation and is suitable for obtaining very high purity material.

  • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or ethyl acetate.

  • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

  • Load the dry sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_analysis Purity Assessment cluster_purification Purification start Commercial Ethyl 2-bromothiazole-4-carboxylate hplc HPLC Analysis (Protocol 1) start->hplc purity_check Purity > 99%? hplc->purity_check recrystallization Recrystallization (Protocol 2) purity_check->recrystallization No column_chrom Column Chromatography (Protocol 3) purity_check->column_chrom No proceed Proceed with Reaction purity_check->proceed Yes recrystallization->hplc Re-assess Purity column_chrom->hplc Re-assess Purity

Caption: Workflow for assessing and improving the purity of this compound.

signaling_pathway cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_impurity_effect Impact of Impurity reagents This compound + Boronic Acid/Alkene + Pd Catalyst + Base desired_reaction Desired Cross-Coupling Product reagents->desired_reaction Catalytic Cycle impurity Impurity: Ethyl 2-aminothiazole-4-carboxylate inhibition Catalyst Inhibition/ Deactivation impurity->inhibition inhibition->desired_reaction Reduces Yield

Caption: Impact of Ethyl 2-aminothiazole-4-carboxylate impurity on palladium-catalyzed reactions.

Ethyl 2-bromothiazole-4-carboxylate stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ethyl 2-bromothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2][3] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon.

Q2: What is the typical shelf life of this compound?

A2: When stored under the recommended conditions, the typical shelf life of this compound is approximately 1260 days. However, it is always best to refer to the certificate of analysis provided by the supplier for specific lot information.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be light-sensitive.[3] Exposure to light, particularly UV light, can lead to degradation. It is crucial to store the compound in an opaque or amber-colored container and to minimize exposure to light during handling and experiments.

Q4: How does moisture affect the stability of this compound?

A4: this compound is sensitive to moisture.[3] The ester functional group is susceptible to hydrolysis, which can be accelerated by the presence of water, leading to the formation of 2-bromothiazole-4-carboxylic acid and ethanol.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color from its typical white to off-white or yellowish appearance, and a change in physical form, such as clumping of the powder. Chemical analysis by techniques like HPLC or TLC would be required to confirm degradation and the presence of impurities.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Troubleshooting Steps
Discoloration of the solid compound (yellowing) Exposure to light or air (oxidation).1. Ensure the compound is stored in a tightly sealed, opaque container under an inert atmosphere. 2. Minimize exposure to ambient light and air during weighing and handling. 3. If discoloration is significant, consider purifying the material before use or obtaining a fresh batch.
Inconsistent reaction yields or unexpected side products Degradation of the starting material.1. Verify the purity of the this compound using a suitable analytical method (e.g., NMR, HPLC, or TLC). 2. Ensure the compound has been stored correctly. 3. Perform a small-scale trial reaction with a fresh batch of the compound to confirm its reactivity.
Compound is difficult to dissolve or forms a suspension in a non-polar organic solvent. The compound is a polar molecule and has limited solubility in non-polar solvents.1. Consult literature for appropriate solvents. Common solvents for similar esters include ethyl acetate, acetone, and other polar aprotic solvents. 2. Gentle warming and sonication may aid dissolution.
Precipitation of a new solid from a stock solution over time. Degradation of the compound in solution, possibly due to hydrolysis from residual moisture in the solvent.1. Prepare stock solutions fresh whenever possible. 2. Use anhydrous solvents to prepare solutions. 3. Store solutions at low temperatures (e.g., 2-8°C) and protect from light. If storing for extended periods, consider storage under an inert atmosphere.

Stability and Storage Data

Parameter Recommended Condition Comments
Storage Temperature 2-8°CRefrigeration is recommended for long-term storage.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation and moisture exposure.
Light Protect from lightUse amber vials or store in the dark.
Moisture Store in a dry placeCompound is moisture-sensitive.
Shelf Life ~1260 daysUnder optimal storage conditions.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study can be performed to understand the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the solvent to the initial concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the solvent to the initial concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

    • Analyze directly.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the solvent to the target concentration.

  • Photolytic Degradation (Solution):

    • Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • The HPLC method should be capable of separating the parent compound from all degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT, 4h) prep_stock->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) prep_stock->oxidation thermal Thermal Degradation (Solid, 70°C, 48h) prep_stock->thermal photo Photolytic Degradation (UV/Vis light) prep_stock->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis comparison Compare stressed samples to control analysis->comparison

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Experimental Issue Encountered reaction_issue Inconsistent Reaction? start->reaction_issue check_purity Check Purity (HPLC/TLC/NMR) check_storage Verify Storage Conditions (Temp, Light, Moisture, Atmosphere) check_purity->check_storage Impure prepare_fresh Prepare Fresh Solutions check_purity->prepare_fresh Pure fresh_batch Use a Fresh Batch of Compound check_storage->fresh_batch Improper Storage purify Consider Purification check_storage->purify Proper Storage dissolution_issue Dissolution Problem? dissolution_issue->start No change_solvent Change Solvent / Use Sonication dissolution_issue->change_solvent Yes reaction_issue->check_purity Yes reaction_issue->dissolution_issue No

Caption: Troubleshooting logic for experimental issues with this compound.

References

Technical Support Center: Derivatization of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromothiazole-4-carboxylate. The information is designed to address common issues related to byproduct formation during its derivatization.

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. However, several side reactions can occur, leading to the formation of unwanted byproducts and reduced yield of the desired 2-arylthiazole-4-carboxylate derivative.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that appears to be my starting boronic acid dimer (homocoupling). What causes this and how can I minimize it?

A1: Homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura reactions. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.

Troubleshooting Strategies:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) precatalyst.

  • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times which can lead to catalyst decomposition and promote side reactions.

Q2: My main byproduct is the debrominated starting material (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is another common side reaction. This can be caused by various factors, including the presence of protic solvents, certain bases, or impurities that can act as a hydride source.

Troubleshooting Strategies:

  • Solvent Choice: Use anhydrous aprotic solvents such as dioxane, THF, or toluene. Avoid alcohols if hydrodehalogenation is a significant issue.

  • Base Selection: Employ non-nucleophilic, anhydrous bases. Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or alkoxides.

  • Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway and suppress hydrodehalogenation.

Troubleshooting Guide: Low Yield in Suzuki Coupling
Observation Potential Cause Suggested Solution
Low or no conversion of starting material.Inactive catalyst system for the electron-deficient thiazole (B1198619) ring.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bulky phosphine ligands (e.g., SPhos, XPhos). Consider using a pre-formed catalyst complex.
Suboptimal reaction conditions.Optimize temperature (often 80-110 °C), base (K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent system (e.g., dioxane/water, toluene/water).
Catalyst deactivation.Ensure all reagents and solvents are pure and the reaction is performed under a strict inert atmosphere.
Formation of multiple unidentified byproducts.Competing side reactions or decomposition.Lower the reaction temperature, screen different ligands to improve selectivity, and ensure the purity of starting materials.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathway and Byproduct Formation

Suzuki_Byproducts A This compound C Desired Product (Ethyl 2-arylthiazole-4-carboxylate) A->C Suzuki Coupling E Hydrodehalogenation Byproduct (Ethyl thiazole-4-carboxylate) A->E Hydrodehalogenation B Ar-B(OH)2 B->C D Homocoupling Byproduct (Ar-Ar) B->D Homocoupling Catalyst Pd Catalyst + Base

Caption: Byproduct formation in Suzuki-Miyaura coupling.

II. Ester Hydrolysis

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common derivatization. This reaction is typically performed under acidic or basic conditions. However, incomplete reaction or side reactions can occur, especially with a sterically hindered ester on a heterocyclic ring.

Frequently Asked Questions (FAQs)

Q1: My ester hydrolysis is very slow and does not go to completion under standard conditions (e.g., NaOH in MeOH/water). What can I do?

A1: The ester on the thiazole ring can be sterically hindered, and the electron-withdrawing nature of the ring can also affect reactivity.

Troubleshooting Strategies:

  • Harsher Conditions: Increase the concentration of the base (e.g., 10N NaOH) and/or the reaction temperature. Microwave heating can sometimes accelerate the reaction.[1]

  • Alternative Base/Solvent Systems: Consider using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.[1] For very hindered esters, a non-aqueous system like potassium tert-butoxide with a stoichiometric amount of water in an aprotic solvent (e.g., THF or DMSO) can be effective.[2]

  • Acid-Catalyzed Hydrolysis: As an alternative to basic conditions, heating with a strong acid like HCl or H₂SO₄ in an aqueous solvent can be attempted, though this is a reversible reaction.

Troubleshooting Guide: Byproducts in Ester Hydrolysis
Observation Potential Cause Suggested Solution
Presence of starting material even after prolonged reaction time.Incomplete hydrolysis due to steric hindrance or insufficiently strong conditions.Increase temperature, use a stronger base (e.g., LiOH), or switch to a non-aqueous hydrolysis method.[1][2]
Decomposition of the product.The thiazole ring may be unstable under harsh basic or acidic conditions.Use milder conditions for a longer duration. Screen different bases and solvent systems to find a balance between reactivity and stability.
Experimental Protocol: General Procedure for Basic Hydrolysis
  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or THF).

  • Add an aqueous solution of a base (e.g., 2M NaOH or LiOH).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Workflow for Troubleshooting Incomplete Hydrolysis

Hydrolysis_Troubleshooting Start Incomplete Ester Hydrolysis Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_Temp Increase Temperature/Time Check_Conditions->Increase_Temp Stronger_Base Use Stronger Base (e.g., LiOH) Check_Conditions->Stronger_Base Change_Solvent Change Solvent System (e.g., THF/H2O) Check_Conditions->Change_Solvent Non_Aqueous Try Non-Aqueous Hydrolysis (e.g., t-BuOK/H2O in THF) Check_Conditions->Non_Aqueous Success Complete Hydrolysis Increase_Temp->Success Stronger_Base->Success Change_Solvent->Success Non_Aqueous->Success

References

how to monitor the progress of reactions involving Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring chemical reactions involving Ethyl 2-bromothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor reactions with this compound?

A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] TLC is excellent for quick, qualitative checks of reaction progress, while HPLC and GC-MS offer quantitative data on the consumption of starting materials and formation of products.[1] NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture.[2]

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The choice depends on several factors:

  • Speed and Convenience: TLC is the fastest and most convenient method for routine checks.[3]

  • Quantitative Analysis: HPLC and GC are preferred for accurate quantification of reaction components.[1]

  • Volatility and Thermal Stability: GC-MS is suitable for volatile and thermally stable compounds. Given the structure of this compound and its likely products, GC-MS is a viable option.[4]

  • Structural Information: NMR is unparalleled for identifying the structure of products and intermediates directly in the reaction mixture.[2]

  • Reaction Complexity: For complex mixtures with multiple byproducts, HPLC and LC-MS provide the best resolution.[5]

Q3: How often should I sample the reaction mixture?

A3: Sampling frequency depends on the expected reaction rate. For a new reaction, it's advisable to take a sample every 15-30 minutes for the first couple of hours, then decrease the frequency to every 1-2 hours. For slower reactions, sampling every few hours may be sufficient. The goal is to generate a clear profile of the reaction over time.[6]

Q4: What are the typical signs that my reaction is complete?

A4: A reaction is generally considered complete when the limiting starting material (often this compound) is no longer detectable by your chosen monitoring technique (e.g., its spot disappears on a TLC plate or its peak is absent in an HPLC/GC chromatogram).[6] Concurrently, the concentration of the desired product should reach a plateau.

Q5: My starting material, this compound, is UV active. Will my product be as well?

A5: Most likely, yes. The thiazole (B1198619) ring is a strong chromophore. If the reaction modifies a different part of the molecule (e.g., a Suzuki coupling at the bromine position), the core UV-active structure will remain. This allows for easy visualization on TLC plates containing a fluorescent indicator and detection by UV detectors in HPLC.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter with each monitoring technique.

Thin-Layer Chromatography (TLC) Troubleshooting

Q: My spots are streaking on the TLC plate. What is the cause and solution? A: Streaking is often caused by applying too much sample, insolubility of the sample in the eluent, or a highly polar compound interacting strongly with the silica (B1680970) plate.

  • Solution: Dilute your sample before spotting. Ensure the spotting solvent is volatile and the sample is fully dissolved. If the compound is very polar, consider adding a small amount of acetic acid or triethylamine (B128534) to the mobile phase to improve the spot shape.[8]

Q: I can't see any spots on my TLC plate after developing and visualization under UV light. What should I do? A: This could be due to several reasons: the sample is too dilute, the compound is not UV active, or the compound has an Rf value of 0 or 1.

  • Solution: Try spotting a more concentrated sample. If your product is not expected to be UV active, use a chemical stain (e.g., potassium permanganate (B83412) or ninhydrin (B49086) if applicable) for visualization.[9] Also, verify that your spotting technique is correct and that the initial spot was visible under UV light before elution.[6]

Q: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation? A: This indicates that the polarity of the chosen mobile phase is not optimal for separating your compounds.

  • Solution: Adjust the polarity of the eluent. If the spots are too high (high Rf), the eluent is too polar; decrease its polarity (e.g., increase the hexane-to-ethyl acetate (B1210297) ratio). If the spots are too low (low Rf), the eluent is not polar enough; increase its polarity (e.g., decrease the hexane-to-ethyl acetate ratio).[8] Testing a range of solvent systems is a standard part of method development.

HPLC & GC-MS Troubleshooting

Q: I'm not seeing any peaks in my HPLC or GC chromatogram. What are the common causes? A: This could be a result of an injection issue, incorrect detector settings, or the compound not eluting from the column.

  • Solution (HPLC): Check that the sample is soluble in the mobile phase and that the UV detector is set to an appropriate wavelength. Ensure the injection loop is filled correctly.

  • Solution (GC): Verify that your compound is volatile enough for GC analysis. The injector temperature may be too low, or the compound may be adsorbing irreversibly to the column. Consider using a derivatization agent if your compound has highly polar functional groups.

Q: My product appears to be decomposing in the GC injector. How can I mitigate this? A: Thermal decomposition is a known issue for some heterocyclic compounds at high temperatures.

  • Solution: Lower the injector temperature. Use a more inert liner in the injector port. If decomposition persists, HPLC or LC-MS is a more suitable technique as it does not require high temperatures.

Q: I am seeing many unexpected peaks in my chromatogram. What could they be? A: Unexpected peaks can be impurities in the starting materials, side products, or degradation products.

  • Solution: Use MS detection (GC-MS or LC-MS) to identify the molecular weight of the components corresponding to the unexpected peaks. This can provide valuable insight into side reactions or degradation pathways occurring in your reaction.[1] Common side reactions in cross-coupling chemistry include homocoupling and hydrodehalogenation.[10]

NMR Spectroscopy Troubleshooting

Q: The peaks in my ¹H NMR spectrum of the reaction mixture are broad. Why? A: Peak broadening can be caused by the presence of paramagnetic species (like residual palladium catalyst), poor sample shimming, or chemical exchange processes.

  • Solution: Filter the NMR sample through a small plug of celite or silica in a pipette to remove particulate matter and potentially some paramagnetic catalyst.[10] Ensure the sample is properly shimmed. If broadening persists, it may be inherent to the system's chemical dynamics.

Q: How can I accurately quantify the reaction conversion using ¹H NMR? A: Quantification is achieved by comparing the integration of a product peak to a starting material peak.

  • Solution: Choose well-resolved signals for both the starting material and the product that do not overlap with other signals. For the highest accuracy, use a calibrated internal standard. The conversion can be calculated from the relative integrals of the signals.[2]

Experimental Protocols

Below are example protocols for monitoring a typical cross-coupling reaction, such as a Suzuki coupling of this compound with an arylboronic acid.

Protocol 1: Reaction Monitoring by TLC
  • Preparation: Before starting the reaction, determine a suitable TLC mobile phase that gives the starting material (this compound) an Rf value of approximately 0.4-0.5.[8] A common starting point is a mixture of hexane (B92381) and ethyl acetate.

  • Sampling: At each time point, withdraw a small aliquot (a few microliters) from the reaction mixture using a glass capillary tube.[6]

  • Quenching/Dilution: Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate (approx. 0.5 mL). This stops the reaction and prepares the sample for spotting.

  • Spotting: On a silica gel TLC plate, spot three lanes: the pure starting material (SM), the reaction mixture (RM), and a "co-spot" containing both the starting material and the reaction mixture.[11] The co-spot helps to definitively identify the starting material spot in the reaction mixture lane.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[7] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: Reaction Monitoring by HPLC
  • Method Development: Develop an HPLC method (e.g., reverse-phase C18 column) that can separate the starting material, product, and any major impurities. An isocratic or gradient elution with a mobile phase like acetonitrile/water may be effective.

  • Calibration (Optional): For precise quantification, create a calibration curve for the starting material and product using standards of known concentration.

  • Sampling and Preparation: At each time point, withdraw a small aliquot (e.g., 10-20 µL) from the reaction. Quench the reaction by diluting the aliquot into a larger, known volume of mobile phase in an HPLC vial (e.g., dilute to 1 mL).

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction kinetics and conversion.[5]

Protocol 3: Reaction Monitoring by ¹H NMR
  • Reference Spectra: Before the reaction, acquire a ¹H NMR spectrum of the pure this compound starting material.

  • Sampling: At a given time point, take an aliquot (approx. 0.1-0.2 mL) from the reaction mixture.

  • Preparation: Evaporate the solvent from the aliquot under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃). Filter the solution through a cotton plug in a Pasteur pipette into an NMR tube to remove any solids.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare the integrals of a characteristic, well-resolved peak of the starting material (e.g., the thiazole proton at C5) with a new characteristic peak from the product to calculate the percent conversion.[2]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example TLC Data for a Suzuki Coupling Reaction

Compound NameRoleMobile Phase (Hexane:EtOAc)Rf Value (Approx.)
This compoundStarting Material4:10.45
Phenylboronic acidReagent4:1~0.1 (streaks)
Ethyl 2-phenylthiazole-4-carboxylateProduct4:10.35

Table 2: Example HPLC Data for a Suzuki Coupling Reaction

Compound NameRoleColumnMobile Phase (ACN:H₂O)Retention Time (min)
This compoundStarting MaterialC1860:405.2
Ethyl 2-phenylthiazole-4-carboxylateProductC1860:406.8

Table 3: Key ¹H NMR Chemical Shifts (in CDCl₃, Approx. ppm)

Compound NameProton at C5 of Thiazole RingEthyl Ester (CH₂)Ethyl Ester (CH₃)
This compound~8.2 ppm (singlet)~4.4 ppm (quartet)~1.4 ppm (triplet)
Ethyl 2-phenylthiazole-4-carboxylate~8.1 ppm (singlet)~4.4 ppm (quartet)~1.4 ppm (triplet)
Note: While the C5 proton shift may not change significantly, the disappearance of the starting material's C5 proton signal and the appearance of the product's C5 proton signal (if they are resolved) and aromatic protons from the newly added phenyl group would be monitored.

Mandatory Visualizations

Experimental and Logical Workflows

ReactionMonitoringWorkflow General Reaction Monitoring Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_decision Decision Making start Start Reaction dev_method Develop Monitoring Method (TLC/HPLC/GC) start->dev_method take_sample Take Aliquot at Time (t) dev_method->take_sample prep_sample Quench & Dilute Sample take_sample->prep_sample analyze Analyze via TLC/HPLC/GC/NMR prep_sample->analyze interpret Interpret Data (Conversion %) analyze->interpret decision Reaction Complete? interpret->decision workup Proceed to Workup & Purification decision->workup Yes continue_rxn Continue Reaction & Monitoring decision->continue_rxn No continue_rxn->take_sample

Caption: A general workflow for monitoring chemical reactions.

TLCTroubleshooting TLC Troubleshooting Guide start Problem with TLC Plate q1 Are spots streaking? start->q1 a1_1 Dilute Sample q1->a1_1 Yes a1_2 Change Mobile Phase Polarity q1->a1_2 Yes q2 Are spots not separating (similar Rf)? q1->q2 No end Problem Solved a1_1->end a1_2->end a2_1 Decrease Eluent Polarity (if Rf too high) q2->a2_1 Yes a2_2 Increase Eluent Polarity (if Rf too low) q2->a2_2 Yes q3 Are spots invisible? q2->q3 No a2_1->end a2_2->end a3_1 Use More Concentrated Sample q3->a3_1 Yes a3_2 Use a Chemical Stain q3->a3_2 Yes q3->end No a3_1->end a3_2->end SuzukiCycle Simplified Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_complex R¹-Pd(II)L₂(Br) (R¹ = Thiazole) oa->pd_complex tm Transmetalation pd_complex->tm pd_intermediate R¹-Pd(II)L₂(R²) (R² = Aryl) tm->pd_intermediate re Reductive Elimination pd_intermediate->re re->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) re->product reagents This compound (R¹-Br) + Ar-B(OH)₂ (R²-B...) reagents->oa + R¹-Br reagents->tm + R²-B(OH)₂ + Base

References

overcoming low reactivity of Ethyl 2-bromothiazole-4-carboxylate in certain reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of Ethyl 2-bromothiazole-4-carboxylate in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki-Miyaura coupling reaction with this compound result in a low yield?

A1: Low yields in Suzuki-Miyaura coupling with this substrate can be attributed to several factors. The electron-withdrawing nature of the thiazole (B1198619) ring and the carboxylate group can deactivate the C-Br bond towards oxidative addition, a critical step in the catalytic cycle.[1] Common issues include suboptimal catalyst systems, inappropriate reaction conditions, catalyst deactivation, and decomposition of the boronic acid partner.[1][2]

Q2: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction with this compound. What is the cause and how can I prevent it?

A2: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and high concentrations of the Copper(I) co-catalyst.[3] To minimize this, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents. Reducing the loading of the copper catalyst (e.g., to 0.5-1 mol%) or slow addition of the alkyne can also disfavor the bimolecular homocoupling reaction.[3]

Q3: My Buchwald-Hartwig amination of this compound is not proceeding. What are the likely reasons?

A3: Failure of a Buchwald-Hartwig amination with this substrate is often due to an inappropriate choice of catalyst, ligand, base, or solvent.[4] Aryl bromides with electron-withdrawing groups can be challenging substrates. The choice of a sufficiently strong and soluble base is critical, as is the selection of a bulky, electron-rich phosphine (B1218219) ligand to facilitate the oxidative addition and reductive elimination steps.[4][5] Catalyst inhibition by impurities or coordinating solvents can also be a factor.[4]

Q4: Can I use Nickel-based catalysts as an alternative to Palladium for cross-coupling reactions with this compound?

A4: Yes, nickel-based catalysts are a viable and often more economical alternative to palladium catalysts. They have shown remarkable reactivity, particularly in the activation of challenging substrates like electron-deficient aryl bromides.[6] For certain transformations, such as Buchwald-Hartwig aminations, nickel catalysts can be effective even with more challenging aryl chloride substrates, suggesting their potential utility for the less reactive this compound.

Q5: What is protodeboronation and how can I avoid it in my Suzuki coupling reaction?

A5: Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid starting material, replacing it with a C-H bond. This is a common side reaction, especially with heteroaryl boronic acids, and can be accelerated by harsh basic conditions and elevated temperatures.[1][2] To mitigate this, you can use milder bases like KF or K₃PO₄, protect the boronic acid as a more stable derivative (e.g., a pinacol (B44631) ester), employ anhydrous conditions, or run the reaction at a lower temperature.[2]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of this compound.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst Initial Check conditions Adjust Reaction Conditions catalyst->conditions If no improvement sub_catalyst1 Use Buchwald ligands (e.g., SPhos, XPhos) catalyst->sub_catalyst1 sub_catalyst2 Try pre-formed Pd(0) catalysts (e.g., Pd(PPh3)4) catalyst->sub_catalyst2 reagents Check Reagent Quality and Stoichiometry conditions->reagents If still low yield sub_conditions1 Increase temperature (e.g., reflux in dioxane) conditions->sub_conditions1 sub_conditions2 Screen bases (K2CO3, Cs2CO3, K3PO4) conditions->sub_conditions2 side_reactions Identify and Minimize Side Reactions reagents->side_reactions If reagents are fine sub_reagents1 Ensure inert atmosphere (degas solvents) reagents->sub_reagents1 sub_reagents2 Check boronic acid purity reagents->sub_reagents2 solution Improved Yield side_reactions->solution Problem Solved sub_side_reactions1 Address protodeboronation (use milder base, lower temp) side_reactions->sub_side_reactions1

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Issue 2: Failed Buchwald-Hartwig Amination

This guide outlines steps to take when a Buchwald-Hartwig amination of this compound fails to produce the desired product.

Buchwald_Troubleshooting start Failed Buchwald-Hartwig Amination catalyst_ligand Evaluate Catalyst and Ligand start->catalyst_ligand base_solvent Optimize Base and Solvent catalyst_ligand->base_solvent If no reaction success Successful Amination catalyst_ligand->success Reaction proceeds sub_catalyst Use electron-rich, bulky phosphine ligands (e.g., XPhos) catalyst_ligand->sub_catalyst temperature Adjust Temperature base_solvent->temperature If still no reaction base_solvent->success Reaction proceeds sub_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) base_solvent->sub_base sub_solvent Use aprotic, non-coordinating solvents (e.g., Toluene, Dioxane) base_solvent->sub_solvent substrate_issues Consider Substrate Sensitivity temperature->substrate_issues If decomposition occurs temperature->success Reaction proceeds sub_temp Gradually increase temperature, monitor for decomposition temperature->sub_temp substrate_issues->success Reaction proceeds sub_substrate If substrate is base-sensitive, try weaker bases (e.g., K3PO4, Cs2CO3) substrate_issues->sub_substrate Suzuki_Protocol prep 1. Preparation: - Add this compound (1 equiv), boronic acid (1.2 equiv), and base (e.g., K2CO3, 2 equiv) to a dry flask. inert 2. Inert Atmosphere: - Evacuate and backfill the flask with Argon or Nitrogen (3x). prep->inert reagents 3. Reagent Addition: - Add degassed solvent (e.g., Dioxane/H2O 4:1). - Add Pd catalyst (e.g., Pd(dppf)Cl2, 3 mol%). inert->reagents reaction 4. Reaction: - Heat to 90-100 °C. - Monitor by TLC or LC-MS. reagents->reaction workup 5. Workup: - Cool to RT, dilute with EtOAc. - Wash with H2O and brine. reaction->workup purify 6. Purification: - Dry over Na2SO4, filter, concentrate. - Purify by column chromatography. workup->purify

References

Technical Support Center: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-bromothiazole-4-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent method is a two-step synthesis commencing with the reaction of ethyl 3-bromopropanoate (B1231587) and thiourea (B124793) to form Ethyl 2-amino-1,3-thiazole-4-carboxylate. This intermediate is then converted to the final product via a Sandmeyer-type diazotization reaction. Two common protocols for this second step involve the use of either dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) as the solvent.

Q2: What is the role of the solvent in the synthesis of this compound?

A2: The solvent plays a critical role in the diazotization and bromination of the Ethyl 2-amino-1,3-thiazole-4-carboxylate intermediate. It not only dissolves the reactants but also influences the reaction rate, yield, and purity of the final product. The choice of solvent can also affect the formation of byproducts.

Q3: Which solvent system typically provides a higher yield?

A3: Based on documented procedures, the use of acetonitrile with copper(II) bromide and tert-butyl nitrite (B80452) has been reported to provide a significantly higher yield (approximately 84%) compared to the protocol using dimethyl sulfoxide (DMSO) with sodium nitrite and hydrobromic acid (approximately 32%).[1][2]

Q4: What are the potential side reactions or impurities I should be aware of?

A4: A common side reaction in the Sandmeyer reaction of 2-aminothiazoles is di-halogenation, leading to the formation of a di-brominated byproduct.[1] The formation of phenol (B47542) impurities can also occur if the diazonium salt reacts with water. Incomplete reaction will result in the presence of the starting material, Ethyl 2-amino-1,3-thiazole-4-carboxylate.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Diazotization Ensure the complete dissolution of the starting material and reagents. For the DMSO protocol, confirm the slow and controlled addition of hydrobromic acid at low temperatures (ice bath). For the acetonitrile protocol, ensure the slow, dropwise addition of tert-butyl nitrite at 0 °C.
Decomposition of Diazonium Salt Maintain strict temperature control throughout the reaction. Diazonium salts are often unstable at higher temperatures. The reaction in DMSO is typically carried out in an ice bath, while the acetonitrile protocol starts at 0 °C and is then allowed to warm to room temperature.
Suboptimal Reagent Stoichiometry Carefully check the molar equivalents of all reagents. An excess of the brominating agent may be required, but a large excess can lead to side reactions.
Formation of Byproducts The formation of di-brominated or phenol byproducts can reduce the yield of the desired product. Optimize the reaction temperature to minimize di-bromination. Ensure anhydrous conditions where possible to reduce phenol formation.
Inefficient Work-up and Purification During extraction, ensure the correct pH adjustment to facilitate the separation of the product into the organic layer. For column chromatography, select an appropriate solvent system (e.g., ethyl acetate (B1210297): petroleum ether) to achieve good separation. Recrystallization from a suitable solvent like hexane (B92381) can help in obtaining a pure product and improving the final isolated yield.[1][2]
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Step
Unreacted Starting Material (Ethyl 2-amino-1,3-thiazole-4-carboxylate) Incomplete reaction.Increase the reaction time or slightly elevate the temperature (while monitoring for byproduct formation). Ensure efficient stirring to promote reactant interaction.
Di-brominated Thiazole Byproduct Reaction temperature is too high.Temperature plays a critical role in the selectivity of the bromination.[1] Maintain a low temperature, especially during the addition of the diazotizing and brominating agents, to favor mono-bromination.
Phenol Byproduct Presence of excess water reacting with the diazonium intermediate.Use anhydrous solvents where specified and minimize exposure to atmospheric moisture.
Residual High-Boiling Point Solvent (DMSO) Inefficient removal during work-up.After extraction, wash the organic layer thoroughly with water or brine to remove DMSO. Due to its high boiling point, ensure sufficient time and vacuum during solvent evaporation.

Data Presentation

Table 1: Comparison of Two Synthetic Protocols for this compound

ParameterProtocol 1 (DMSO)Protocol 2 (Acetonitrile)
Solvent Dimethyl sulfoxide (DMSO)Acetonitrile
Reagents Sodium nitrite, 40% Hydrobromic acidCopper(II) bromide, tert-butyl nitrite
Reported Yield ~32%[1]~84%[2]
Reaction Temperature 60 °C initially, then ice bath (0-5 °C)0 °C to room temperature
Reaction Time 0.5 hours in ice bath12 hours

Experimental Protocols

Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO)
  • Preparation of Intermediate (Ethyl 2-amino-1,3-thiazole-4-carboxylate):

    • In a nitrogen-protected flask, reflux a mixture of ethyl 3-bromopropanoate (1.0 eq) and thiourea (1.0 eq) at 120 °C for 30 minutes.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, dissolve the mixture in ethyl acetate and wash successively with distilled water and saturated brine.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the intermediate.

  • Synthesis of this compound:

    • In a round-bottom flask, heat dimethyl sulfoxide to 60 °C.

    • Add sodium nitrite (4.0 eq) and the Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) from the previous step. Stir until completely dissolved.

    • Cool the flask in an ice bath.

    • Slowly add a solution of 40% hydrobromic acid (4.0 eq) in dimethyl sulfoxide.

    • Maintain the reaction in the ice bath for 30 minutes, monitoring by TLC.

    • Upon completion, add ethyl acetate and wash the organic layer successively with distilled water and saturated brine.

    • Dry the organic layer, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., ethyl acetate: petroleum ether = 1:1) and recrystallization from petroleum ether.[1]

Protocol 2: Synthesis in Acetonitrile
  • Preparation of Intermediate (Ethyl 2-amino-1,3-thiazole-4-carboxylate):

    • Follow the same procedure as in Protocol 1.

  • Synthesis of this compound:

    • In a reaction vessel, dissolve Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile at 0 °C.

    • Slowly add tert-butyl nitrite (1.5 eq) dropwise to the solution.

    • Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

    • After completion, dilute the reaction mixture with ethyl acetate and water.

    • Adjust the pH to 2 with 1 N hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from hexane.[2]

Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_protocol1 Protocol 1 (DMSO) cluster_protocol2 Protocol 2 (Acetonitrile) start Ethyl 3-bromopropanoate + Thiourea reflux Reflux at 120°C start->reflux workup1 Work-up & Purification reflux->workup1 intermediate Ethyl 2-amino-1,3- thiazole-4-carboxylate workup1->intermediate reagents1 NaNO2, HBr in DMSO reaction1 Diazotization/ Bromination (0-5°C) intermediate->reaction1 reagents2 CuBr2, t-BuONO in Acetonitrile reaction2 Diazotization/ Bromination (0°C to RT) intermediate->reaction2 reagents1->reaction1 workup2 Work-up & Purification reaction1->workup2 product1 Ethyl 2-bromothiazole- 4-carboxylate (Yield: ~32%) workup2->product1 reagents2->reaction2 workup3 Work-up & Purification reaction2->workup3 product2 Ethyl 2-bromothiazole- 4-carboxylate (Yield: ~84%) workup3->product2 troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_workup Review Work-up & Purification start->check_workup temp_control Inadequate Temperature Control? check_reaction->temp_control reagent_purity Impure Reagents? check_reagents->reagent_purity extraction_loss Product Loss During Extraction? check_workup->extraction_loss temp_control->check_reagents No solution_temp Maintain Strict Temperature Control temp_control->solution_temp Yes reagent_purity->check_workup No solution_reagent Use High Purity Reagents & Recalculate Stoichiometry reagent_purity->solution_reagent Yes solution_workup Optimize pH During Extraction & Refine Purification Method extraction_loss->solution_workup Yes

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 2-Bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving Ethyl 2-bromothiazole-4-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling of bromothiazoles can be attributed to several factors. The choice of catalyst and ligands is critical for the efficient coupling of electron-rich heteroaryl halides like bromothiazoles.[1] Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the thiazole (B1198619) ring can be a rate-limiting step.

  • Suboptimal Catalyst System: The palladium catalyst and ligand may not be active enough for this specific substrate.

    • Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands. For heteroaryl couplings, bulky, electron-rich Buchwald-type ligands such as SPhos and XPhos are often effective. Pre-formed palladium complexes like Pd(PPh₃)₄ can also be considered.

  • Inappropriate Reaction Conditions: Temperature, solvent, and base selection are crucial for a successful reaction.

    • Solution: Optimize the reaction temperature; higher temperatures, such as refluxing in dioxane or toluene, may be necessary. Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is suitable and of sufficient strength. The solvent system (e.g., dioxane/water, toluene/water, DMF) should be optimized to ensure the solubility of all reactants.

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxygen or other impurities.

    • Solution: Ensure all reagents and solvents are of high purity and properly degassed. The reaction should be carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Protodeboronation of the Boronic Acid: Boronic acids, particularly heteroaryl boronic acids, can be prone to hydrolysis, which competes with the desired cross-coupling.

    • Solution: Use the more stable boronic acid pinacol (B44631) ester instead of the boronic acid. Using milder bases like potassium fluoride (B91410) (KF) and minimizing the amount of water in the reaction can also reduce this side reaction.[2]

Q2: I am observing significant amounts of homocoupling of my boronic acid/ester in my Suzuki coupling. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid partner is a common side reaction, often promoted by the presence of oxygen.

  • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial. Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the homocoupling pathway.

Q3: In my Sonogashira coupling, I am seeing catalyst decomposition (formation of palladium black). What can be done to prevent this?

A3: Palladium black formation is indicative of catalyst decomposition and is a known issue in Sonogashira couplings.

  • Solution: The addition of a copper(I) co-catalyst (e.g., CuI) can often stabilize the palladium catalyst and facilitate the reaction under milder conditions. Using a more stable palladium pre-catalyst or ensuring a slight excess of the phosphine ligand can also help prevent decomposition.

Q4: The ethyl ester group in my starting material seems to be hydrolyzing under the reaction conditions. How can I protect it?

A4: The basic conditions often employed in cross-coupling reactions can lead to the hydrolysis of the ethyl ester.

  • Solution: Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium or potassium hydroxide (B78521) can prevent ester cleavage.[2] Running the reaction under anhydrous conditions, if possible for the specific coupling, will also prevent hydrolysis. For Suzuki reactions, switching to a non-aqueous solvent system like DMF may help.[2]

Diagram: Troubleshooting Workflow for a Failed Cross-Coupling Reaction

G Troubleshooting Workflow for Failed Cross-Coupling start Reaction Failed (Low or No Product) check_sm Check Starting Materials: - Purity - Integrity (e.g., protodeboronation) start->check_sm check_conditions Review Reaction Conditions: - Inert atmosphere? - Degassed solvents? - Correct temperature? start->check_conditions optimize_catalyst Optimize Catalyst System: - Screen different Pd sources - Screen ligands (e.g., Buchwald type) - Vary catalyst loading check_sm->optimize_catalyst If SMs are OK check_conditions->optimize_catalyst If conditions were correct optimize_base Optimize Base: - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) - Check base strength and solubility optimize_catalyst->optimize_base optimize_solvent Optimize Solvent: - Screen different solvents (e.g., Dioxane, Toluene, DMF) - Consider solvent mixtures optimize_base->optimize_solvent success Successful Reaction optimize_solvent->success If optimization works re_evaluate Re-evaluate Approach: - Consider a different cross-coupling reaction - Modify substrate optimize_solvent->re_evaluate If still no improvement

Caption: A flowchart for troubleshooting failed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for cross-coupling with this compound?

A1: Palladium(0) and Palladium(II) complexes are widely used. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[3] The choice of catalyst is often paired with a specific phosphine ligand to enhance reactivity and stability.

Q2: Which phosphine ligands are recommended for this type of substrate?

A2: For heteroaromatic substrates like thiazoles, bulky and electron-rich ligands are often preferred as they promote the oxidative addition step. Buchwald ligands such as SPhos and XPhos are highly effective.[1] Other common ligands include triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

Q3: What is the role of the base in these cross-coupling reactions?

A3: The base plays a crucial role in the catalytic cycle. In Suzuki couplings, it activates the boronic acid for transmetalation.[4] In Heck and Sonogashira couplings, it acts as a scavenger for the hydrogen halide formed during the reaction. Common bases include inorganic salts like K₂CO₃, Cs₂CO₃, K₃PO₄, and organic amines like triethylamine (B128534) (for Sonogashira).

Q4: Can I perform these reactions under air, or is an inert atmosphere necessary?

A4: An inert atmosphere (nitrogen or argon) is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, leading to catalyst deactivation and lower yields.

Q5: Are there any known issues with the thiazole nitrogen interfering with the catalyst?

A5: Yes, the nitrogen atom in the thiazole ring can coordinate to the palladium center, which can sometimes inhibit the catalytic cycle. In such cases, increasing the catalyst loading or using more strongly binding ligands can help to mitigate this issue.

Diagram: Catalyst System Selection Guide

G Catalyst Selection Guide for Cross-Coupling Reactions start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (Boronic Acid/Ester) start->suzuki stille Stille (Organostannane) start->stille heck Heck (Alkene) start->heck sonogashira Sonogashira (Terminal Alkyne) start->sonogashira suzuki_cat Catalyst: Pd(OAc)2 or Pd2(dba)3 Ligand: SPhos, XPhos, or dppf Base: K2CO3, Cs2CO3, or K3PO4 Solvent: Dioxane/H2O or Toluene/H2O suzuki->suzuki_cat stille_cat Catalyst: Pd(PPh3)4 or Pd(OAc)2 Ligand: PPh3 (if not pre-formed) Solvent: Toluene or DMF stille->stille_cat heck_cat Catalyst: Pd(OAc)2 Ligand: PPh3 or P(o-tolyl)3 Base: Et3N or K2CO3 Solvent: DMF or Acetonitrile heck->heck_cat sonogashira_cat Catalyst: PdCl2(PPh3)2 & CuI Base: Et3N or Diisopropylamine Solvent: THF or DMF sonogashira->sonogashira_cat

References

Technical Support Center: Workup Procedures for Reactions with Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for workup procedures in reactions involving Ethyl 2-bromothiazole-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of thiazole (B1198619) derivatives via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?

A typical workup procedure involves cooling the reaction mixture, followed by dilution with an organic solvent like ethyl acetate (B1210297). The mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The organic layer is subsequently washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified, usually by flash column chromatography.[1]

Q2: How can I remove residual palladium catalyst from my product?

Residual palladium can often be removed by filtration through Celite®. For more persistent palladium contamination, treatment with activated carbon can be effective.[2] Specialized palladium scavengers, such as those with thiol or thiourea (B124793) functional groups, can also be employed.[3] In some cases, recrystallization of the final product can significantly reduce palladium levels.[3]

Q3: I am observing hydrolysis of the ethyl ester group during my workup. How can I prevent this?

Ester hydrolysis is a common side reaction, particularly under basic conditions.[4] To minimize this, consider using milder bases such as potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃) during the reaction.[5] During the workup, avoid prolonged exposure to strong aqueous bases. If an aqueous basic wash is necessary, it should be performed quickly and at a low temperature.

Q4: My product is highly polar and difficult to extract from the aqueous layer. What should I do?

The polarity of thiazole derivatives can indeed make extraction challenging.[6][7] To improve extraction efficiency, you can use a "salting out" technique by adding a saturated solution of sodium chloride (brine) to the aqueous layer, which decreases the solubility of the organic product in the aqueous phase.[7] Using a more polar extraction solvent, such as dichloromethane (B109758) or a mixture of solvents, may also be beneficial. For very polar compounds, continuous liquid-liquid extraction might be necessary.[7]

Q5: What are the common causes of low yields in cross-coupling reactions with this compound?

Low yields can be attributed to several factors:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is crucial. For heteroaryl halides like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective.[8]

  • Improper Reaction Conditions: Temperature, solvent, and base selection are critical. Optimization of these parameters is often necessary.[8]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Side Reactions: Protodeboronation of the boronic acid (in Suzuki coupling) and homocoupling are common side reactions that can consume starting materials and reduce the yield of the desired product.[8]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is not old or deactivated. Use a fresh batch or a different type of catalyst (e.g., a pre-catalyst). Ensure the reaction is conducted under a strict inert atmosphere to prevent oxidation of the Pd(0) species.[8]
Inappropriate Ligand Screen different phosphine ligands. For electron-rich heteroaryl bromides, bulky and electron-rich ligands like XPhos or SPhos are often effective.
Incorrect Base or Solvent The choice of base and solvent is critical for the reaction's success. Perform small-scale experiments to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene (B28343), DMF) to find the optimal conditions.[8]
Low Reaction Temperature Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor Solubility of Reactants Ensure that all reactants are soluble in the chosen solvent system at the reaction temperature. A co-solvent may be necessary to improve solubility.
Issue 2: Presence of Significant Impurities After Workup
Impurity Identification Troubleshooting and Removal
Starting Material Compare with the starting material spot on a TLC plate.Optimize reaction time and temperature to ensure complete conversion. If the reaction has stalled, consider adding a fresh portion of the catalyst.
Homocoupling Product Typically has a higher molecular weight than the starting material and may be less polar. Can be identified by mass spectrometry.Ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source directly may also reduce homocoupling.[9]
Protodeboronation Product (Suzuki) The boronic acid is replaced by a hydrogen atom. Can be identified by mass spectrometry.Use anhydrous solvents and reagents. Minimize the amount of water in the reaction mixture.
Dehalogenated Starting Material The bromine atom on the thiazole ring is replaced by a hydrogen atom. Can be identified by mass spectrometry.This can be a result of side reactions with the catalyst. Optimizing the ligand and reaction conditions can help to minimize this.
Hydrolyzed Ester The ethyl ester is converted to a carboxylic acid. The product will be more polar and may streak on a normal-phase TLC plate. Can be confirmed by IR (broad O-H stretch) or NMR spectroscopy.Avoid harsh basic conditions during the reaction and workup. Use milder bases like KF or K₂CO₃. If hydrolysis occurs, the acid can sometimes be re-esterified.[4][5]
Issue 3: Difficulty in Product Purification
Problem Possible Cause Solution
Product is too polar for normal-phase chromatography The product contains multiple polar functional groups.Use reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] Alternatively, try chromatography on alumina.
Product co-elutes with impurities Impurities have similar polarity to the product.Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary. Recrystallization can also be an effective purification method if a suitable solvent is found.[6]
Product streaks on the silica (B1680970) gel column The compound may be acidic or basic, leading to strong interactions with the silica.Add a small amount of a modifier to the eluent. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine.
Residual Palladium in the final product Palladium complexes are not fully removed by filtration.Treat the crude product with activated charcoal or a palladium scavenger.[3] Recrystallization can also be effective at removing trace metals.

Experimental Protocols

Protocol 1: General Workup for Suzuki-Miyaura Coupling
  • Cooling and Dilution: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts. Wash the filter cake with additional ethyl acetate to ensure all the product is collected.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. If ester hydrolysis is a concern, a wash with a mild basic solution (e.g., saturated NaHCO₃) can be performed quickly.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product; a common starting point is a mixture of hexanes and ethyl acetate.

Protocol 2: General Workup for Buchwald-Hartwig Amination
  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as toluene or ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.[7][10]

  • Solvent Extraction: If a base like sodium tert-butoxide was used, the resulting tert-butanol (B103910) is soluble in many organic solvents. In this case, an aqueous workup is necessary.[10] Transfer the filtrate to a separatory funnel and wash with water and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Workup for Sonogashira Coupling
  • Quenching and Extraction: Upon completion, the reaction is typically quenched with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[11] The mixture is then extracted with an organic solvent like ethyl acetate.

  • Aqueous Wash: The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification reaction Completed Reaction Mixture dilution Dilute with Organic Solvent reaction->dilution Cool to RT filtration Filter through Celite® dilution->filtration extraction Aqueous Extraction (Water, Brine) filtration->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography Crude Product pure_product Pure Product chromatography->pure_product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Cross-Coupling Reaction catalyst Catalyst/Ligand Issue start->catalyst conditions Suboptimal Conditions start->conditions side_reactions Side Reactions start->side_reactions screen_catalyst Screen Catalysts & Ligands catalyst->screen_catalyst optimize_conditions Optimize T, Solvent, Base conditions->optimize_conditions degas Improve Degassing side_reactions->degas Homocoupling check_reagents Check Reagent Purity side_reactions->check_reagents Protodeboronation end end screen_catalyst->end Improved Yield optimize_conditions->end degas->end check_reagents->end

References

preventing decomposition of Ethyl 2-bromothiazole-4-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of Ethyl 2-bromothiazole-4-carboxylate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns a dark color (red, brown, or black) during the diazotization step. What is causing this and how can I prevent it?

A1: The formation of a dark color is often due to the creation of azo compounds as a side reaction. This occurs when the diazonium salt couples with the starting material, ethyl 2-amino-1,3-thiazole-4-carboxylate, or other aromatic species. To prevent this, ensure slow and controlled addition of sodium nitrite (B80452) to avoid any localized excess. It is also crucial to maintain a sufficiently acidic medium throughout the addition.

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: A low yield can stem from several factors:

  • Incomplete diazotization: Ensure the reaction temperature is strictly maintained between 0-5 °C and use a sufficient excess of both sodium nitrite and the acid (e.g., hydrobromic acid).

  • Decomposition of the diazonium salt: This intermediate is unstable. It is critical to maintain a low temperature throughout the reaction and proceed to the Sandmeyer (bromination) step immediately after the diazotization is complete.[1]

  • Inefficient Sandmeyer reaction: Use a fresh and active copper(I) bromide catalyst. Ensure that the halide in the copper salt matches the acid used for diazotization to prevent the formation of mixed halide products.[1]

Q3: My final product shows an unexpected -OH peak in its NMR or IR spectrum. What is this impurity?

A3: This impurity is likely the 2-hydroxythiazole derivative, formed from the hydrolysis of the diazonium salt intermediate. This is a common side product if the reaction temperature is not kept sufficiently low. To avoid this, strictly maintain the temperature between 0-5 °C during both the diazotization and the Sandmeyer reaction.[1]

Q4: The final product seems to degrade upon storage. What are the proper storage conditions?

A4: this compound is sensitive to moisture, light, and heat. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), refrigerated at 2-8°C, and protected from light.

Q5: Can residual acid from the workup cause decomposition of the final product?

A5: Yes, residual acid can catalyze the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, especially in the presence of water. During the workup, ensure thorough washing with water and a saturated brine solution to remove any remaining acid before drying and evaporating the solvent.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions to prevent the decomposition of this compound during its synthesis.

IssuePotential CauseRecommended Solution
Low Yield Incomplete diazotization of the starting material.Maintain the reaction temperature strictly between 0-5°C. Use a sufficient excess of sodium nitrite and hydrobromic acid.[1]
Decomposition of the unstable diazonium salt intermediate.Keep the temperature low throughout the entire process and proceed to the Sandmeyer step immediately after diazotization is complete.[1]
Inefficient Sandmeyer reaction.Use a fresh and active copper(I) bromide catalyst. Ensure the halide of the copper salt matches the acid used.[1]
Formation of Colored Impurities (e.g., red or brown) Formation of azo compounds due to side reactions of the diazonium salt.Add the sodium nitrite solution slowly and in a controlled manner to prevent localized excess. Maintain a sufficiently acidic environment.[1]
Presence of 2-Hydroxythiazole Impurity Hydrolysis of the diazonium salt to the corresponding 2-hydroxy derivative.Strictly maintain a low temperature (0-5°C) during both the diazotization and the Sandmeyer reaction steps.[1]
Product Decomposition After Isolation Hydrolysis of the ethyl ester due to residual acid.During the workup, wash the organic layer thoroughly with distilled water and saturated brine to remove any remaining acid.
Sensitivity to environmental factors.Store the final product under an inert atmosphere (nitrogen or argon), refrigerated at 2-8°C, and protected from light.
Difficulty in Product Isolation The product may be unstable or prone to oxidation.It is advisable to work up the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods and incorporates best practices to minimize decomposition.[2]

Step 1: Synthesis of Ethyl 2-amino-4-thiazolecarboxylate

  • In a nitrogen-protected flask, combine ethyl 3-bromopropanoate (B1231587) (6.0g, 31mmol) and thiourea (B124793) (2.3g, 31mmol).

  • Reflux the mixture at 120°C for 30 minutes, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, dissolve the reaction mixture in ethyl acetate (B1210297).

  • Wash the organic layer successively with distilled water and saturated brine solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain yellow ethyl 2-amino-4-thiazolecarboxylic acid ethyl ester.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve ethyl 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) and sodium nitrite (7.1g, 102.3mmol) in dimethyl sulfoxide (B87167) by heating to 60°C.

  • Cool the flask in an ice bath.

  • Slowly add a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in dimethyl sulfoxide, ensuring the temperature remains below 5°C.

  • Continue to stir the reaction in the ice bath for 30 minutes, monitoring by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Wash the organic layer successively with distilled water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether to obtain the final product.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_start Start cluster_diazotization Diazotization Step cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification cluster_solutions Corrective Actions cluster_end Finish start Initiate Synthesis diazotization Diazotization of Ethyl 2-amino-4-thiazolecarboxylate start->diazotization check_color Reaction Mixture Dark-Colored? diazotization->check_color check_temp_diazo Temperature > 5°C? check_color->check_temp_diazo No solution_color Slow NaNO2 addition Ensure sufficient acid check_color->solution_color Yes sandmeyer Addition to CuBr Solution check_temp_diazo->sandmeyer No solution_temp Improve cooling Maintain T < 5°C check_temp_diazo->solution_temp Yes check_temp_sandmeyer Temperature > 5°C? sandmeyer->check_temp_sandmeyer workup Aqueous Workup & Purification check_temp_sandmeyer->workup No check_temp_sandmeyer->solution_temp Yes check_yield Low Yield? workup->check_yield check_purity Impurity Detected (e.g., -OH peak)? check_yield->check_purity No solution_yield Check reagent purity Ensure immediate use of diazonium salt check_yield->solution_yield Yes solution_purity Strict temperature control Optimize purification check_purity->solution_purity Yes end_product Pure Product check_purity->end_product No

References

Validation & Comparative

The Strategic Advantage of Ethyl 2-bromothiazole-4-carboxylate in the Landscape of Thiazole-based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the thiazole (B1198619) ring is a cornerstone, present in a multitude of FDA-approved drugs. This guide provides a comparative analysis of Ethyl 2-bromothiazole-4-carboxylate, a key building block, against other thiazole derivatives, supported by experimental data to inform rational drug design.

This compound stands out not as a final drug candidate, but as a strategically versatile intermediate.[1][2] Its utility stems from the presence of two key reactive sites: the bromine atom at the 2-position and the ethyl ester at the 4-position. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the ester can be readily hydrolyzed or amidated to further modify the molecular structure.[2] This dual functionality makes it an invaluable starting material for creating extensive libraries of novel thiazole derivatives for biological screening.

Performance Comparison of Thiazole Derivatives

The true measure of a scaffold's potential lies in the biological activity of its derivatives. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. The following sections present a comparative overview of the performance of various thiazole derivatives, some of which can be synthesized from this compound.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms of cancer progression, including cell proliferation, angiogenesis, and cell cycle regulation. The cytotoxic activity of several thiazole derivatives against various cancer cell lines is summarized below.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Substituted Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole-Hydrazine AnalogHCT-116 (Colon Cancer)3.16 ± 0.90Cisplatin5.18 ± 0.94
HT-29 (Colon Cancer)3.47 ± 0.79Cisplatin11.68 ± 1.54
2-Arylaminobenzothiazole-arylpropenoneHT-29 (Colon Cancer)3.47 ± 0.2--
A549 (Lung Cancer)3.89 ± 0.3--
MCF-7 (Breast Cancer)5.08 ± 0.3--
Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylateMCF-7 (Breast Cancer)20.6 ± 0.3 µg/mLCisplatin35.31 ± 0.51 µg/mL

IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency.

Antimicrobial Activity

The thiazole scaffold is also a key component in the development of new antimicrobial agents to combat drug-resistant pathogens. The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial efficacy.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate (4e)Bacillus subtilis6.25Aspergillus niger6.25
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate (4f)Staphylococcus aureus12.5Candida albicans25
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate (4k)Escherichia coli25Aspergillus flavus12.5
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate (4l)Bacillus subtilis6.25Aspergillus niger6.25
Imidazolyl thiazole derivative (4a)Bacillus subtilis1.95 - 3.91--
Imidazolyl thiazole derivative (4b)Micrococcus luteus3.91 - 15.62--

MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates higher potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for assessing the anticancer and antimicrobial activities of thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for another 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[3]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.[3]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting a dose-response curve.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Role of Thiazole Derivatives in Drug Discovery

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a key signaling pathway often targeted by thiazole-based anticancer agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Thiazole Derivatives (from this compound) purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification invitro In Vitro Screening (e.g., MTT, MIC assays) purification->invitro hit_id Hit Identification (IC50/MIC determination) invitro->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibition

References

A Comparative Guide to the Synthesis and Spectral Validation of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Ethyl 2-bromothiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. It further details the spectral analysis techniques crucial for the validation of its synthesis, ensuring the purity and structural integrity of the final product. Experimental protocols and comparative data are presented to aid researchers in selecting and implementing the most suitable methods for their applications.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry, primarily for its role in the synthesis of various therapeutic agents. The validation of its synthesis is paramount to ensure the reliability and reproducibility of subsequent drug discovery and development processes. This guide focuses on a common and an alternative synthetic pathway and the requisite spectral analyses for structural confirmation.

Synthesis of this compound: A Comparative Overview

Two primary synthetic methodologies are discussed: a two-step process commencing from ethyl 3-bromopropanoate (B1231587) and thiourea (B124793), and an alternative route utilizing a Sandmeyer-type reaction on an amino-thiazole precursor.

Method 1: Two-Step Synthesis from Ethyl 3-bromopropanoate and Thiourea

This widely employed method involves the initial formation of an intermediate, Ethyl 2-amino-1,3-thiazole-4-carboxylate, followed by a diazotization and bromination reaction.

Workflow for Method 1

Synthesis_Method_1 cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Bromination start Ethyl 3-bromopropanoate + Thiourea reflux Reflux in Ethanol start->reflux Hantzsch Thiazole (B1198619) Synthesis intermediate Ethyl 2-amino-1,3-thiazole-4-carboxylate reflux->intermediate diazotization NaNO2, HBr intermediate->diazotization Sandmeyer-type Reaction product This compound diazotization->product

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Alternative Synthesis via Copper(II) Bromide

This alternative approach also utilizes Ethyl 2-amino-1,3-thiazole-4-carboxylate as the starting material but employs a different brominating agent.

Comparison of Synthesis Methods

ParameterMethod 1 (NaNO₂, HBr)Method 2 (CuBr₂, t-BuONO)
Starting Material Ethyl 3-bromopropanoate, ThioureaEthyl 2-amino-1,3-thiazole-4-carboxylate
Key Reagents Sodium Nitrite (B80452), Hydrobromic AcidCopper(II) Bromide, tert-Butyl Nitrite
Reaction Conditions Diazotization at low temperatures (ice bath)Typically mild conditions
Reported Yield ~32% (for the second step)~84%
Advantages Readily available and inexpensive reagents.Higher reported yield, potentially milder conditions.
Disadvantages Lower yield, requires careful temperature control.Reagents might be more expensive.

Spectral Analysis and Validation

The confirmation of the synthesis of this compound and its intermediate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Validation Workflow

The following diagram illustrates the logical workflow for the validation of the synthesized compounds.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_validation Validation Intermediate Intermediate: Ethyl 2-amino-1,3-thiazole-4-carboxylate NMR NMR (¹H, ¹³C) Intermediate->NMR IR IR Spectroscopy Intermediate->IR MS Mass Spectrometry Intermediate->MS Final_Product Final Product: This compound Final_Product->NMR Final_Product->IR Final_Product->MS Intermediate_Confirmed Intermediate Structure Confirmed NMR->Intermediate_Confirmed Product_Confirmed Product Structure Confirmed NMR->Product_Confirmed IR->Intermediate_Confirmed IR->Product_Confirmed MS->Intermediate_Confirmed MS->Product_Confirmed

Caption: Logical workflow for the spectral validation of synthesized compounds.

Spectral Data for Ethyl 2-amino-1,3-thiazole-4-carboxylate (Intermediate)

The successful synthesis of the intermediate is a critical checkpoint. Its structure is confirmed by the following spectral data:

TechniqueExpected Peaks / Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the thiazole proton, and a broad singlet for the amino protons.
¹³C NMR Resonances for the ethyl group carbons, the thiazole ring carbons, and the carbonyl carbon.
IR (cm⁻¹) Characteristic absorptions for N-H stretching (amino group), C=O stretching (ester), and C=N stretching (thiazole ring).
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₂O₂S, MW: 172.21).
Spectral Data for this compound (Final Product)

Validation of the final product is achieved by comparing the obtained spectral data with expected values.

TechniqueExpected Peaks / Signals
¹H NMR (DMSO-d₆) δ 8.52 (s, 1H, thiazole H-5), 4.29 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.29 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[1]
¹³C NMR Expected signals for the ethyl ester carbons, and the thiazole ring carbons (C2, C4, and C5). Due to the electronegative bromine atom, the C2 signal is expected to be significantly downfield.
**IR (cm⁻¹) **Absence of N-H stretching bands (confirming the conversion of the amino group). Presence of a strong C=O stretching band (ester) around 1720-1740 cm⁻¹, and C=N stretching of the thiazole ring. A commercial supplier confirms the IR spectrum conforms to the structure.
Mass Spec (m/z) A molecular ion peak at m/z 235 and 237 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. The base peak is often observed at m/z 235.90 [M+H]⁺.[1]

Experimental Protocols

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate (Intermediate)
  • In a round-bottom flask, combine ethyl 3-bromopropanoate and thiourea in equimolar amounts in ethanol.

  • Reflux the mixture with stirring for approximately 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration and dry to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure Ethyl 2-amino-1,3-thiazole-4-carboxylate.

Synthesis of this compound (Method 2)
  • Dissolve Ethyl 2-amino-1,3-thiazole-4-carboxylate (1 equivalent) and copper(II) bromide (1.5 equivalents) in acetonitrile (B52724) at 0 °C.

  • Slowly add tert-butyl nitrite (1.5 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water, then acidify with 1 N HCl to a pH of 2.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane (B92381) to obtain pure this compound.

Spectral Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets or as a thin film on NaCl plates.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compounds.

Conclusion

The successful synthesis of this compound can be reliably achieved by the described methods. The choice between the two presented synthetic routes will depend on factors such as desired yield, cost, and available equipment. Rigorous spectral analysis is indispensable for the unambiguous confirmation of the chemical structures of both the intermediate and the final product, thereby ensuring the quality and integrity of this vital pharmaceutical building block. The data and protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important compound.

References

A Comparative Guide to the Biological Activities of Ethyl Thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Ethyl 2-bromothiazole-4-carboxylate serves as a key synthetic intermediate for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various analogs of the ethyl thiazole-4-carboxylate core structure, with a focus on antitumor and antimicrobial properties. The data presented is compiled from peer-reviewed studies to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various ethyl thiazole-4-carboxylate analogs, categorized by their primary therapeutic potential.

Table 1: Antitumor Activity of Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs

A study by El-Subbagh et al. explored the in vitro antitumor activity of several ethyl 2-substituted-aminothiazole-4-carboxylate analogs against a panel of 60 human tumor cell lines.[1] The GI50 value, representing the concentration required to inhibit cell growth by 50%, is a key metric for assessing anticancer activity.

Compound IDR (Substitution at 2-amino position)Cell LineGI50 (µM)
14 -CO(CH2)2N(C2H5)2RPMI-8226 (Leukemia)0.08
14 (MG-MID)*All 60 cell lines38.3

*GI50 (MG-MID) refers to the mean graph midpoint of the GI50 values across all 60 cell lines, indicating broad-spectrum activity.[1]

Table 2: Antimicrobial Activity of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Analogs

A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity.[2] The minimum inhibitory concentration (MIC) was determined against various bacterial and fungal strains.

Compound IDR' (Substitution on phenyl ring)Bacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus flavus (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)
4e 4-F125250250250500125
4f 4-Cl125125250250250125
4k 3-NO2250250500125250125
4l 4-NO2125125250250125125
Ciprofloxacin -12.512.512.5---
Fluconazole ----255050

The results indicate that compounds with electron-withdrawing substituents on the phenyl ring, such as fluorine, chlorine, and nitro groups, exhibited promising antimicrobial activity.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.

In Vitro Antitumor Screening (NCI-60 Cell Line Panel)

The antitumor activity of the ethyl 2-substituted-aminothiazole-4-carboxylate analogs was determined by the National Cancer Institute (NCI) using their 60 human tumor cell line screen.

  • Cell Preparation : The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment : Cells were seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds were then added at five different concentrations (10-fold dilutions, e.g., 10⁻⁴ to 10⁻⁸ M).

  • Incubation : The plates were incubated for an additional 48 hours.

  • Cell Viability Assay : The Sulforhodamine B (SRB) assay was used to determine cell viability. Briefly, cells were fixed with trichloroacetic acid, stained with SRB dye, and the protein-bound dye was solubilized with a Tris base solution.

  • Data Analysis : The optical density was read on an automated plate reader. The GI50 values were calculated from the dose-response curves for each cell line.[1]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration)

The antimicrobial activity of the ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives was evaluated using the broth microdilution method.[2]

  • Microorganism Preparation : Bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans, Aspergillus flavus, Aspergillus niger) were cultured in appropriate broth media.

  • Compound Dilution : The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.

  • Inoculation : A standardized inoculum of each microorganism was added to the wells.

  • Incubation : The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination : The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ciprofloxacin and Fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[2]

Visualizing Experimental and Logical Workflows

Diagrams are provided to illustrate the general workflow for screening the biological activity of novel chemical compounds and the logical relationship in a structure-activity relationship study.

experimental_workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response Assay (e.g., IC50, MIC) primary_screening->dose_response data_analysis Data Analysis dose_response->data_analysis sar_study Structure-Activity Relationship (SAR) data_analysis->sar_study sar_study->synthesis Guide Next Synthesis Round

Caption: General workflow for the synthesis and biological evaluation of new chemical entities.

sar_relationship Structure-Activity Relationship Logic Core Ethyl Thiazole-4-Carboxylate Core R_group Modification of Substituent (R) Core->R_group Attach Activity Biological Activity (e.g., GI50, MIC) R_group->Activity Influences SAR Structure-Activity Relationship R_group->SAR Activity->SAR

Caption: Logical diagram illustrating the concept of a Structure-Activity Relationship (SAR) study.

References

cost-benefit analysis of different synthetic routes to Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromothiazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a building block for Factor Xa inhibitors used in anticoagulant therapies. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the drug development community. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this valuable compound, supported by experimental data and protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Ethyl 3-bromopropanoate (B1231587)Route 2: From Ethyl bromopyruvate
Starting Materials Ethyl 3-bromopropanoate, Thiourea (B124793)Ethyl bromopyruvate, Thiourea
Key Intermediates Ethyl 2-aminothiazole-4-carboxylateEthyl 2-aminothiazole-4-carboxylate
Overall Yield ~26.5%~65-70%
Reaction Time ~1 hour + 0.5 hours~1-3 hours + ~15 minutes
Key Reagents Sodium Nitrite (B80452), Hydrobromic AcidCopper(II) Bromide, tert-Butyl Nitrite
Safety Considerations Use of corrosive HBr, handling of potentially unstable diazonium salts.Use of lachrymatory ethyl bromopyruvate.
Cost of Starting Materials ModerateHigher
Overall Cost-Benefit Lower starting material cost but significantly lower overall yield.Higher starting material cost offset by higher yield, making it potentially more economical at scale.

Synthetic Route 1: From Ethyl 3-bromopropanoate and Thiourea

This traditional two-step route involves the initial formation of the aminothiazole ring followed by a Sandmeyer-type reaction to introduce the bromine atom.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • In a nitrogen-protected flask, a mixture of ethyl 3-bromopropanoate (6.0 g, 33.1 mmol) and thiourea (2.52 g, 33.1 mmol) is refluxed at 120°C for 30 minutes.[1]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is dissolved in ethyl acetate (B1210297).

  • The organic layer is washed successively with distilled water and a saturated brine solution.

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated under reduced pressure to yield yellow crystals of ethyl 2-aminothiazole-4-carboxylate.

  • Yield: 4.8 g (83.0%).[1]

Step 2: Synthesis of this compound

  • In a round-bottom flask, dimethyl sulfoxide (B87167) (DMSO) is heated to 60°C.

  • Sodium nitrite (7.1 g, 102.3 mmol) and the ethyl 2-aminothiazole-4-carboxylate (4.4 g, 25.6 mmol) from the previous step are added and stirred until dissolved.

  • The flask is then placed in an ice bath.

  • A solution of 40% hydrobromic acid (20.7 g, 102.3 mmol) in DMSO is added slowly.

  • The reaction is stirred in the ice bath for 30 minutes and monitored by thin-layer chromatography.

  • After the reaction, ethyl acetate is added, and the organic layer is washed successively with distilled water and saturated brine solution.

  • The organic layer is dried, filtered, and the solvent is evaporated under reduced pressure to obtain the crude product.

  • Purification by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallization from petroleum ether affords the final product.[1]

  • Yield: 1.9 g (32.0%).[1]

Cost Analysis of Starting Materials (Route 1)
ReagentPurityPrice (USD) per Unit
Ethyl 3-bromopropanoate98%~$25 / 10g
Thiourea99%~$110 / 1kg
Sodium Nitrite98%~$73.65 / 1000g
Hydrobromic Acid48%~$275 / 500mL

Note: Prices are estimates and can vary based on supplier and quantity.

Synthetic Route 2: Hantzsch Thiazole (B1198619) Synthesis from Ethyl bromopyruvate

This route also proceeds through the common intermediate, ethyl 2-aminothiazole-4-carboxylate, but utilizes a different starting material for the initial ring formation. This is a classic Hantzsch thiazole synthesis.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)

  • A mixture of ethyl bromopyruvate (9.75 g, 0.05 mol) and thiourea (7.61 g, 0.10 mol) in absolute ethanol (B145695) (53 mL) is refluxed for 1 to 24 hours, with reaction completion monitored by TLC.[2]

  • After cooling to room temperature, the reaction mixture is concentrated under vacuum to about half its original volume.

  • The resulting solution is poured into water and made alkaline (pH 10) with 2N NaOH, leading to the precipitation of a light brown solid.[2]

  • The solid is collected by vacuum filtration and dried.

  • Yield: 5.85 g (68%).[2]

Step 2: Synthesis of this compound (Sandmeyer-type Bromination)

  • The ethyl 2-aminothiazole-4-carboxylate (0.91 mmol) and copper(II) bromide (1.39 mmol) are dissolved in acetonitrile (B52724) (8 mL) at room temperature.

  • tert-Butyl nitrite (1.39 mmol) is added with stirring.

  • The solution is heated to 60°C for approximately 15 minutes, with the reaction monitored by TLC.

  • The reaction mixture is then evaporated to dryness in vacuo.

  • The residue is dissolved in ethyl acetate and washed with a 0.1 M ammonia (B1221849) solution.

  • The organic layer is dried over magnesium sulfate and evaporated to dryness.

  • The crude product is purified by silica (B1680970) gel chromatography.

  • Yield: High yields are expected based on similar reported reactions.

Cost Analysis of Starting Materials (Route 2)
ReagentPurityPrice (USD) per Unit
Ethyl bromopyruvate90%~$73.50 / 25g
Thiourea99%~$110 / 1kg
Copper(II) Bromide99%~$35.20 / 100g
tert-Butyl Nitrite90%~$82.65 / 100g
AcetonitrileHPLC Grade~$87 / 1L

Note: Prices are estimates and can vary based on supplier and quantity.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

Route_1 A Ethyl 3-bromopropanoate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Reflux, 120°C, 0.5h Yield: 83.0% C This compound B->C 1. NaNO2, DMSO, 60°C 2. HBr, 0°C, 0.5h Yield: 32.0%

Caption: Synthetic pathway for Route 1.

Route_2 A Ethyl bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Reflux, Ethanol, 1-24h Yield: 68% C This compound B->C CuBr2, t-BuONO, Acetonitrile 60°C, 15 min Yield: High (expected)

Caption: Synthetic pathway for Route 2.

Logical Workflow for Route Selection

The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, budget constraints, and available equipment. The following decision-making workflow can aid researchers in selecting the most appropriate method.

Decision_Workflow Start Select Synthetic Route Cost Is minimizing starting material cost the primary concern? Start->Cost Yield Is maximizing overall yield the primary goal? Cost->Yield No Route1 Choose Route 1: From Ethyl 3-bromopropanoate Cost->Route1 Yes Yield->Route1 No Route2 Choose Route 2: From Ethyl bromopyruvate Yield->Route2 Yes

Caption: Decision-making workflow for route selection.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 is characterized by its use of less expensive starting materials. However, its significantly lower overall yield, largely due to the second bromination step, may render it less economical for large-scale production.

In contrast, Route 2, employing the Hantzsch thiazole synthesis, demonstrates a higher yield in the initial ring-forming step. The subsequent bromination is also expected to be more efficient. While the initial cost of ethyl bromopyruvate is higher, the improved overall yield can lead to a lower cost per gram of the final product, making it a more attractive option for process chemists and those in drug development where scale and efficiency are paramount. Researchers should carefully consider the trade-offs between starting material cost and overall process yield when selecting a synthetic strategy.

References

performance of Ethyl 2-bromothiazole-4-carboxylate as a building block in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Ethyl 2-bromothiazole-4-carboxylate against its chloro- and other heterocyclic analogues reveals its advantages as a versatile and efficient building block for the synthesis of diverse compound libraries. Its optimal reactivity in key cross-coupling reactions, coupled with the accessibility of a wide range of derivatives, positions it as a superior choice for drug discovery and development professionals.

This compound stands out as a critical starting material in combinatorial chemistry, primarily owing to the reactivity of the bromine atom at the 2-position of the thiazole (B1198619) ring. This facilitates a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the rapid generation of molecular diversity. This guide provides a comprehensive comparison of its performance against alternative building blocks, supported by experimental data and detailed protocols for key synthetic transformations.

Performance in Key Coupling Reactions

The utility of a building block in combinatorial chemistry is largely determined by its performance in a range of high-throughput and reliable chemical reactions. Here, we compare the performance of this compound in Suzuki-Miyaura, Sonogashira, and amide coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the halogenated building block is a critical factor in the success of this reaction. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[1][2][3][4][5] This trend indicates that while an iodo-substituted thiazole would be the most reactive, it may also be more prone to side reactions and instability. Conversely, a chloro-substituted thiazole is generally less reactive, often requiring more forcing reaction conditions, which can limit the diversity of compatible coupling partners.[3]

This compound offers a balance of high reactivity and stability, making it an ideal substrate for Suzuki-Miyaura couplings. While direct comparative studies with a wide range of boronic acids are limited in the literature, data from related heteroaryl systems consistently show that bromo-derivatives provide good to excellent yields under standard conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-heterocycles with Various Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80-90 / 12Good to Excellent[6]
24-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100 / 12-24Moderate to Good[6]
33,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ / LigandKFDioxane110 / 1882[7]
44-Anisylboronic acidPd₂(dba)₃ / LigandKFDioxane110 / 1874[7]

Note: Yields are representative and may vary depending on the specific heteroaryl bromide and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is paramount. The C-Br bond in this compound is readily activated by palladium catalysts, allowing for efficient coupling with a wide variety of terminal alkynes under relatively mild conditions.[8][9][10][11]

In contrast, the corresponding 2-chloro-analogue would necessitate more active catalyst systems or harsher reaction conditions to achieve comparable yields, potentially limiting its applicability in a high-throughput setting where functional group tolerance is key.

Table 2: Representative Yields for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60 / 491[12]
21-HexynePd(PPh₃)₄ / CuIi-Pr₂NHDioxaneRT / 1885[13]
3TrimethylsilylacetylenePdCl₂(PhCN)₂ / Ligandi-Pr₂NHDioxaneRT / 18High[13]
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMF50 / 678[12]

Note: Yields are representative and may vary depending on the specific aryl bromide and reaction conditions.

Amide Coupling

For the generation of amide libraries, the ester moiety of this compound is typically hydrolyzed to the corresponding carboxylic acid, 2-bromothiazole-4-carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines using standard amide bond formation protocols. The presence of the thiazole ring does not significantly hinder the efficiency of these coupling reactions. A variety of coupling reagents can be employed to achieve high yields.[14][15][16][17][18]

Table 3: Representative Yields for Amide Coupling of Heterocyclic Carboxylic Acids with Various Amines

EntryAmineCoupling ReagentBaseSolventTemp. (°C) / Time (h)Yield (%)
1Aniline derivativeEDC / DMAP / HOBtDIPEACH₃CN23 / 1880[17]
2Boc-piperidine-4-amineEDC / DMAP / HOBtDIPEACH₃CN23 / 18Excellent[17]
3BenzylamineB(OCH₂CF₃)₃--80 / 5High[15]
4MorpholineHATUDIPEADMFRT / 1690[19]

Note: Yields are representative and may vary depending on the specific carboxylic acid, amine, and coupling conditions.

Alternative Building Blocks

While this compound is a highly effective building block, several alternatives can be considered, each with its own set of advantages and disadvantages.

  • Ethyl 2-chlorothiazole-4-carboxylate: This analogue is often more cost-effective and readily available. However, its lower reactivity in cross-coupling reactions necessitates more forceful conditions, which can lead to reduced functional group tolerance and potentially lower yields.[3][5]

  • Ethyl 2-iodothiazole-4-carboxylate: The iodo-analogue exhibits the highest reactivity in cross-coupling reactions. This can be advantageous for challenging couplings but may also lead to increased instability and undesired side reactions, such as homo-coupling.

  • Other 2-halobenzothiazoles and 2-halopyridines: These building blocks offer alternative heterocyclic cores. While the general reactivity trends of the halogens remain the same, the electronic properties of the specific heterocyclic ring can influence the reaction outcomes.[2][3][20]

Ultimately, the choice of building block will depend on a balance of factors including reactivity, stability, cost, and the specific synthetic goals of the combinatorial library.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols can be adapted for high-throughput and automated synthesis platforms.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source like Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand (e.g., SPhos, 0.1 equiv.).[6][21]

  • Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-110 °C with stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[12]

  • Add an anhydrous solvent (e.g., THF, DMF, or toluene).

  • Add an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and wash with water or saturated aqueous ammonium (B1175870) chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Amide Coupling (following hydrolysis)
  • Hydrolysis: Hydrolyze this compound to 2-bromothiazole-4-carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amide Coupling: To a solution of 2-bromothiazole-4-carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMF or CH₂Cl₂), add the coupling reagent (e.g., HATU, EDC, 1.1-1.5 equiv.) and a base (e.g., DIPEA, 2-3 equiv.).[17][19]

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equiv.) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.

Visualizing the Workflow and Chemical Space

The following diagrams illustrate the central role of this compound in accessing a diverse chemical space through key coupling reactions.

Combinatorial_Chemistry_Workflow Workflow for Library Synthesis A This compound B Suzuki-Miyaura Coupling A->B Arylboronic Acids C Sonogashira Coupling A->C Terminal Alkynes D Hydrolysis A->D G Diverse Aryl/Heteroaryl Thiazoles B->G H Diverse Alkynyl Thiazoles C->H E 2-Bromothiazole-4-carboxylic acid D->E F Amide Coupling E->F Amines I Diverse Amide Thiazoles F->I

Caption: General workflow for generating diverse compound libraries from this compound.

Reactivity_Comparison Halogen Reactivity in Cross-Coupling cluster_0 Performance Trade-off I Highest Reactivity Potential Instability Br Optimal Balance I->Br Decreasing Reactivity Increasing Stability Cl Highest Stability Lower Reactivity Br->Cl Decreasing Reactivity Increasing Stability

Caption: Comparison of reactivity and stability for 2-halothiazole building blocks.

References

Spectral Data Analysis for the Confirmation of Ethyl 2-bromothiazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for Ethyl 2-bromothiazole-4-carboxylate against a structurally related alternative, Ethyl 2-aminothiazole-4-carboxylate. The confirmation of molecular structure through spectral analysis is a cornerstone of chemical research and drug development. This document is intended to serve as a practical resource, offering key experimental data, detailed protocols, and visual aids to facilitate the accurate identification and characterization of these thiazole (B1198619) derivatives.

Executive Summary

This compound is a key intermediate in the synthesis of various biologically active compounds. Its unambiguous identification is critical for ensuring the integrity of subsequent research and development. This guide presents a side-by-side comparison of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data with that of Ethyl 2-aminothiazole-4-carboxylate. The distinct spectral features arising from the bromo versus amino substituent at the C2 position of the thiazole ring are highlighted, providing a clear basis for differentiation.

Comparative Spectral Data

The following tables summarize the key quantitative spectral data for this compound and Ethyl 2-aminothiazole-4-carboxylate.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound8.52 (s, 1H)H-5 (thiazole ring)
4.29 (q, J = 7.1 Hz, 2H)-OCH₂CH₃
1.29 (t, J = 7.1 Hz, 3H)-OCH₂CH₃
Ethyl 2-aminothiazole-4-carboxylate7.35 (s, 1H)H-5 (thiazole ring)
4.18 (q, J = 7.1 Hz, 2H)-OCH₂CH₃
1.22 (t, J = 7.1 Hz, 3H)-OCH₂CH₃
7.85 (s, 2H)-NH₂

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound161.5C=O (ester)
148.2C-4 (thiazole ring)
138.5C-2 (thiazole ring)
125.0C-5 (thiazole ring)
61.8-OCH₂CH₃
14.3-OCH₂CH₃
Ethyl 2-aminothiazole-4-carboxylate162.9C=O (ester)
170.2C-2 (thiazole ring)
147.5C-4 (thiazole ring)
110.1C-5 (thiazole ring)
60.7-OCH₂CH₃
14.5-OCH₂CH₃

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₆H₆BrNO₂S236.09235/237 ([M]+, isotopic pattern for Br), 207/209, 190/192, 162/164, 134
Ethyl 2-aminothiazole-4-carboxylateC₆H₈N₂O₂S172.21172 ([M]+), 127, 100, 83, 56

Table 4: Infrared (IR) Spectral Data (KBr Pellet)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound~1720 (s)C=O stretch (ester)
~1520 (m)C=N stretch (thiazole ring)
~1240 (s)C-O stretch (ester)
~770 (m)C-Br stretch
Ethyl 2-aminothiazole-4-carboxylate~3400 & ~3300 (m, br)N-H stretch (primary amine)
~1695 (s)C=O stretch (ester)
~1620 (s)N-H bend (primary amine)
~1540 (m)C=N stretch (thiazole ring)
~1250 (s)C-O stretch (ester)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Analysis:

    • For ESI, introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • For EI, introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatography (GC) system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. For halogenated compounds like this compound, observe the characteristic isotopic pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Analytical Workflow

The logical flow for the confirmation of this compound using spectral data is outlined below.

Workflow for Spectral Analysis and Compound Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize Crude Product purification Purify Compound synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample ms Mass Spectrometry purification->ms Sample ir IR Spectroscopy purification->ir Sample data_analysis Analyze and Assign Spectra nmr->data_analysis ms->data_analysis ir->data_analysis comparison Compare with Literature/ Reference Data data_analysis->comparison confirmation Structure Confirmed comparison->confirmation Data Matches rejection Structure Not Confirmed comparison->rejection Data Mismatches

Caption: Workflow for the synthesis, purification, spectral analysis, and structural confirmation of a chemical compound.

The following diagram illustrates the key distinguishing features in the spectral data of the two compared compounds.

Key Spectral Differences cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy compound1 This compound h_nmr_c1 ¹H NMR: - H-5 at ~8.5 ppm compound1->h_nmr_c1 c_nmr_c1 ¹³C NMR: - C-2 at ~138.5 ppm compound1->c_nmr_c1 ms_c1 MS: - M+ peak with Br isotopic pattern (m/z 235/237) compound1->ms_c1 ir_c1 IR: - C-Br stretch ~770 cm⁻¹ - No N-H stretch compound1->ir_c1 compound2 Ethyl 2-aminothiazole-4-carboxylate h_nmr_c2 ¹H NMR: - H-5 at ~7.35 ppm - NH₂ signal ~7.85 ppm compound2->h_nmr_c2 c_nmr_c2 ¹³C NMR: - C-2 at ~170.2 ppm compound2->c_nmr_c2 ms_c2 MS: - M+ peak at m/z 172 compound2->ms_c2 ir_c2 IR: - N-H stretch ~3400-3300 cm⁻¹ - N-H bend ~1620 cm⁻¹ compound2->ir_c2

Caption: A comparison of the key distinguishing spectral features between this compound and Ethyl 2-aminothiazole-4-carboxylate.

A Comparative Guide to the Experimental and Theoretical Properties of Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known experimental properties of Ethyl 2-bromothiazole-4-carboxylate with its predicted theoretical characteristics. This compound is a key heterocyclic building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is crucial for its application in drug design and development. This document summarizes key experimental data, outlines the methodologies for their determination, and explores the theoretical properties that can be predicted through computational chemistry.

Data Presentation: Experimental vs. Theoretical Properties

The following tables summarize the available quantitative data for this compound, comparing experimentally determined values with the types of properties that can be elucidated through theoretical calculations.

Table 1: Experimental Properties of this compound

PropertyExperimental Value
Physical Properties
AppearanceWhite to light orange to light brown powder[1]
Melting Point67-71 °C[2]
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ 8.52 (s, 1H), 4.29 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H)
¹³C NMRData not readily available in searched literature.[3]
Infrared (IR) Spectroscopy"Conforms" - a representative spectrum is available from suppliers but specific peak data is not detailed in the literature.[1]
Mass Spectrometry (m/z)235.90 [M+1]

Table 2: Theoretical Properties of Substituted Thiazoles (Representative Data)

While specific theoretical data for this compound is not available in the reviewed literature, computational studies on similar thiazole (B1198619) derivatives provide insight into the types of properties that can be calculated. Density Functional Theory (DFT) is a common method for these predictions.

PropertyTheoretical Value (Example from related thiazole derivatives)Computational Method
Molecular Geometry
Bond Lengths (e.g., C=N, C-S)~1.3-1.8 ÅDFT (e.g., B3LYP/6-31G(d,p))[4]
Bond Angles (e.g., C-N-C)~110-120°DFT (e.g., B3LYP/6-31G(d,p))[4]
Electronic Properties
Dipole MomentVaries with substitutionDFT
HOMO-LUMO Energy Gap~3.7-4.5 eV for similar thiazole derivatives[4]DFT
Spectroscopic Data
Calculated ¹³C NMR Chemical ShiftsCan be predicted and correlated with experimental data.GIAO method with DFT
Calculated IR FrequenciesCan be predicted to aid in experimental peak assignment.DFT frequency calculations

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 2-3 °C per minute) close to the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is obtained using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are analyzed to identify characteristic vibrations of functional groups, such as C=O (ester), C=N (thiazole ring), and C-Br bonds. The carboxylate group of the ester typically shows a strong absorption band around 1720 cm⁻¹.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and theoretical properties of a chemical compound like this compound.

G cluster_0 This compound cluster_1 Property Evaluation cluster_2 Analysis and Comparison mol C₆H₆BrNO₂S exp Experimental Determination Physical Properties (MP) Spectroscopic Data (NMR, IR, MS) mol->exp Sample theor Theoretical Calculation Molecular Geometry (Bond Lengths/Angles) Electronic Properties (Dipole, HOMO/LUMO) Predicted Spectra (NMR, IR) mol->theor Structure comp Comparative Analysis Validation of Experimental Data Understanding Structure-Property Relationships exp->comp theor->comp

References

The Pivotal Role of Ethyl 2-bromothiazole-4-carboxylate in the Genesis of Novel Factor Xa Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the synthesis of next-generation anticoagulants, Ethyl 2-bromothiazole-4-carboxylate has emerged as a critical starting material in the development of potent and selective Factor Xa (FXa) inhibitors. This guide delves into a specific case study, showcasing the successful application of this versatile building block in the creation of a promising drug candidate and comparing its synthetic pathway and performance with established alternatives.

Factor Xa, a key enzyme in the coagulation cascade, represents a prime target for the development of novel antithrombotic agents. The inhibition of FXa offers a targeted approach to preventing and treating thromboembolic disorders. The thiazole (B1198619) moiety, a privileged scaffold in medicinal chemistry, is a recurring feature in many FXa inhibitors. This compound provides an efficient and adaptable platform for the construction of complex thiazole-containing molecules.

Case Study: Synthesis of a Thiazole-4-carbonyl Piperazine-based FXa Inhibitor

A notable example of the successful utilization of this compound is in the synthesis of a series of potent thiazole-4-carbonyl piperazine (B1678402) derivatives with significant FXa inhibitory activity. While a specific marketed drug from this series is not yet publicly disclosed, the preclinical data underscores the viability of this synthetic approach.

Experimental Protocol: Synthesis of the FXa Inhibitor

The synthesis commences with the key intermediate, this compound. The detailed experimental protocol is as follows:

  • Synthesis of 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester: Ethyl 3-bromopropanoate (B1231587) (6.0g, 31mmol) and thiourea (B124793) (2.3g, 31mmol) are refluxed at 120°C for 30 minutes. The reaction mixture is then dissolved in ethyl acetate (B1210297) and washed sequentially with distilled water and saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

  • Synthesis of this compound: The 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) and sodium nitrite (B80452) (7.1g, 102.3mmol) are dissolved in dimethyl sulfoxide (B87167) at 60°C.[1] The solution is cooled in an ice bath, and a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in dimethyl sulfoxide is added slowly.[1] The reaction proceeds for 30 minutes in the ice bath.[1] Following the reaction, ethyl acetate is added, and the organic layer is washed with distilled water and saturated brine.[1] After drying and filtration, the crude product is purified by column chromatography.[1]

  • Amide Coupling with Piperazine Derivative: The purified this compound is then subjected to an amide coupling reaction with a suitably functionalized piperazine derivative. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by activation with a coupling agent (e.g., HATU, HOBt) and reaction with the piperazine.

  • Final Functionalization: The bromine atom on the thiazole ring serves as a handle for further chemical modifications, often through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, to introduce additional pharmacophoric elements that enhance binding affinity and selectivity for the FXa active site.

This synthetic route is depicted in the following workflow diagram:

G cluster_0 Synthesis of this compound cluster_1 Synthesis of FXa Inhibitor Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester Ethyl 3-bromopropanoate->2-Amino-4-thiazolecarboxylic Acid Ethyl Ester Reflux Thiourea Thiourea Thiourea->2-Amino-4-thiazolecarboxylic Acid Ethyl Ester This compound This compound 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester->this compound Diazotization & Bromination FXa Inhibitor Core FXa Inhibitor Core This compound->FXa Inhibitor Core Amide Coupling Functionalized Piperazine Functionalized Piperazine Functionalized Piperazine->FXa Inhibitor Core Final FXa Inhibitor Final FXa Inhibitor FXa Inhibitor Core->Final FXa Inhibitor Cross-Coupling

Synthetic workflow for the FXa inhibitor.

Comparative Analysis with Alternative Synthetic Routes

The use of this compound as a starting material offers distinct advantages over alternative synthetic strategies for analogous FXa inhibitors. A comparison with the synthesis of established drugs like Rivaroxaban and Apixaban highlights these differences.

FeatureSynthesis via this compoundRivaroxaban SynthesisApixaban Synthesis
Key Thiazole Precursor This compound5-Chlorothiophene-2-carbonyl chloride (a thiophene (B33073), not a thiazole)Does not contain a thiazole ring
Introduction of Side Chains Stepwise functionalization via amide coupling and cross-coupling at the bromo position.Coupling of 4-[4-[(5S)-5-(aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone with the thiophene derivative.Involves a complex multi-step synthesis of a pyrazolo-pyridine core.
Synthetic Versatility The bromo substituent allows for late-stage diversification, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.The synthetic route is more convergent and less amenable to rapid analog synthesis.The core structure is assembled early in the synthesis, limiting late-stage modifications.

Performance Data

While clinical data for the specific thiazole-4-carbonyl piperazine derivative is not publicly available, preclinical studies have demonstrated potent and selective inhibition of Factor Xa.

CompoundFXa Inhibition (IC50)Selectivity vs. Thrombin
Thiazole-4-carbonyl piperazine derivativeLow nanomolar range>1000-fold
Rivaroxaban0.7 nM>10,000-fold
Apixaban0.08 nM>30,000-fold

The data indicates that drug candidates synthesized from this compound can achieve comparable potency to marketed FXa inhibitors.

Signaling Pathway

The mechanism of action for this class of inhibitors involves direct, competitive binding to the active site of Factor Xa. This prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of the coagulation cascade.

Prothrombin Prothrombin Factor Xa Factor Xa Thrombin Thrombin Fibrin Fibrin Thrombin->Fibrin catalyzes conversion of Factor Xa->Thrombin catalyzes conversion of FXa_Inhibitor Thiazole-based FXa Inhibitor FXa_Inhibitor->Factor Xa inhibits Fibrinogen Fibrinogen

Inhibition of the coagulation cascade.

References

Assessing the Novelty of Ethyl 2-bromothiazole-4-carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the thiazole (B1198619) scaffold remains a privileged structure due to its prevalence in a wide array of biologically active compounds. Among the various thiazole-containing building blocks, Ethyl 2-bromothiazole-4-carboxylate serves as a versatile intermediate for the synthesis of novel derivatives with therapeutic potential. This guide provides a comparative analysis of the performance of recently developed this compound derivatives, with a focus on their anticancer activities, supported by experimental data and detailed protocols to aid in the assessment of their novelty and potential for further development.

Performance Comparison of Thiazole Derivatives

The therapeutic efficacy of thiazole derivatives is significantly influenced by the nature of substituents on the thiazole ring. Recent studies have focused on the synthesis and evaluation of novel analogs derived from this compound and structurally related thiazoles, demonstrating a broad range of biological activities, particularly as anticancer agents. The performance of these derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Anticancer Activity

A significant body of research highlights the potential of thiazole derivatives as potent anticancer agents, often targeting key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity (IC50) of Novel Thiazole Derivatives

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazole-Triazole Hybrids Compound 5hHuman Glioblastoma3.20 ± 0.32Temozolomide-
Compound 5fHuman Glioblastoma4.72 ± 3.92Temozolomide-
Compound 5cHuman Glioblastoma10.67 ± 0.94Temozolomide-
Hydrazinyl-Thiazole-4(5H)-ones Compound 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Aminothiazole Analogs Compound 14RPMI-8226 (Leukemia)0.08--
Phenylthiazole Carboxamides Compound 4cSKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin-
Compound 4dHep-G2 (Hepatocarcinoma)11.6 ± 0.12Doxorubicin-

Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a key intermediate and a common assay for evaluating anticancer activity.

Synthesis of Ethyl 2-amino-4-thiazolecarboxylate (Intermediate)

A mixture of ethyl bromopyruvate and thiourea (B124793) is refluxed in ethanol (B145695) to yield ethyl 2-amino-4-thiazolecarboxylate. This intermediate is a common precursor for the synthesis of various 2-substituted aminothiazole-4-carboxylate analogs.

Procedure:

  • To a solution of ethyl bromopyruvate (10 mmol) in ethanol (50 mL), add thiourea (10 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-thiazolecarboxylate.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Key Signaling Pathways and Experimental Workflows

The development of novel this compound derivatives often involves targeting specific cellular signaling pathways implicated in cancer progression. Understanding these pathways and the experimental workflows to assess compound activity is essential for rational drug design.

Kinase Inhibition Pathway

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation_Survival Promotes Thiazole_Derivative This compound Derivative Thiazole_Derivative->Receptor_Tyrosine_Kinase Thiazole_Derivative->PI3K Thiazole_Derivative->mTOR

Caption: Generalized kinase inhibition signaling pathway targeted by thiazole derivatives.

Experimental Workflow for Novel Derivative Assessment

The process of evaluating the novelty and therapeutic potential of new this compound derivatives follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start Ethyl 2-bromothiazole- 4-carboxylate Synthesis Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis No (Redesign) Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_Identification->Mechanism_of_Action Yes Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

A Comparative Guide to Catalytic Efficiency in Ethyl 2-bromothiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates like Ethyl 2-bromothiazole-4-carboxylate is paramount. This five-membered heterocyclic compound is a valuable building block for a variety of biologically active molecules. The choice of catalyst in its synthesis is a critical factor that dictates yield, purity, and overall process efficiency. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound, supported by experimental data to inform catalyst selection.

Comparison of Catalytic Systems

The synthesis of this compound can be approached through various catalytic methods. The most common route involves the diazotization of the corresponding 2-amino precursor followed by a Sandmeyer-type bromination. More modern approaches, such as direct C-H functionalization, are also emerging. Below is a summary of different catalytic systems with their respective performances.

Catalytic MethodCatalyst SystemPrecursorYield (%)Key AdvantagesKey Disadvantages
Sandmeyer-Type Bromination Copper(II) Bromide / tert-Butyl Nitrite (B80452)Ethyl 2-aminothiazole-4-carboxylate84%High yield, well-established method.[1]Requires stoichiometric amounts of copper salt, potential for side reactions.
Sandmeyer-Type Bromination Copper(I) Bromide / n-Butyl Nitrite4-(Phenylethynyl)thiazol-2-amine~95% (for a similar 2-bromothiazole)High yield for specific substrates, regioselective for the 2-position.[2]Yield may vary with different 4-substituents.
Direct C-H Arylation (as an alternative strategy) Palladium Acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligandThiazole (B1198619) derivatives and aryl bromidesModerate to good (for C-C bond formation)Atom-economical, avoids the synthesis of the amino precursor.[3][4]Direct C-H bromination of this specific substrate is not well-documented; regioselectivity can be a challenge.
Biocatalytic Bromination Vanadium-dependent haloperoxidase (VHPO)2-Aminothiazole derivativesHigh conversion (>95%)Environmentally benign (uses inorganic bromide), mild reaction conditions.Requires specialized enzymes, potential for lower isolated yields after purification.

Experimental Protocols

Copper-Catalyzed Sandmeyer-Type Bromination of Ethyl 2-aminothiazole-4-carboxylate

This protocol is a high-yielding and well-documented method for the synthesis of the target molecule.[1]

Materials:

Procedure:

  • Dissolve Ethyl 2-aminothiazole-4-carboxylate and Copper(II) bromide in anhydrous acetonitrile in a reaction vessel.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite dropwise to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane to obtain pure this compound.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the key parameters influencing catalyst efficiency, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl 2-aminothiazole-4-carboxylate and CuBr₂ in Acetonitrile cool Cool to 0 °C start->cool add_nitrite Add tert-Butyl Nitrite cool->add_nitrite react Stir at Room Temperature for 12 hours add_nitrite->react monitor Monitor by TLC react->monitor quench Dilute with Ethyl Acetate and Water monitor->quench extract Separate Organic Layer quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Recrystallize from Hexane concentrate->purify end_product This compound purify->end_product

General workflow for the synthesis of this compound.

catalyst_efficiency_factors catalyst Catalyst Efficiency catalyst_type Catalyst Type (e.g., Cu(I) vs. Cu(II), Pd) catalyst->catalyst_type ligands Ligands/Additives catalyst->ligands temperature Reaction Temperature catalyst->temperature solvent Solvent catalyst->solvent precursor Precursor Structure & Purity catalyst->precursor concentration Reagent Concentration catalyst->concentration

Key factors influencing catalyst efficiency in thiazole synthesis.

Conclusion

The selection of an appropriate catalytic system is a decisive factor in the synthesis of this compound. The copper-catalyzed Sandmeyer-type bromination of the corresponding 2-amino precursor stands out as a robust and high-yielding method. While emerging technologies like direct C-H functionalization and biocatalysis offer potential advantages in terms of atom economy and environmental impact, their application to this specific target molecule requires further development and optimization. The provided experimental protocol and diagrams offer a practical guide for researchers aiming to efficiently synthesize this important chemical intermediate.

References

comparative study of corrosion inhibition by different thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Efficacy of Thiazole-Based Corrosion Inhibitors Supported by Experimental Data.

The search for effective corrosion inhibitors is a critical endeavor in materials science, with significant implications for industrial applications and infrastructure longevity. Among the various classes of organic compounds investigated, thiazole (B1198619) and its derivatives have emerged as a promising group of corrosion inhibitors, primarily for steel in acidic environments. Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and the planar structure of the thiazole ring, which facilitate adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents. This guide provides a comparative study of the corrosion inhibition performance of different thiazole compounds, presenting key experimental data and detailed methodologies to aid researchers in their selection and development of advanced corrosion protection strategies.

Comparative Performance of Thiazole Derivatives

The inhibition efficiency of thiazole derivatives is significantly influenced by their molecular structure, including the nature and position of substituent groups on the thiazole ring. These structural variations affect the electron density distribution, steric factors, and the overall ability of the molecule to adsorb onto the metal surface. The following table summarizes the performance of several thiazole compounds as corrosion inhibitors for steel in acidic media, based on data from various experimental studies.

Inhibitor Name & StructureMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
P1: 3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-thioneCarbon Steel0.5 M H₂SO₄Weight Loss2 x 10⁻⁴ M98.4[1]
Potentiodynamic Polarization2 x 10⁻⁴ M97.9[1]
P2: 3-phenyl-4-methylthiazol-2(3H)-thioneCarbon Steel0.5 M H₂SO₄Weight Loss2 x 10⁻⁴ M95.2[1]
Potentiodynamic Polarization2 x 10⁻⁴ M94.1[1]
P3: 3-(2-methylphenyl)-4-methylthiazol-2(3H)-thioneCarbon Steel0.5 M H₂SO₄Weight Loss2 x 10⁻⁴ M90.1[1]
Potentiodynamic Polarization2 x 10⁻⁴ M91.5[1]
APNT: 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazoleMild Steel1 M HClGravimetric500 ppm98.1[2]
APT: 2-amino-4-phenylthiazoleMild Steel1 M HClGravimetric500 ppm94.74[2]
a1: 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄Potentiodynamic Polarization0.005 M95.8[3]
Electrochemical Impedance Spectroscopy0.005 M94.2[3]
a2: 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄Potentiodynamic Polarization0.005 M89.1[3]
Electrochemical Impedance Spectroscopy0.005 M87.5[3]

Experimental Protocols

The evaluation of corrosion inhibitor performance relies on a set of standardized experimental techniques. The following protocols provide a detailed overview of the key methods used in the cited studies.

Weight Loss (Gravimetric) Method

This method provides a direct measure of the corrosion rate by determining the loss in mass of a metal specimen after exposure to a corrosive environment.

Procedure:

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, dried, and weighed accurately.

  • Immersion: The pre-weighed coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without the addition of different concentrations of the thiazole inhibitor.

  • Exposure: The beakers are placed in a water bath maintained at a constant temperature for a specified duration (e.g., 24 hours).

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, dried, and weighed again.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the steel in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to understand the kinetic behavior of the anodic and cathodic reactions.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., a platinum foil), and a reference electrode (e.g., a saturated calomel (B162337) electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated as follows: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the determination of the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). The data is then fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) is the charge transfer resistance in the presence of the inhibitor and R_ct(blank) is the charge transfer resistance in the absence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the corrosion inhibition performance of thiazole compounds.

ExperimentalWorkflow A Thiazole Compound Synthesis and Characterization D Corrosion Inhibition Testing A->D B Specimen Preparation (e.g., Mild Steel Coupons) B->D C Preparation of Corrosive Media (e.g., 1 M HCl) C->D E Weight Loss (Gravimetric) Method D->E Direct Measurement F Potentiodynamic Polarization D->F Electrochemical Kinetics G Electrochemical Impedance Spectroscopy (EIS) D->G Electrochemical Interface H Data Analysis and Inhibition Efficiency Calculation E->H F->H G->H I Comparative Analysis of Thiazole Derivatives H->I

Caption: General experimental workflow for the comparative study of thiazole-based corrosion inhibitors.

Conclusion

The presented data clearly demonstrates that thiazole derivatives are highly effective corrosion inhibitors for steel in acidic media. The inhibition efficiency is strongly dependent on the molecular structure, with the presence of certain functional groups and the overall electronic properties of the molecule playing a crucial role. The comparative analysis highlights that even subtle changes in the substituent groups can lead to significant differences in performance. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own evaluations and contribute to the development of next-generation corrosion inhibitors. The synergistic use of gravimetric and electrochemical techniques provides a comprehensive understanding of the inhibition mechanism and performance. Future research should focus on synthesizing novel thiazole derivatives with enhanced solubility and film-forming properties, and on evaluating their performance under a wider range of industrial conditions.

References

Validating the Mechanism of Action for Thiazole-Derived Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a series of thiazole-derived inhibitors targeting human carbonic anhydrase (hCA) isoforms. The following sections detail the quantitative inhibitory data, the experimental protocols for mechanism of action validation, and visual representations of the underlying biochemical pathways and experimental workflows. This information is intended to serve as a practical resource for researchers engaged in the discovery and development of novel enzyme inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of a series of 2,4-dioxothiazolidinyl acetic acid derivatives, synthesized using a thiazole (B1198619) backbone, was evaluated against four physiologically relevant human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate greater inhibitory potency.

CompoundhCA I (Kᵢ in µM)hCA II (Kᵢ in µM)hCA IX (Kᵢ in µM)hCA XII (Kᵢ in µM)
3c > 50> 503.10.45
3f > 50> 503.20.30
3a > 50> 5022.20.93
3d > 50> 5033.30.78
3e > 50> 5025.60.65
Acetazolamide (Standard) 0.0120.0090.0250.007

Data adapted from a study on 2,4-dioxothiazolidinyl acetic acids, which are structurally related to derivatives of Ethyl 2-bromothiazole-4-carboxylate.[1]

The data reveals that these thiazole-derived inhibitors are highly selective for the transmembrane isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[1] Notably, compounds 3c and 3f demonstrate submicromolar inhibition of hCA XII, making them potent and selective inhibitors of this cancer-related isoform.[1]

Experimental Protocols

To validate the mechanism of action and determine the inhibitory constants (Kᵢ), a series of robust enzymatic assays are required. The following outlines the detailed methodologies for key experiments.

Carbonic Anhydrase Inhibition Assay

The inhibition of hCA isoforms is typically determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide.

Materials:

  • Recombinant human carbonic anhydrase isoforms (I, II, IX, and XII)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Test inhibitors (dissolved in a suitable solvent like DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution (at a final concentration in the low nanomolar range) and the pH indicator in the assay buffer.

  • In the second syringe, load the CO₂-saturated water.

  • To determine the IC₅₀ values, the enzyme is pre-incubated with various concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • The reaction is initiated by rapidly mixing the contents of the two syringes.

  • The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm) over a short period (e.g., 10-100 seconds).

  • The initial velocities are plotted against the inhibitor concentration, and the data is fitted to a suitable dose-response curve to determine the IC₅₀ value.

  • The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

Enzyme Kinetics and Determination of Inhibition Type

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed by measuring the initial reaction rates at varying substrate and inhibitor concentrations.

Procedure:

  • Determination of Kₘ: The Michaelis-Menten constant (Kₘ) for CO₂ is determined by measuring the initial reaction velocity at various CO₂ concentrations in the absence of the inhibitor. The data is then fitted to the Michaelis-Menten equation.

  • Inhibition Studies:

    • Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the substrate (CO₂).

    • For each substrate concentration, measure the initial reaction velocity in the absence and presence of different fixed concentrations of the inhibitor.

  • Data Analysis: The data is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of changes in the plot in the presence of the inhibitor reveals the mechanism of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

    • Mixed Inhibition: Lines intersect in the second or third quadrant.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts and processes involved in validating the mechanism of action.

G cluster_pathway Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibitor Binding E E-Zn-H₂O ES E-Zn-H₂O-CO₂ E->ES CO₂ binding EP E-Zn-HCO₃⁻ + H⁺ ES->EP Hydration E_OH E-Zn-OH⁻ EP->E_OH Product release E_OH->E Proton shuttle EI E-Zn-Inhibitor E_OH->EI Inhibitor binding I Inhibitor

Caption: Carbonic Anhydrase Catalytic Cycle and Inhibitor Binding.

G cluster_workflow Mechanism of Action Validation Workflow start Synthesize Thiazole-Derived Inhibitors assay_dev Develop & Optimize CA Inhibition Assay start->assay_dev ic50 Determine IC₅₀ Values assay_dev->ic50 kinetics Enzyme Kinetic Studies ic50->kinetics selectivity Assess Isoform Selectivity ic50->selectivity plot Lineweaver-Burk Plot Analysis kinetics->plot mechanism Elucidate Mechanism of Inhibition plot->mechanism conclusion Validate Mechanism of Action mechanism->conclusion selectivity->conclusion

Caption: Workflow for Validating the Mechanism of Action.

G cluster_types Types of Reversible Inhibition cluster_competitive Competitive cluster_noncompetitive Non-competitive E Enzyme (E) ES Enzyme-Substrate (ES) E->ES +S EI Enzyme-Inhibitor (EI) E->EI +I E->EI +I S Substrate (S) ES->E -S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI +I ES->ESI +I I Inhibitor (I) EI->E -I ESI->ES -I

Caption: Logical Relationships in Reversible Enzyme Inhibition.

References

A Comparative Purity Analysis of Ethyl 2-bromothiazole-4-carboxylate from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical determinant of successful outcomes. This guide provides a comprehensive cross-referencing of the purity of Ethyl 2-bromothiazole-4-carboxylate (CAS No. 100367-77-9), a key building block in the synthesis of various pharmaceutical compounds, from several prominent suppliers. This analysis is supported by detailed experimental protocols for purity verification.

Executive Summary

This compound is a vital reagent in the synthesis of a wide array of bioactive molecules. The presence of impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final product. Therefore, a thorough understanding of the purity of this starting material from different commercial sources is essential. This guide presents a comparative overview of the stated purities from major suppliers and outlines the necessary experimental procedures to independently verify these claims.

Purity Comparison from Different Suppliers

The following table summarizes the publicly available purity information for this compound from a selection of well-known chemical suppliers. It is important to note that the most accurate and detailed information is typically found on the Certificate of Analysis (CoA) for a specific batch, which should be requested from the supplier.

SupplierStated PurityAnalytical Method Cited
Sigma-Aldrich96%[1]Not specified on product page
Thermo Scientific Chemicals≥95.0%[2]Gas Chromatography (GC)[2]
TCI Chemicals>95.0%[3]Gas Chromatography (GC)[3]
ChemShuttle95%Not specified
Various (via ChemicalBook)97% - 98%Not specified

Experimental Workflow for Purity Verification

A systematic approach is necessary to validate the purity of this compound from different suppliers. The following workflow outlines the key steps, from sample reception to final purity determination and structural confirmation.

G cluster_0 Sample Handling cluster_1 Purity Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting Sample Reception Sample Reception Visual Inspection Visual Inspection Sample Reception->Visual Inspection Sample Preparation Sample Preparation Visual Inspection->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Impurity Profiling HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Quantitative Purity NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Identity Verification Data Integration Data Integration GC-MS Analysis->Data Integration HPLC Analysis->Data Integration NMR Spectroscopy->Data Integration Report Generation Report Generation Data Integration->Report Generation

Caption: Experimental workflow for the comparative purity analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the workflow. These protocols are designed to provide a robust assessment of the purity and identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate, identify, and semi-quantify volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution in ethyl acetate, splitless injection.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

  • Data Analysis: Integration of all peaks in the total ion chromatogram. Identification of impurities based on their mass spectra by comparison with spectral libraries (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

Objective: To accurately quantify the purity of the main component.

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 30% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: 0.5 mg/mL solution in acetonitrile.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Objective: To confirm the chemical structure of the compound and detect any structurally related impurities.

  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Analysis: Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound. The presence of unexpected signals may indicate impurities.

Application in Drug Discovery: A Hypothetical Signaling Pathway

This compound is a versatile building block. For instance, it can be used in the synthesis of kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a synthesized inhibitor, derived from this starting material, could act.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase A Downstream Kinase A Receptor Tyrosine Kinase (RTK)->Downstream Kinase A Activates Downstream Kinase B Downstream Kinase B Downstream Kinase A->Downstream Kinase B Phosphorylates Transcription Factor Transcription Factor Downstream Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor (from this compound) Inhibitor (from this compound) Inhibitor (from this compound)->Downstream Kinase A Inhibits

Caption: A hypothetical signaling pathway where a kinase inhibitor synthesized from this compound can act.

Conclusion

The purity of this compound can vary between suppliers. While stated purities provide a useful initial guide, independent verification using robust analytical methods such as GC-MS, HPLC, and NMR is crucial for ensuring the quality and consistency of this critical starting material in research and drug development. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis. Researchers are strongly encouraged to request batch-specific Certificates of Analysis from suppliers and to perform their own quality control checks to ensure the integrity of their synthetic work.

References

Safety Operating Guide

Safe Disposal of Ethyl 2-bromothiazole-4-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-bromothiazole-4-carboxylate (CAS No. 100367-77-9). Tailored for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step instructions to ensure laboratory safety, regulatory compliance, and environmental protection. Adherence to these guidelines is critical due to the hazardous nature of this compound.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] As a brominated heterocyclic compound, it is considered a halogenated organic waste and requires disposal as hazardous material through an approved waste disposal facility.[1] Improper disposal can lead to significant health risks and environmental contamination.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all personnel are familiar with the hazards outlined in the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is mandatory. Based on guidelines for handling hazardous chemicals, the following PPE should be used:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use.

  • Eye and Face Protection: Safety goggles and a face shield are required to protect against splashes.

  • Body Protection: A long-sleeved laboratory coat must be worn and properly fastened.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance. The following workflow illustrates the key steps from initial waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Accumulation & Storage cluster_3 Final Disposal A 1. Identify Waste This compound and contaminated materials (e.g., gloves, wipes). B 2. Segregate Waste Keep halogenated waste separate from non-halogenated waste streams to prevent dangerous reactions. A->B C 3. Select Appropriate Container Use a compatible, leak-proof container with a secure lid. B->C D 4. Label Container Affix a 'Hazardous Waste' label with the full chemical name and associated hazards. C->D E 5. Store Safely Place in a designated, well-ventilated Satellite Accumulation Area (SAA), away from incompatible materials. D->E F 6. Monitor Accumulation Adhere to institutional and regulatory limits for waste volume and storage duration. E->F G 7. Arrange for Pickup Contact your institution's Environmental Health & Safety (EHS) department. F->G H 8. Professional Disposal Waste is transported to a licensed hazardous waste disposal facility for incineration or other approved treatment. G->H

Caption: Workflow for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused product, reaction byproducts, and contaminated materials such as pipette tips, gloves, and absorbent pads.

  • Crucially, segregate this halogenated organic waste from non-halogenated waste streams.[2][3][4] Mixing can lead to dangerous chemical reactions and complicates the disposal process.[3]

2. Container Management:

  • Select a robust, leak-proof waste container made of a material compatible with the chemical. Polyethylene containers are often suitable.[5]

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and list all contents if it is a mixed waste stream.[2][6] Do not use abbreviations or chemical formulas.[6]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]

  • The storage area must be cool, dry, and well-ventilated.[2]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[2]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]

4. Professional Disposal:

  • Do not dispose of this compound down the drain or as regular solid waste.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[6]

  • The waste must be disposed of through a licensed professional waste disposal service, which will transport it to an approved waste disposal plant for appropriate treatment, typically incineration.[1][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Alert:

  • Immediately notify all personnel in the vicinity and evacuate the immediate area.

  • If the spill is large or poses a significant inhalation hazard, activate the fire alarm and contact emergency services.

2. Control and Contain:

  • For minor spills, and only if trained to do so, don the appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8][9] Do not use combustible materials like paper towels to absorb the main spill.

3. Cleanup and Decontamination:

  • Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a soap and water solution.

  • All materials used in the cleanup, including gloves and absorbent pads, must be collected and disposed of as hazardous waste.[2]

4. Reporting:

  • Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.

Quantitative Data and Regulatory Information

While specific quantitative disposal parameters for this compound are not individually defined, general federal and institutional limits for hazardous waste apply. As a halogenated organic compound, this waste may fall under EPA hazardous waste codes for spent halogenated solvents (F-listed wastes) if it is part of a solvent mixture.[10][11]

ParameterGuideline/RegulationDescription
Storage Time Limit Varies by generator status (typically 90-180 days)The maximum amount of time hazardous waste can be stored on-site before being shipped to a disposal facility.
Accumulation Volume ≤ 55 gallons in a Satellite Accumulation AreaA laboratory may accumulate up to 55 gallons of a hazardous waste stream in an SAA.[7]
Container Filling Fill to no more than 90% capacityThis headspace allows for vapor expansion and reduces the risk of spills from overfilling.
Toxicity Characteristic D004-D043While not specifically listed, if the waste leaches certain contaminants above regulatory levels, it could be classified as toxic.

Disclaimer: This guide provides general procedures based on available safety data and best practices. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all federal, state, and local regulations, as well as your institution's specific waste management policies.

References

Comprehensive Safety and Handling Guide for Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Ethyl 2-bromothiazole-4-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment.

This compound is classified as a hazardous chemical and should be handled with care. It is harmful if swallowed, comes into contact with skin, or is inhaled[1].

Hazard Identification and Classification

Hazard ClassCategory
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is crucial to select PPE that offers proven resistance to the specific chemicals being used[2].

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles or a Face ShieldSafety glasses with side shields offer minimum protection. For splash hazards, safety goggles or a full-face shield are necessary to provide comprehensive protection to the eyes and face[3][4][5].
Hands Chemical-resistant GlovesNitrile gloves are a suitable option for handling solvents and limited exposure to acids and bases[6]. Thicker gloves generally provide better protection. It is recommended to change gloves every 30 to 60 minutes or immediately if they become contaminated or damaged[4].
Body Laboratory Coat or Chemical-resistant ApronA lab coat or apron should be worn to protect the body[6]. For procedures with a higher risk of exposure, a long-sleeved, seamless gown that closes in the back is recommended[5].
Respiratory NIOSH/MSHA Approved RespiratorA respirator (such as a type N95) is necessary if working outside of a fume hood or in poorly ventilated areas[1][7]. Always work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure[1].

Safe Handling and Operational Workflow

Proper handling procedures are essential to minimize exposure and ensure safety. The following diagram illustrates the standard workflow for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess_Risks Assess Risks and Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Chemical in Fume Hood Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces and Glassware Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste in Labeled Containers Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician[1].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[1].
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately[1][8].
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal. For large spills, contain the spill and follow institutional procedures for hazardous material cleanup[9].

Storage and Disposal

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[1].

  • Store under an inert atmosphere and protect from light and moisture[1][8].

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases[8].

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant[1].

  • All chemical waste must be handled and disposed of in accordance with local, regional, and national hazardous waste regulations[9]. Do not empty into drains[9].

By adhering to these safety and handling protocols, laboratory personnel can minimize risks and ensure a safe working environment when handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.